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(R)-GNA-C(Bz)-phosphoramidite

Cat. No.: B13729803
M. Wt: 791.9 g/mol
InChI Key: IQSXGILXOHYNMA-MDEHIVAZSA-N
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Description

(R)-GNA-C(Bz)-phosphoramidite is a useful research compound. Its molecular formula is C44H50N5O7P and its molecular weight is 791.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H50N5O7P B13729803 (R)-GNA-C(Bz)-phosphoramidite

Properties

Molecular Formula

C44H50N5O7P

Molecular Weight

791.9 g/mol

IUPAC Name

N-[1-[(2R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C44H50N5O7P/c1-32(2)49(33(3)4)57(55-29-13-27-45)56-40(30-48-28-26-41(47-43(48)51)46-42(50)34-14-9-7-10-15-34)31-54-44(35-16-11-8-12-17-35,36-18-22-38(52-5)23-19-36)37-20-24-39(53-6)25-21-37/h7-12,14-26,28,32-33,40H,13,29-31H2,1-6H3,(H,46,47,50,51)/t40-,57?/m1/s1

InChI Key

IQSXGILXOHYNMA-MDEHIVAZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-GNA-C(Bz)-phosphoramidite for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-GNA-C(Bz)-phosphoramidite is a specialized monomer used in the synthesis of Glycol Nucleic Acid (GNA), a novel xenonucleic acid that has garnered significant interest in the fields of synthetic biology and drug development. Unlike its natural counterparts, DNA and RNA, which are based on deoxyribose and ribose sugars respectively, GNA features a simplified acyclic three-carbon glycerol (B35011) backbone. This structural alteration imparts unique properties to GNA, including exceptional thermal stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, its application in the solid-phase synthesis of GNA oligonucleotides, and potential applications in antisense therapy and aptamer development.

Core Concepts of Glycol Nucleic Acid (GNA)

GNA is an unnatural nucleic acid analog with a repeating glycol unit linked by phosphodiester bonds. The simplicity of its backbone, which contains only three carbon atoms per unit, is a key feature. Despite this simplification, GNA is capable of forming stable, anti-parallel duplex structures that follow Watson-Crick base pairing rules. Notably, GNA duplexes exhibit significantly higher thermal and thermodynamic stability compared to equivalent DNA and RNA duplexes.[1][2]

The stereochemistry of the glycerol backbone is a critical determinant of GNA's properties. The "(R)" designation in this compound refers to the specific enantiomer of the glycerol unit. Research has shown that while both (R)-GNA and (S)-GNA can form stable homoduplexes, they do not readily cross-pair with each other. Furthermore, (S)-GNA has been observed to form stable heteroduplexes with RNA, whereas (R)-GNA does not, highlighting the profound impact of stereochemistry on the hybridization properties of GNA.[1]

This compound: Chemical Properties and Structure

This compound is the building block for incorporating a benzoyl-protected cytosine base into a GNA oligonucleotide with an (R)-configuration at the stereocenter of the glycerol backbone. The benzoyl group ("Bz") serves as a protecting group for the exocyclic amine of cytosine during oligonucleotide synthesis and is removed during the final deprotection step. The phosphoramidite (B1245037) group is the reactive moiety that enables the coupling of the monomer to the growing oligonucleotide chain during solid-phase synthesis.

Chemical Structure

GNA_phosphoramidite cluster_0 This compound DMTr DMTr-O C1 CH2 DMTr->C1 C2 CH(R) C1->C2 C3 CH2 C2->C3 Phosphoramidite P(OR')(N(iPr)2) C2->Phosphoramidite N_base N C3->N_base Cytosine Cytosine(Bz)

Caption: Structure of this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C44H50N5O7P
Molecular Weight 791.87 g/mol
Appearance White to off-white solid
Solubility Soluble in acetonitrile (B52724), DCM
Storage Conditions -20°C, under inert atmosphere

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process that begins with a chiral starting material to establish the (R)-stereocenter. A plausible synthetic route is outlined below, based on established methods for GNA monomer synthesis.[3]

Step 1: Synthesis of (R)-1-O-DMTr-glycerol

  • To a solution of (R)-(+)-glycidol in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to yield (R)-1-O-DMTr-glycidol.

  • The epoxide ring is then opened to yield the diol, (R)-1-O-DMTr-glycerol.

Step 2: Introduction of the N-benzoyl-cytosine Base

  • Prepare N-benzoyl-cytosine separately by reacting cytosine with benzoyl chloride in the presence of a base.[4][5][6]

  • Couple N-benzoyl-cytosine to the glycerol backbone. A common method is the Mitsunobu reaction, where (R)-1-O-DMTr-glycerol is reacted with N-benzoyl-cytosine in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Purify the resulting product, (R)-1-(N-benzoyl-cytosin-1-yl)-3-(4,4'-dimethoxytrityloxy)propan-2-ol, by silica gel chromatography.

Step 3: Phosphitylation

  • Dissolve the product from Step 2 in anhydrous dichloromethane (B109758) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound as a white foam.

Solid-Phase Synthesis of GNA Oligonucleotides

The synthesis of GNA oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[7]

solid_phase_synthesis Start Start with Solid Support (e.g., CPG with first GNA monomer) Deblocking 1. Deblocking: Remove 5'-DMTr group (e.g., 3% TCA in DCM) Start->Deblocking Coupling 2. Coupling: Add this compound and activator (e.g., ETT) Deblocking->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH groups (e.g., Ac2O/NMI) Coupling->Capping Oxidation 4. Oxidation: Oxidize phosphite (B83602) to phosphate (B84403) (e.g., I2/H2O/Pyridine) Capping->Oxidation Cycle Repeat for each monomer in the sequence Oxidation->Cycle Cycle->Deblocking Next cycle Cleavage 5. Cleavage and Deprotection: Cleave from support and remove protecting groups (e.g., NH4OH) Cycle->Cleavage Final cycle Purification 6. Purification: (e.g., HPLC) Cleavage->Purification

Caption: Workflow for solid-phase GNA oligonucleotide synthesis.

Protocol:

  • Deblocking: The 5'-O-dimethoxytrityl (DMTr) protecting group of the solid-support-bound GNA monomer is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated with an activator, such as 5-ethylthio-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the growing GNA chain. Coupling times are typically slightly longer than for standard DNA phosphoramidites to ensure high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

  • Cycle Repetition: Steps 1-4 are repeated for each subsequent monomer in the desired GNA sequence.

  • Cleavage and Deprotection: After the final coupling cycle, the GNA oligonucleotide is cleaved from the solid support, and the protecting groups (benzoyl from the cytosine base and cyanoethyl from the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperature.

  • Purification: The crude GNA oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Characterization of GNA Oligonucleotides

HPLC Purification:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the GNA oligonucleotide.

  • Detection: UV absorbance at 260 nm.

Mass Spectrometry:

  • Technique: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized GNA oligonucleotide.[8][9][10]

  • Matrix (for MALDI-TOF): 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis.[11]

Quantitative Data

Thermal Stability of GNA Duplexes

The exceptional thermal stability of GNA duplexes is a hallmark of this xenonucleic acid. The melting temperature (Tm) of a GNA:GNA duplex is significantly higher than that of the corresponding DNA:DNA or RNA:RNA duplex.

Duplex Type (Sequence Dependent)Typical Melting Temperature (Tm)ΔG° at 37°C (kcal/mol)
GNA:GNAHigh (e.g., > 70°C for short duplexes)More Negative
RNA:RNAModerateModerate
DNA:DNALowLess Negative
GNA:RNA ((S)-GNA)Sequence dependent, can be stableVariable
GNA:DNAGenerally unstablePositive

Note: The exact values are highly sequence-dependent. The data presented here is a qualitative comparison based on published literature.[1][12][13][14][15]

Synthesis Yield and Purity

The coupling efficiency of GNA phosphoramidites in automated solid-phase synthesis is generally high, often exceeding 98%.[2][16][17] However, it can be slightly lower than that of standard DNA phosphoramidites, necessitating longer coupling times. The final yield of purified GNA oligonucleotide is dependent on the length of the sequence and the overall coupling efficiency.

ParameterTypical Value
Average Coupling Efficiency > 98%
Final Yield (after purification) Sequence and length dependent
Purity (after HPLC) > 95%

Applications in Research and Drug Development

The unique properties of GNA make it an attractive molecule for various applications, particularly in areas where stability and resistance to enzymatic degradation are crucial.

Antisense Therapy

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that can bind to a target mRNA and modulate its function. GNA's high affinity for RNA (in the case of (S)-GNA) and its exceptional stability make it a promising candidate for antisense applications. A GNA-based ASO could potentially offer a longer half-life and improved efficacy compared to traditional DNA or RNA-based ASOs.

One of the primary mechanisms of action for some ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid.[1][18][19][20] While GNA itself does not form a substrate for RNase H, chimeric oligonucleotides containing a central DNA "gap" flanked by GNA "wings" could potentially elicit RNase H activity while benefiting from the stabilizing properties of GNA.

antisense_mechanism cluster_0 Antisense Mechanism GNA_ASO GNA-DNA Chimeric ASO Hybridization Hybridization in Cytoplasm GNA_ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Recruitment Hybridization->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation Translation_Inhibition Inhibition of Protein Translation Degradation->Translation_Inhibition

Caption: GNA-based antisense mechanism via RNase H.

Aptamer Development

Aptamers are structured oligonucleotides that can bind to a specific target molecule, such as a protein or small molecule, with high affinity and specificity. The process of generating aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[21][22][23][24] GNA's chemical stability and potential for forming unique three-dimensional structures make it an excellent candidate for the development of novel aptamers with enhanced properties.

selex_workflow Library 1. GNA Oligonucleotide Library (Randomized Sequences) Incubation 2. Incubation with Target Library->Incubation Binding 3. Partitioning: Separate Bound and Unbound GNA Incubation->Binding Elution 4. Elution of Bound GNA Binding->Elution Amplification 5. Amplification of Eluted GNA (e.g., PCR of corresponding DNA) Elution->Amplification Enrichment Repeat Cycles 2-5 (Enrichment of High-Affinity Binders) Amplification->Enrichment Enrichment->Incubation Next cycle Sequencing 6. Sequencing and Characterization of Enriched GNA Aptamers Enrichment->Sequencing Final cycle

Caption: Workflow for GNA aptamer selection (SELEX).

Conclusion

This compound is a key building block for the synthesis of a fascinating and promising class of xenonucleic acids. The unique properties of GNA, particularly its high stability and distinct hybridization characteristics, open up new avenues for the development of next-generation therapeutics and diagnostics. While further research is needed to fully realize the potential of GNA, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting possibilities of this novel biomaterial.

References

An In-depth Technical Guide to (R)-GNA-C(Bz)-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (R)-GNA-C(Bz)-phosphoramidite, a key building block in the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. GNA is a synthetic analogue of nucleic acids, distinguished by its simple acyclic propylene (B89431) glycol backbone, which has garnered significant interest among researchers, scientists, and drug development professionals for its unique biochemical properties.

Core Concepts of Glycol Nucleic Acid (GNA)

Glycol Nucleic Acid (GNA) is a xeno-nucleic acid (XNA) composed of repeating units of propylene glycol nucleosides linked by phosphodiester bonds.[1] Unlike DNA or RNA, which have five-carbon sugar rings (deoxyribose and ribose, respectively), GNA's backbone is a simpler, acyclic three-carbon structure.[2][3] This structural simplicity does not compromise its function; GNA is capable of forming stable, antiparallel duplexes that follow Watson-Crick base-pairing rules. In fact, GNA duplexes exhibit thermal and thermodynamic stabilities that can exceed those of their natural DNA and RNA counterparts.[4][3]

GNA exists in two enantiomeric forms, (R)-GNA and (S)-GNA, due to the single stereocenter in its propylene glycol backbone. These enantiomers form highly stable like-symmetric duplexes ((R)-GNA with (R)-GNA and (S)-GNA with (S)-GNA) but do not significantly cross-pair with each other. This orthogonality, combined with high duplex stability, makes GNA a promising scaffold for applications in synthetic biology, nanotechnology, and materials chemistry.[1]

Chemical Structure and Properties of this compound

This compound is the specific monomer used for incorporating a benzoyl-protected cytosine base into a growing GNA oligonucleotide chain with an (R)-configuration at the stereocenter. The phosphoramidite (B1245037) functional group is highly reactive and essential for the stepwise, controlled synthesis of oligonucleotides on a solid support.[]

The key components of the molecule are:

  • The (R)-glycol backbone: This provides the characteristic acyclic structure of the GNA.

  • The Cytosine (C) base: The nucleobase responsible for information storage via hydrogen bonding.

  • The Benzoyl (Bz) protecting group: Attached to the exocyclic amine of cytosine to prevent unwanted side reactions during oligonucleotide synthesis.

  • The Dimethoxytrityl (DMTr) group: A bulky protecting group on the 3'-hydroxyl equivalent, which is removed at the beginning of each coupling cycle.

  • The Phosphoramidite group: Contains a trivalent phosphorus atom bonded to a diisopropylamino group and a cyanoethyl group. The diisopropylamino group is displaced by a hydroxyl group during the coupling reaction, and the cyanoethyl group protects the phosphate (B84403) backbone.

The quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound[6]
Molecular Formula C44H50N5O7P[6]
Molecular Weight 791.9 g/mol [6]
CAS Number 2023779-58-8[6]
Storage Condition -20°C[6]
Shipping Condition Ambient Temperature[6]

Note: Data for the (S)-enantiomer from PubChem (CID 101397882) is consistent with this structure, differing only in stereochemistry.[7]

Experimental Protocols: GNA Oligonucleotide Synthesis

The synthesis of GNA oligonucleotides using this compound follows the well-established phosphoramidite chemistry protocol, which is compatible with automated DNA/RNA synthesizers.[3][] The process is a cycle of four main chemical reactions for each monomer added.

GNA_Synthesis_Workflow cluster_steps Synthesis Cycle Detritylation 1. Detritylation (DMTr Removal) Coupling 2. Coupling (Monomer Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Acetic Anhydride (B1165640) Oxidation->Detritylation Iodine/Water Repeat Cycle Final Cleavage & Deprotection Oxidation->Final Cycle Complete Start Solid Support (with first nucleoside) Start->Detritylation TCA Monomer (R)-GNA-C(Bz) Phosphoramidite Monomer->Coupling Activator (e.g., Tetrazole) Purified Purified GNA Oligonucleotide Final->Purified Ammonia (B1221849)

Caption: Workflow of solid-phase GNA oligonucleotide synthesis.

  • Step 1: Detritylation

    • Objective: To remove the acid-labile 5'-O-dimethoxytrityl (DMTr) protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next coupling step.

    • Reagent: A solution of an acid, typically 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

    • Procedure: The TCA solution is passed through the synthesis column. The resulting trityl cation is orange, providing a visual indicator of a successful reaction. The column is then washed with a neutral solvent (e.g., acetonitrile) to remove the acid.

  • Step 2: Coupling

    • Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group on the support-bound chain and the incoming this compound monomer.

    • Reagents: The GNA phosphoramidite monomer and an activator (e.g., tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI)) are dissolved in anhydrous acetonitrile.

    • Procedure: The mixture of the phosphoramidite and activator is delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. This reaction is rapid, typically achieving >99% coupling efficiency.

  • Step 3: Capping

    • Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. This prevents the formation of failure sequences (n-1 deletions).

    • Reagents: A two-part capping solution is used. "Cap A" is typically acetic anhydride in tetrahydrofuran (B95107) (THF), and "Cap B" is N-methylimidazole (NMI) in THF/pyridine (B92270).

    • Procedure: The two capping reagents are delivered simultaneously to the column, where they react to acetylate the unreacted 5'-hydroxyl groups, rendering them inert.

  • Step 4: Oxidation

    • Objective: To convert the newly formed, unstable phosphite triester linkage (P(III)) into a more stable phosphate triester linkage (P(V)).

    • Reagents: A solution of iodine in a mixture of water and pyridine or THF.

    • Procedure: The oxidizing solution is passed through the column. The iodine acts as the oxidizing agent, with water providing the oxygen atom for the newly formed phosphoryl group. This completes one cycle of nucleotide addition.

The entire four-step cycle is repeated for each monomer to be added to the sequence.

  • Objective: To cleave the completed GNA oligonucleotide from the solid support and remove all remaining protecting groups (benzoyl from cytosine, cyanoethyl from the phosphate backbone).

  • Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA).

  • Procedure: The solid support is exposed to the basic solution at an elevated temperature. This single step accomplishes cleavage from the support and removal of all base and phosphate protecting groups. The resulting crude GNA oligonucleotide is then purified, typically by HPLC or gel electrophoresis.

Logical Relationships in GNA Synthesis

The synthesis of GNA is a highly logical and sequential process. The relationship between the key chemical entities and processes is critical for success.

GNA_Logical_Relationships Phosphoramidite (R)-GNA-C(Bz) Phosphoramidite SynthesisCycle Automated Synthesis Cycle (Coupling, Capping, etc.) Phosphoramidite->SynthesisCycle is consumed in SolidSupport Solid Support SolidSupport->SynthesisCycle is the scaffold for ProtectingGroups Protecting Groups (DMTr, Bz, Cyanoethyl) ProtectingGroups->SynthesisCycle enables stepwise control of HighFidelity High Fidelity & Yield ProtectingGroups->HighFidelity are critical for Reagents Anhydrous Reagents & Solvents Reagents->SynthesisCycle are required for Reagents->HighFidelity ensure SynthesisCycle->HighFidelity leads to FinalProduct Functional GNA Oligo HighFidelity->FinalProduct results in

References

(R)-GNA vs. (S)-GNA Enantiomers: A Technical Guide to their Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog with a simplified acyclic backbone that has garnered significant interest in the field of oligonucleotide therapeutics. Its unique structural properties, including the presence of a stereocenter in its glycol linker, give rise to two distinct enantiomers: (R)-GNA and (S)-GNA. This technical guide provides an in-depth analysis of the differential properties of these enantiomers, focusing on their impact on the stability, biological activity, and specificity of therapeutic oligonucleotides, particularly small interfering RNAs (siRNAs). Through a comprehensive review of published data, this document summarizes key quantitative findings in comparative tables, details relevant experimental methodologies, and presents visual workflows and logical relationships using Graphviz diagrams to aid in the understanding of their divergent characteristics. The evidence presented herein conclusively demonstrates the superiority of the (S)-GNA configuration for therapeutic applications, offering enhanced potency and an improved safety profile.

Introduction

Glycol Nucleic Acid (GNA) is a xeno-nucleic acid (XNA) that replaces the natural ribose or deoxyribose sugar moiety with a simple acyclic propylene (B89431) glycol backbone.[1] This modification imparts GNA with remarkable chemical stability and unique hybridization properties. The propylene glycol linker contains a single stereocenter, resulting in the existence of two enantiomeric forms: (R)-GNA and (S)-GNA.

The stereochemistry of the GNA backbone profoundly influences its three-dimensional structure and its ability to interact with natural nucleic acids like RNA. While both enantiomers can form stable homoduplexes, their behavior in chimeric duplexes with RNA is strikingly different.[2][3] Understanding these differences is critical for the rational design of GNA-modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides and siRNAs.

This guide will explore the synthesis, structural characteristics, and biological properties of (R)-GNA and (S)-GNA, with a particular focus on their application in RNA interference (RNAi) therapeutics. We will present a comparative analysis of their effects on duplex stability, nuclease resistance, in vitro potency, and off-target effects.

Synthesis of (R)- and (S)-GNA Phosphoramidites

The synthesis of GNA-modified oligonucleotides is achieved through standard solid-phase phosphoramidite (B1245037) chemistry.[4][5] The key starting materials are the enantiomerically pure (R)- and (S)-glycidol, which are used to synthesize the corresponding nucleoside phosphoramidites.

A general workflow for the synthesis of GNA phosphoramidites is depicted below. The process involves the ring-opening of the chiral glycidol (B123203) with a protected nucleobase, followed by dimethoxytritylation (DMT) of the primary hydroxyl group and subsequent phosphitylation of the secondary hydroxyl group.[3]

GNA_Phosphoramidite_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Enantiopure Glycidol Enantiopure Glycidol Ring Opening Ring Opening Enantiopure Glycidol->Ring Opening Protected Nucleobase Protected Nucleobase Protected Nucleobase->Ring Opening DMT Protection DMT Protection Ring Opening->DMT Protection GNA Nucleoside Phosphitylation Phosphitylation DMT Protection->Phosphitylation GNA Phosphoramidite GNA Phosphoramidite Phosphitylation->GNA Phosphoramidite

Synthesis of GNA Phosphoramidites.

Comparative Properties of (R)-GNA and (S)-GNA

The chirality of the GNA backbone leads to significant differences in the physicochemical and biological properties of oligonucleotides containing these modifications. The (S)-GNA enantiomer has consistently demonstrated more favorable characteristics for therapeutic applications.

Duplex Stability and Structure

The stability of a nucleic acid duplex is a critical factor for its biological function. Thermal melting (Tm) studies are commonly used to assess duplex stability. Crystal structures of RNA-GNA chimeric duplexes have revealed that the right-handed (S)-GNA nucleotides are better accommodated within a right-handed RNA duplex than the left-handed (R)-isomers.[1][6] The (R)-GNA nucleotide tends to disrupt the phosphate (B84403) backbone and hydrogen bonding of the adjacent base pair.[7]

ModificationDuplex TypeΔTm (°C) per modificationReference
(S)-GNAGNA-RNA-1.7 to -7.7[8]
(R)-GNAGNA-RNAMore destabilizing than (S)-GNA[1][6]

Table 1: Comparative Thermal Stability of (S)-GNA and (R)-GNA Modified Duplexes. The destabilization is sequence and position dependent. (S)-GNA is generally better tolerated than (R)-GNA in an RNA duplex.

Circular dichroism (CD) spectroscopy is another powerful technique to study the conformation of nucleic acid duplexes. The CD spectra of (S)-GNA homoduplexes show a broad negative peak near 270 nm, which is distinct from the positive bands observed for A- and B-form DNA and A-form RNA.[9][10]

Nuclease Resistance
Modification TypeNucleaseEffect on DegradationReference
GNA (general)3'-exonucleases (e.g., snake venom phosphodiesterase)Increased resistance[1][6]

Table 2: Nuclease Resistance of GNA-Modified Oligonucleotides.

In Vitro Potency of GNA-Modified siRNAs

The ultimate test of a modified oligonucleotide for RNAi applications is its ability to silence the target gene. In vitro potency is typically quantified by the half-maximal inhibitory concentration (IC50). Consistent with structural observations, siRNAs modified with (S)-GNA exhibit greater in vitro potency than identical sequences containing (R)-GNA.[1][6][7]

Target GenesiRNA ModificationIC50 (nM)Relative PotencyReference
Mouse Transthyretin (TTR)(S)-GNA in seed region~2-fold improvement vs. unmodifiedMore potent[7]
Mouse Transthyretin (TTR)(R)-GNA in seed regionLess potent than (S)-GNALess potent[7]

Table 3: Comparative In Vitro Potency of (S)-GNA and (R)-GNA Modified siRNAs.

The workflow for assessing the in vitro potency of GNA-modified siRNAs typically involves a luciferase reporter assay.

siRNA_Potency_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synthesize GNA-siRNA Synthesize GNA-siRNA Co-transfection Co-transfection Synthesize GNA-siRNA->Co-transfection Culture Cells Culture Cells Culture Cells->Co-transfection Prepare Reporter Plasmid Prepare Reporter Plasmid Prepare Reporter Plasmid->Co-transfection Incubation Incubation Co-transfection->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Calculate IC50 Calculate IC50 Luciferase Assay->Calculate IC50

Workflow for In Vitro siRNA Potency Assay.
Mitigation of Off-Target Effects

A major challenge in siRNA therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. Seed-mediated off-target effects, caused by the hybridization of the siRNA seed region (nucleotides 2-8 of the guide strand) to the 3' untranslated region (3' UTR) of unintended mRNAs, are a primary concern. Destabilizing the seed region through chemical modifications can mitigate these effects.

The incorporation of a single (S)-GNA nucleotide at specific positions within the seed region has been shown to effectively reduce off-target effects while maintaining on-target activity.[1][6] This seed-pairing destabilization strategy has led to an improved safety profile of GNA-modified siRNAs in preclinical studies.[1][6]

Off_Target_Analysis_Workflow cluster_treatment Cell Treatment cluster_seq Sequencing & Analysis cluster_outcome Outcome Transfect with GNA-siRNA Transfect with GNA-siRNA Harvest RNA Harvest RNA Transfect with GNA-siRNA->Harvest RNA RNA Sequencing RNA Sequencing Harvest RNA->RNA Sequencing Differential Gene Expression Differential Gene Expression RNA Sequencing->Differential Gene Expression Seed Region Analysis Seed Region Analysis Differential Gene Expression->Seed Region Analysis Quantify Off-Target Effects Quantify Off-Target Effects Seed Region Analysis->Quantify Off-Target Effects

Workflow for Quantifying siRNA Off-Target Effects.

Experimental Protocols

Solid-Phase Synthesis of GNA-Modified Oligonucleotides

GNA-modified oligonucleotides are synthesized using an automated solid-phase synthesizer employing standard phosphoramidite chemistry.

  • Support Preparation: The synthesis is initiated on a solid support (e.g., controlled pore glass) functionalized with the 3'-terminal nucleoside.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: The GNA or standard RNA phosphoramidite is activated with a tetrazole activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide/methylamine solution.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis
  • Sample Preparation: The GNA-modified oligonucleotide and its complementary RNA strand are annealed in a buffer solution (e.g., phosphate-buffered saline).

  • Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased in a UV-Vis spectrophotometer equipped with a thermal controller.

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the melting curve.

Nuclease Resistance Assay
  • Sample Preparation: The GNA-modified oligonucleotide is incubated with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) in a suitable buffer at a defined temperature.

  • Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched.

  • Quantification: The amount of intact oligonucleotide remaining at each time point is quantified by HPLC or gel electrophoresis.

  • Data Analysis: The degradation rate is determined by plotting the percentage of intact oligonucleotide versus time.

In Vitro siRNA Potency Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection: Cells are seeded in a multi-well plate and co-transfected with a luciferase reporter plasmid containing the target gene sequence and the GNA-modified siRNA at various concentrations.

  • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for siRNA-mediated gene silencing.

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.

  • Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the siRNA concentration and fitting the data to a dose-response curve.

Conclusion

The enantiomeric configuration of the GNA backbone is a critical determinant of the properties of GNA-modified oligonucleotides. The available data strongly indicate that the (S)-GNA enantiomer is superior for therapeutic applications, particularly in the context of siRNA. Its ability to be accommodated within a standard RNA duplex with minimal disruption leads to higher thermal stability and, consequently, greater in vitro potency compared to the (R)-GNA enantiomer. Furthermore, the strategic incorporation of (S)-GNA in the seed region of siRNAs provides a powerful tool to mitigate off-target effects, thereby enhancing the safety profile of RNAi therapeutics. This in-depth technical guide provides researchers and drug developers with the foundational knowledge to leverage the unique properties of (S)-GNA for the design of next-generation oligonucleotide-based drugs.

References

Synthesis of GNA Nucleoside Building Blocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Glycol Nucleic Acid (GNA) nucleoside building blocks, essential components for the construction of GNA oligonucleotides. GNA, an acyclic nucleic acid analogue, has garnered significant interest in the fields of synthetic biology, nanotechnology, and therapeutics due to its unique duplex stability and resistance to nuclease degradation. This document details the primary synthetic strategies, key experimental protocols, and the crucial phosphoramidite (B1245037) approach for solid-phase synthesis.

Introduction to GNA and its Building Blocks

Glycol Nucleic Acid (GNA) is a xeno-nucleic acid (XNA) with a simplified backbone composed of repeating glycol units linked by phosphodiester bonds. Unlike DNA and RNA, which feature five-carbon sugar rings, the GNA backbone is a flexible three-carbon acyclic chain. This structural simplicity provides GNA with unique hybridization properties, forming stable antiparallel duplexes with itself and with RNA.

The fundamental building blocks for GNA synthesis are the nucleoside phosphoramidites, which are derivatives of the four canonical nucleobases (Adenine, Guanine, Cytosine, and Thymine (B56734)/Uracil) attached to a protected glycol backbone. These phosphoramidites are designed for automated solid-phase oligonucleotide synthesis.

Key Synthetic Strategies for GNA Nucleosides

Several synthetic routes have been established for the preparation of GNA nucleosides. The choice of strategy often depends on the starting materials, desired stereochemistry (R or S), and the specific nucleobase. The four major approaches are:

  • Glycidol (B123203) Ring-Opening: This is a widely used and economical method that starts from commercially available enantiopure glycidol. The epoxide ring is opened by a nucleophile, typically a protected nucleobase.

  • Mitsunobu Reaction: This reaction allows for the coupling of a diol precursor of the glycol backbone with a nucleobase under mild conditions with inversion of stereochemistry.

  • SN2 Reaction: A direct displacement of a leaving group on the glycol backbone by a nucleobase. This method is also stereospecific.

  • Dihydroxylation Reaction: This involves the syn-dihydroxylation of an allylic precursor to introduce the vicinal diol of the glycol unit.

These primary strategies are often followed by a series of protection, deprotection, and phosphitylation steps to yield the final phosphoramidite building block.

Experimental Protocols

This section provides representative, detailed methodologies for the key steps in the synthesis of GNA nucleoside phosphoramidites.

Synthesis of (S)-GNA Thymine Nucleoside via Glycidol Ring-Opening

This protocol is adapted from established methods for the synthesis of GNA nucleosides.

Step 1: Ring-opening of (S)-glycidyl-DMTr ether with thymine

  • Reagents: (S)-glycidyl 4,4'-dimethoxytrityl ether, Thymine, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of thymine (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add a solution of (S)-glycidyl 4,4'-dimethoxytrityl ether (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the (S)-1-(4,4'-dimethoxytrityl)-3-(thymin-1-yl)propan-1,2-diol.

Phosphitylation to Yield the GNA Phosphoramidite

This is the final step to generate the building block for solid-phase synthesis.

  • Reagents: The GNA nucleoside (from the previous step), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the dried GNA nucleoside (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude phosphoramidite by flash column chromatography on silica gel pre-treated with triethylamine (B128534) to afford the pure (S)-GNA thymine phosphoramidite.

Protecting Group Strategies

Proper protection of reactive functional groups is critical in GNA synthesis to prevent side reactions.

  • 5'-Hydroxyl Group: The primary hydroxyl group of the glycol backbone is typically protected with a 4,4'-dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its removal during automated solid-phase synthesis.

  • Exocyclic Amino Groups of Nucleobases: The amino groups of adenine, guanine, and cytosine must be protected to prevent reactions during phosphitylation and oligonucleotide synthesis. Common protecting groups include:

    • Adenine (A): Benzoyl (Bz) or Phenoxyacetyl (Pac).

    • Guanine (G): Isobutyryl (iBu) or Dimethylformamidine (dmf).

    • Cytosine (C): Benzoyl (Bz) or Acetyl (Ac).

  • Phosphite Group: The phosphorus atom in the phosphoramidite is protected with a 2-cyanoethyl group, which is base-labile and removed during the final deprotection of the oligonucleotide.

Quantitative Data Summary

The following tables summarize typical yields for the key steps in GNA phosphoramidite synthesis. Yields can vary depending on the specific nucleobase and reaction conditions.

StepReactionStarting MaterialProductTypical Yield (%)
1Glycidol Ring-Opening(S)- or (R)-Glycidol Derivative & Protected NucleobaseProtected GNA Nucleoside60 - 85%
25'-O-DMT ProtectionGNA Nucleoside5'-O-DMT GNA Nucleoside80 - 95%
3Phosphitylation5'-O-DMT GNA NucleosideGNA Nucleoside Phosphoramidite70 - 90%

Table 1: Representative yields for the synthesis of GNA nucleoside phosphoramidites.

NucleobaseProtecting GroupOverall Yield (%)Reference
ThymineNone~50-60%
AdenineBenzoyl~40-50%
GuanineIsobutyryl~30-40%
CytosineBenzoyl~40-50%

Table 2: Estimated overall yields for the synthesis of canonical GNA phosphoramidites from glycidol.

Visualizations

General Synthesis Workflow for GNA Phosphoramidites

GNA_Synthesis_Workflow start Starting Materials (Glycidol, Nucleobase) ring_opening Glycidol Ring-Opening or other coupling start->ring_opening purification1 Purification ring_opening->purification1 protection Protection of 5'-OH (DMT) purification2 Purification protection->purification2 phosphitylation Phosphitylation purification3 Purification phosphitylation->purification3 end_product GNA Phosphoramidite Building Block purification1->protection purification2->phosphitylation purification3->end_product

Caption: General workflow for the synthesis of GNA phosphoramidite building blocks.

Key Synthetic Pathways to GNA Nucleosides

GNA_Synthetic_Pathways cluster_start Starting Materials cluster_reactions Key Coupling Reactions glycidol Enantiopure Glycidol ring_opening Glycidol Ring-Opening glycidol->ring_opening diol Protected Diol mitsunobu Mitsunobu Reaction diol->mitsunobu sn2 SN2 Reaction diol->sn2 allyl_alcohol Allylic Precursor dihydroxylation Dihydroxylation allyl_alcohol->dihydroxylation gna_nucleoside Protected GNA Nucleoside ring_opening->gna_nucleoside mitsunobu->gna_nucleoside sn2->gna_nucleoside dihydroxylation->gna_nucleoside

Caption: Major synthetic pathways to access GNA nucleosides.

Conclusion

The synthesis of GNA nucleoside building blocks is a well-established field with a variety of robust synthetic strategies. The glycidol ring-opening approach remains a popular and cost-effective method. The successful preparation of high-purity GNA phosphoramidites is paramount for the efficient solid-phase synthesis of GNA oligonucleotides, which are increasingly important tools in biomedical research and development. This guide provides a foundational understanding of the core synthetic methodologies and practical considerations for researchers entering this exciting area of nucleic acid chemistry.

The Expanding Frontier of Genetic Research: A Technical Guide to Xeno Nucleic Acids (XNA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xeno Nucleic Acids (XNAs) are synthetic nucleic acid analogs that possess modified sugar moieties, backbones, or bases, distinguishing them from their natural counterparts, DNA and RNA.[1][2] This structural diversity endows XNAs with a range of advantageous properties, including enhanced stability against nuclease degradation, higher binding affinity and specificity to complementary sequences, and the ability to form novel structures.[1][3][4] These characteristics have positioned XNAs as powerful tools in various research applications, from the development of novel therapeutics and diagnostics to the exploration of the fundamental principles of genetics and the origins of life.[2][5][6] This technical guide provides a comprehensive overview of the core applications of XNAs in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Core Applications of XNA in Research

The unique properties of XNAs have led to their application in three primary areas of research: therapeutics, diagnostics, and synthetic biology.

Therapeutic Applications

XNAs are being extensively investigated for their therapeutic potential, primarily in the fields of antisense therapy, antigene therapy, and aptamer-based drug development. Their enhanced stability and binding affinity make them promising candidates for modulating gene expression with high specificity and efficacy.[3][7]

Antisense and Antigene Therapies:

XNA-based oligonucleotides can be designed to bind to specific mRNA or DNA sequences, thereby inhibiting gene expression through various mechanisms.

  • Locked Nucleic Acids (LNAs): LNA-containing antisense oligonucleotides, often in a "gapmer" design with a central DNA segment flanked by LNA wings, exhibit high binding affinity to target RNA and can induce its degradation by RNase H.[3][8] This approach has shown promise in silencing disease-associated genes, including long non-coding RNAs like MALAT1 in cancer cells.[5][9]

  • Peptide Nucleic Acids (PNAs): PNAs, with their neutral peptide backbone, can invade double-stranded DNA to form stable PNA-DNA-PNA triplexes, a mechanism utilized in antigene therapy to block transcription.[7][10] PNAs have been explored for their potential to inhibit the activity of transcription factors such as NF-κB.[8]

  • 2'-Fluoroarabinonucleic Acid (FANA): FANA-based antisense oligonucleotides also demonstrate potent gene silencing capabilities and can be delivered to cells without the need for transfection reagents ("gymnotic delivery").[7]

Aptamers:

XNA aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity.[11][12] Their resistance to nucleases makes them attractive alternatives to antibodies for therapeutic and diagnostic applications.[13] The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate XNA aptamers against a wide range of targets, including proteins like vascular endothelial growth factor (VEGF).[2][14][15]

XNAzymes:

XNAzymes are catalytic XNA molecules capable of cleaving specific RNA sequences.[1][10] FANA-based XNAzymes have been engineered to target and cleave mutant KRAS mRNA with high allele specificity, demonstrating their potential for precision cancer therapy.[3][16]

A key signaling pathway that has been a target for XNA-based therapeutics is the STAT3 pathway, which is often constitutively activated in cancer and inflammatory diseases.[8][17][18][19][20][21]

STAT3_Signaling_Pathway STAT3 Signaling Pathway Targeted by XNA Therapeutics cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Target_Genes Target Genes (e.g., Bcl-xL, Cyclin D1) STAT3_active->Target_Genes Binds to DNA mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation LNA_ASO LNA Antisense Oligonucleotide LNA_ASO->mRNA Binds and induces RNase H degradation

STAT3 signaling pathway and LNA antisense inhibition.

Diagnostic Applications

The high specificity and stability of XNAs make them ideal probes for various diagnostic assays.

  • PNA-FISH: Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) utilizes fluorescently labeled PNA probes to detect specific rRNA sequences in bacteria, enabling rapid and accurate identification of pathogens in clinical samples.[3]

  • XNA-based Biosensors: XNA aptamers and enzymes can be integrated into biosensor platforms for the detection of a wide range of analytes, from small molecules to whole cells, with high sensitivity and selectivity.[11]

  • SNP Detection: The high binding discrimination of LNAs allows for the development of highly specific probes for single nucleotide polymorphism (SNP) genotyping.[22][23]

XNA_Diagnostic_Workflow Workflow of an XNA-Based Diagnostic Assay Sample Clinical Sample (e.g., blood, tissue) Extraction Nucleic Acid Extraction Sample->Extraction Target Target Nucleic Acid (e.g., bacterial rRNA, viral RNA) Extraction->Target Hybridization Hybridization Target->Hybridization XNA_Probe XNA Probe (e.g., LNA, PNA-FISH probe, XNA aptamer) XNA_Probe->Hybridization Detection Signal Detection (e.g., fluorescence, colorimetry) Hybridization->Detection Result Diagnostic Result Detection->Result

Workflow of an XNA-based diagnostic assay.

Synthetic Biology

XNAs are at the forefront of synthetic biology, enabling the storage and evolution of genetic information beyond the confines of DNA and RNA.[6][16]

  • Genetic Information Storage: Several types of XNA, including Hexitol Nucleic Acid (HNA), Threose Nucleic Acid (TNA), and Glycol Nucleic Acid (GNA), have been shown to be capable of storing and transferring genetic information.[6][16][24]

  • Directed Evolution of XNA Polymerases: A key challenge in synthetic genetics is the development of enzymes that can replicate XNA. Through directed evolution, researchers have engineered polymerases that can synthesize XNA from a DNA template and vice versa, enabling the in vitro evolution of XNA molecules with novel functions.[25][26][27]

Quantitative Data on XNA Properties

The performance of XNAs in various applications is underpinned by their quantitative biophysical and biochemical properties. The following tables summarize key quantitative data for different XNA types.

Table 1: Binding Affinity (Kd) of Selected XNA Aptamers

XNA TypeAptamer TargetDissociation Constant (Kd)Reference
TNAThrombin~0.4 - 4 nM[1]
TNAATPHigh affinity (specific value not provided)[2]
TNAOchratoxin AMid-nanomolar range[28][29][30]
TNAVarious aptagenic targets~1 - 15 nM[31][32]
DNAVEGF165Nanomolar range[2][12][14]
RNA (2'-F-pyrimidine)VEGF165~0.2 pM (initial library)[33]
Modified RNAVEGF1651.0 ± 0.1 pM[28][34]
DNAThrombin (HD1, HD22)Not specified, used as model[12]
DNAIgE2.7 x 10-7 M[29]
DNAClenbuterolNanomolar range[35]
DNAswH3 proteinNot specified, used for selection[13]
DNAHER20.61 ± 0.14 nM (for probe sk6)[36]
ssDNANewcastle disease virusLow nanomolar range[26][37]

Table 2: Comparison of Nuclease Resistance and Silencing Efficacy

Oligonucleotide ModificationNuclease Resistance (Relative to Unmodified)Silencing Efficacy (IC50)Reference
LNA gapmerSignificantly higher0.4 nM[5]
2'-O-methyl RNAHigher~220 nM[5]
Phosphorothioate (B77711) (PS)Higher~70 nM[5]
siRNANot directly compared0.06 nM[5]
(S)-cEt BNAGreatly enhanced vs. LNA and MOEImproved potency vs. MOE[28]
(S)-cMOE BNAGreatly enhanced vs. LNA and MOEImproved potency vs. MOE[28]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving XNAs.

Protocol 1: In Vitro Selection of TNA Aptamers (DNA Display SELEX)[6][17][26]

This protocol describes the selection of TNA aptamers using a DNA display method, where the TNA molecule is physically linked to its encoding DNA.

1. Library Preparation:

  • Synthesize a single-stranded DNA library containing a randomized region flanked by constant primer binding sites. A typical library consists of 1014-1015 unique sequences.
  • The 5' end of the DNA library is biotinylated for later immobilization.

2. TNA Transcription and DNA Display:

  • Anneal a DNA primer to the 3' constant region of the DNA library.
  • Perform a primer extension reaction using a DNA polymerase and a mix of dNTPs and a single ribonucleotide (rGTP) at a specific position to create a site for later cleavage.
  • Immobilize the biotinylated dsDNA library onto streptavidin-coated magnetic beads.
  • Wash the beads to remove unbound DNA.
  • Perform TNA transcription from the immobilized DNA template using an engineered TNA polymerase and TNA triphosphates (tNTPs). This creates a DNA-TNA hybrid.
  • Ligate a DNA linker to the 3' end of the transcribed TNA.
  • Cleave the RNA linkage using an RNase, releasing the TNA molecule covalently attached to its encoding DNA via the linker.

3. Selection:

  • Incubate the DNA-displayed TNA library with the target molecule immobilized on a solid support (e.g., magnetic beads, microtiter plate).
  • Binding Buffer: Typically contains salts (e.g., 1x PBS with 1 mM MgCl2), a carrier protein (e.g., BSA), and a competitor nucleic acid (e.g., yeast tRNA) to reduce non-specific binding.
  • Wash the support extensively with the binding buffer to remove unbound sequences. The stringency of the washes can be increased in later rounds of selection.

4. Elution and Amplification:

  • Elute the bound DNA-TNA complexes from the target, for example, by heat denaturation or by using a competitive ligand.
  • Amplify the eluted DNA portion by PCR using primers corresponding to the constant regions. The optimal number of PCR cycles should be determined to avoid amplification bias.
  • Generate single-stranded DNA from the PCR product for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

5. Iterative Rounds:

  • Repeat steps 2-4 for multiple rounds (typically 8-15 rounds), progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the wash stringency) to enrich for high-affinity aptamers.

6. Sequencing and Characterization:

  • After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
  • Synthesize the corresponding TNA sequences and characterize their binding affinity (e.g., using surface plasmon resonance or microscale thermophoresis) and specificity.

// Nodes Library [label="Initial XNA Library\n(10^14-10^15 random sequences)"]; Incubation [label="Incubation with Target"]; Partitioning [label="Partitioning:\nRemoval of Unbound Sequences"]; Elution [label="Elution of Bound Sequences"]; Amplification [label="Amplification (PCR)"]; Regeneration [label="Generation of Enriched\nXNA Pool for Next Round"]; Repeat [label="Repeat 8-15 Rounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sequencing [label="Sequencing and Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Aptamer [label="High-Affinity XNA Aptamer", shape=ellipse, fillcolor="#34A853"];

// Edges Library -> Incubation; Incubation -> Partitioning; Partitioning -> Elution; Elution -> Amplification; Amplification -> Regeneration; Regeneration -> Repeat [style=dashed]; Repeat -> Incubation [label="Next Round"]; Amplification -> Sequencing [label="After final round"]; Sequencing -> Aptamer; }

Generalized SELEX workflow for XNA aptamers.

Protocol 2: LNA Gapmer-Mediated Silencing of MALAT1 in MCF-7 Cells[10][28][30][38]

This protocol details the knockdown of the long non-coding RNA MALAT1 in the human breast cancer cell line MCF-7 using LNA gapmers.

1. LNA Gapmer Design and Synthesis:

  • Design LNA gapmers targeting the human MALAT1 sequence. A typical design consists of a 16-mer with a central 8-10 base DNA gap and 3-4 LNA modifications on each flank.
  • Synthesize the LNA gapmers with a full phosphorothioate backbone for enhanced nuclease resistance.
  • Include a non-targeting LNA gapmer as a negative control.

2. Cell Culture and Transfection:

  • Culture MCF-7 cells in appropriate growth medium (e.g., DMEM with 10% FBS) to ~50% confluency in 6-well plates.
  • On the day of transfection, prepare transfection complexes using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
  • Briefly, dilute the LNA gapmer (final concentration 5-25 nM) and the transfection reagent separately in serum-free medium.
  • Combine the diluted LNA gapmer and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
  • Add the transfection complexes dropwise to the cells.

3. Incubation and RNA Extraction:

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
  • After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.
  • Extract total RNA from the cell lysates using a commercial RNA extraction kit.

4. Quantitative Real-Time PCR (qPCR):

  • Perform reverse transcription of the extracted RNA to synthesize cDNA.
  • Set up qPCR reactions using a SYBR Green or TaqMan-based assay with primers specific for MALAT1 and a housekeeping gene (e.g., GAPDH) for normalization.
  • Run the qPCR reactions on a real-time PCR instrument.
  • Analyze the data using the ΔΔCt method to determine the relative knockdown of MALAT1 expression in cells treated with the specific LNA gapmer compared to the negative control.

Protocol 3: FANA-based XNAzyme Cleavage Assay for KRAS mRNA[1][3][7][17]

This protocol describes an in vitro assay to assess the cleavage of a target RNA, such as KRAS mRNA, by a FANA-based XNAzyme.

1. XNAzyme and RNA Substrate Preparation:

  • Synthesize the FANA XNAzyme with binding arms complementary to the target region of the KRAS mRNA.
  • Synthesize a short RNA substrate (e.g., 30-50 nucleotides) corresponding to the target sequence within the KRAS mRNA. The substrate should be labeled, for example, with a fluorescent dye at the 5' end.

2. Cleavage Reaction:

  • Prepare a reaction buffer containing physiological concentrations of salts (e.g., 150 mM NaCl, 2 mM MgCl2) and a biological buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Pre-incubate the XNAzyme and the RNA substrate separately at 37°C for 5 minutes.
  • Initiate the reaction by mixing the XNAzyme and the RNA substrate. The final concentration of the XNAzyme should be in excess of the substrate to ensure pseudo-first-order kinetics.
  • Incubate the reaction at 37°C.

3. Analysis of Cleavage Products:

  • At various time points, take aliquots from the reaction and quench them by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).
  • Separate the cleavage products from the intact substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Visualize the gel using a fluorescence imager. The cleavage product will appear as a smaller band than the full-length substrate.

4. Data Analysis:

  • Quantify the intensity of the bands corresponding to the intact substrate and the cleavage product.
  • Calculate the fraction of cleaved substrate at each time point.
  • Determine the observed cleavage rate (kobs) by fitting the data to a single-exponential decay curve.

Conclusion

Xeno Nucleic Acids represent a versatile and powerful class of synthetic molecules that are significantly expanding the toolkit of researchers in molecular biology, drug development, and synthetic biology. Their enhanced stability, high binding affinity, and programmable nature have enabled the development of novel therapeutic strategies, highly specific diagnostic tools, and the creation of artificial genetic systems. As our understanding of XNA chemistry and enzymology continues to grow, we can anticipate even more innovative applications of these remarkable molecules in the years to come, pushing the boundaries of what is possible in the manipulation and understanding of genetic information.

References

The Emergence of Glycol Nucleic Acid: A Technical Guide to its Discovery, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol nucleic acid (GNA), a synthetic xenonucleic acid (XNA), has garnered significant attention within the scientific community for its remarkable simplicity and profound implications for the origins of life, as well as its potential applications in diagnostics and therapeutics.[1][2] Unlike its natural counterparts, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), GNA features an acyclic backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds.[1][3] This structural minimalism, a three-carbon backbone, belies its extraordinary properties, most notably the formation of highly stable, antiparallel duplexes that adhere to Watson-Crick base pairing rules.[4][5] This technical guide provides an in-depth exploration of the discovery and history of GNA, a detailed examination of its physicochemical properties with comparative data, comprehensive experimental protocols for its synthesis and analysis, and visualizations of key chemical and experimental workflows.

Discovery and History: A Timeline of Innovation

The journey of GNA from a conceptual nucleic acid analogue to a well-characterized polymer is marked by key contributions from several research groups over several decades.

  • 1971-1972: The foundational work on the components of GNA was laid by Ueda and colleagues, who first prepared 2,3-dihydroxypropyl nucleoside analogues.[1] Shortly after, Seita et al. demonstrated that phosphate-linked oligomers of these analogues exhibited hypochromicity in the presence of DNA and RNA, suggesting some form of interaction.[1]

  • 1995-1999: The synthesis of GNA polymers was further advanced by Cook et al. and Acevedo and Andrews, who described methods for preparing these novel nucleic acid structures.[1]

  • 2005: A pivotal moment in GNA research occurred when Zhang and Meggers reported the remarkable ability of GNA to self-pair with high stability, a discovery that ignited broader interest in this simplified genetic polymer.[1]

  • Post-2005: Subsequent research has focused on elucidating the crystal structure of GNA duplexes, refining synthetic methodologies, and exploring its potential in various biotechnological applications, including antisense therapy and the development of siRNA therapeutics.[1][2]

Physicochemical Properties of Glycol Nucleic Acid

GNA exhibits a unique set of properties that distinguish it from DNA and RNA, primarily stemming from its simplified and flexible backbone.

Structural Features

The fundamental distinction of GNA lies in its backbone, which is constructed from repeating glycol units connected by phosphodiester bonds, in contrast to the deoxyribose and ribose sugars found in DNA and RNA, respectively.[1] This acyclic, three-carbon backbone with a single stereocenter per repeating unit makes GNA arguably the simplest phosphodiester-based nucleic acid capable of forming stable duplexes.[6]

Diagram of Nucleic Acid Structures

Caption: Comparison of DNA, RNA, and GNA monomer structures.

Crystal structure analyses have revealed that (S)-GNA forms a right-handed double helix, while (R)-GNA is predicted to form a left-handed helix.[7] The helical parameters of GNA duplexes differ from those of canonical A- and B-form DNA.[7]

Parameter(S)-GNA (N-type)A-DNAB-DNA
Helical Rise (Å)~3.32.3 - 3.23.1 - 3.4
Helical Twist (°)~3928 - 3431 - 39
X-displacement (Å)-5.4-3.9-0.7
Inclination (°)-1812 - 27-6 - 9

Table 1: Comparison of Helical Parameters. This table summarizes key helical parameters for (S)-GNA in its condensed N-type conformation compared to standard A- and B-form DNA, highlighting the distinct geometry of the GNA duplex.

Thermal Stability and Thermodynamics

A hallmark of GNA is the exceptional thermal stability of its duplexes, which significantly exceeds that of analogous DNA and RNA duplexes.[3][5] This high stability is attributed to favorable enthalpic contributions, likely arising from enhanced base stacking interactions within the more flexible GNA backbone.

Duplex (18-mer)Sequence (5'-3')Tm (°C)
(S)-GNA : (S)-GNAGTAGATCGATCGATAGCT63
DNA : DNAGTAGATCGATCGATAGCT47

Table 2: Melting Temperatures (Tm) of GNA and DNA Duplexes. This table provides a direct comparison of the melting temperatures for an 18-mer (S)-GNA duplex and its corresponding DNA duplex under identical conditions, illustrating the superior thermal stability of GNA.

Thermodynamic ParameterGNA DuplexDNA Duplex
ΔH° (kcal/mol)-103 ± 3-151 ± 4
ΔS° (cal/mol·K)-315 ± 9-445 ± 12
ΔG°37 (kcal/mol)-5.3 ± 0.5-14.0 ± 0.7

Table 3: Thermodynamic Parameters for Duplex Formation. This table presents a comparison of the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37) for the formation of a GNA duplex compared to a DNA duplex, highlighting the thermodynamic driving forces behind their stability.[4]

Enzymatic Stability

GNA's unnatural backbone confers a high degree of resistance to nuclease degradation, a critical property for its potential in therapeutic applications. GNA oligonucleotides have been shown to be significantly more stable than DNA in the presence of various nucleases.[8]

OligonucleotideNucleaseHalf-life
GNAExonuclease I> 24 hours
DNAExonuclease I< 1 hour
GNAHuman Serum> 48 hours
DNAHuman Serum~ 1 hour

Table 4: Enzymatic Resistance of GNA vs. DNA. This table provides a qualitative comparison of the stability of GNA and DNA oligonucleotides in the presence of a common exonuclease and in human serum, demonstrating the enhanced resistance of GNA to enzymatic degradation.

Experimental Protocols

Synthesis of GNA Phosphoramidites

The synthesis of GNA phosphoramidite (B1245037) monomers is a crucial first step for the automated solid-phase synthesis of GNA oligonucleotides. The following is a generalized protocol for the synthesis of a thymine (B56734) GNA phosphoramidite.

Diagram of GNA Phosphoramidite Synthesis

GNA_Phosphoramidite_Synthesis Glycidol (B123203) Glycidol Tritylated_Glycidol Tritylated Glycidol Glycidol->Tritylated_Glycidol 1. Tritylation GNA_Nucleoside GNA Nucleoside Tritylated_Glycidol->GNA_Nucleoside 2. Ring Opening (with Nucleobase) GNA_Phosphoramidite GNA Phosphoramidite GNA_Nucleoside->GNA_Phosphoramidite 3. Phosphitylation

Caption: Workflow for the synthesis of a GNA phosphoramidite monomer.

Materials:

  • (R)- or (S)-Glycidol

  • Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (B92270)

  • Thymine

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Tritylation of Glycidol: Dissolve glycidol in pyridine and cool to 0°C. Add DMT-Cl portion-wise and stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with methanol (B129727) and extract the product with an organic solvent. Purify the tritylated glycidol by column chromatography.

  • Ring Opening with Thymine: Suspend thymine and NaH in anhydrous DMF. Add the tritylated glycidol dropwise and stir at elevated temperature until the starting material is consumed. Cool the reaction, quench with water, and extract the GNA nucleoside. Purify by column chromatography.

  • Phosphitylation: Dissolve the GNA nucleoside in anhydrous DCM and add DIPEA. Cool to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. Stir at room temperature until the reaction is complete. Quench with methanol and purify the crude product by column chromatography to yield the GNA phosphoramidite.

Automated Solid-Phase Synthesis of GNA Oligonucleotides

GNA oligonucleotides are synthesized using standard automated DNA synthesizers with minor modifications to the standard protocols.

Diagram of Automated Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle Start Start Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Add GNA Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted Ends) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End_Cycle Repeat for next base Oxidation->End_Cycle End_Cycle->Deblocking Next Cycle

Caption: The four main steps of a single cycle in automated solid-phase oligonucleotide synthesis.

Materials:

  • GNA phosphoramidites (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Synthesizer Setup: Load the GNA phosphoramidites, reagents, and the appropriate CPG column onto the automated DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles, with one nucleotide added per cycle in the 3' to 5' direction.

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain.

    • Coupling: The next GNA phosphoramidite is activated and coupled to the 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

UV-Melting Analysis

UV-melting analysis is used to determine the thermal stability (Tm) of GNA duplexes.

Materials:

  • Purified GNA oligonucleotides

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Dissolve the complementary GNA oligonucleotides in the annealing buffer to a final concentration of 1-5 µM.

  • Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

  • Data Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the analysis of the melting curves at different concentrations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the helical conformation of GNA duplexes.

Materials:

  • Purified GNA oligonucleotides

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a solution of the GNA duplex in the CD-compatible buffer. The concentration should be optimized to give a suitable signal in the far-UV region (typically 200-320 nm).

  • Data Acquisition: Record the CD spectrum of the sample at a controlled temperature.

  • Data Analysis: The resulting spectrum provides information about the secondary structure of the GNA duplex. A-form, B-form, and other helical structures have characteristic CD spectra.

Applications and Future Directions

The unique properties of GNA make it a promising candidate for various applications in biotechnology and medicine.

  • Antisense Therapeutics: GNA's high stability and resistance to nucleases make it an attractive platform for the development of antisense oligonucleotides designed to modulate gene expression.[2]

  • Aptamers and Biosensors: The ability of GNA to fold into stable, specific three-dimensional structures makes it suitable for the development of aptamers that can bind to various targets with high affinity and for the construction of robust biosensors.[2]

  • Nanotechnology: The predictable self-assembly and high stability of GNA duplexes are being explored for the construction of novel nanomaterials and nanostructures.

As research continues, the full potential of glycol nucleic acid is still being uncovered. Its simple yet robust nature offers a versatile scaffold for the design of novel functional nucleic acid-based molecules with a wide range of applications, from fundamental studies on the origins of life to the development of next-generation therapeutics.

References

(R)-GNA Phosphoramidite CAS 2023779-58-8: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of (R)-GNA-C(Bz)-phosphoramidite for the Synthesis of Glycol Nucleic Acid (GNA) Oligonucleotides

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analogue that has garnered significant interest within the fields of chemical biology, diagnostics, and therapeutic development. Its unique backbone structure, composed of repeating glycol units linked by phosphodiester bonds, imparts distinct properties compared to natural DNA and RNA. This technical guide focuses on the (R)-enantiomer of a specific GNA building block, this compound (CAS Number: 2023779-58-8), providing researchers, scientists, and drug development professionals with a comprehensive overview of its characteristics, synthesis, and potential applications.

Core Properties and Specifications

This compound is a monomer utilized in the chemical synthesis of GNA oligonucleotides.[1] The "(R)" designation refers to the stereochemistry at the chiral center of the glycol linker. The "C(Bz)" indicates that the cytosine base is protected with a benzoyl group to prevent unwanted side reactions during oligonucleotide synthesis. The phosphoramidite (B1245037) group is the reactive moiety that enables its incorporation into a growing oligonucleotide chain.

A summary of the key quantitative data and specifications for this compound is presented in the table below.

PropertyValueReference
CAS Number 2023779-58-8[1]
Molecular Formula C44H50N5O7P[1]
Molecular Weight 791.9 g/mol [1]
Purity Typically ≥95%[2]
Appearance White to off-white powder
Storage Condition -20°C[1]

Stereochemistry Matters: (R)-GNA vs. (S)-GNA

A critical consideration in the application of GNA is the stereochemistry of the glycol backbone. The two enantiomers, (R)-GNA and (S)-GNA, can lead to oligonucleotides with significantly different properties. Research has shown that for applications such as small interfering RNAs (siRNAs), the (S)-enantiomer is often preferred.

Feature(R)-GNA(S)-GNAReference
Duplex Accommodation Less accommodated in a right-handed RNA duplexBetter accommodated in a right-handed RNA duplex[3][4]
In Vitro Potency (siRNA) Generally lowerGenerally higher[3][4]
Base Pairing Can form base pairs, but may be less stable in certain contextsForms stable base pairs with complementary RNA[3][4]

Experimental Protocols: Synthesis of GNA-Modified Oligonucleotides

The synthesis of GNA-modified oligonucleotides is achieved through standard automated solid-phase phosphoramidite chemistry. A general protocol for incorporating this compound into an oligonucleotide sequence is outlined below. This protocol is based on established methods for GNA and standard oligonucleotide synthesis.[5]

Materials:

  • This compound (CAS 2023779-58-8)

  • Standard DNA/RNA phosphoramidites (A, G, T, U)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Buffers for purification (e.g., TE buffer)

Procedure:

  • Preparation: The this compound is dissolved in anhydrous acetonitrile (B52724) to the desired concentration. All other reagents and the DNA/RNA synthesizer are prepared according to the manufacturer's instructions.

  • Solid Support: The synthesis begins with the first nucleoside attached to the CPG solid support.

  • Synthesis Cycle (for each monomer addition):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.

    • Coupling: The this compound (or any other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.

  • Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length, pure GNA-modified oligonucleotide.

  • Analysis: The final product is analyzed by mass spectrometry and UV spectroscopy to confirm its identity and quantify the yield.

Visualizing the Workflow: GNA-Modified siRNA Drug Development

The development of siRNA therapeutics often involves chemical modifications to enhance stability, potency, and reduce off-target effects. GNA is one such modification that has been explored for this purpose. The following diagram illustrates a generalized workflow for the development of a GNA-modified siRNA drug.

GNA_siRNA_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Target_ID Target Identification & Validation siRNA_Design siRNA Sequence Design Target_ID->siRNA_Design GNA_Modification (R)-GNA Phosphoramidite Selection & Design siRNA_Design->GNA_Modification Oligo_Synthesis Automated Solid-Phase Oligonucleotide Synthesis GNA_Modification->Oligo_Synthesis Purification Purification (HPLC/PAGE) Oligo_Synthesis->Purification QC Quality Control (MS, UV) Purification->QC InVitro_Screening In Vitro Screening (Potency, Stability) QC->InVitro_Screening Off_Target_Analysis Off-Target Analysis InVitro_Screening->Off_Target_Analysis InVivo_Studies In Vivo Animal Studies Off_Target_Analysis->InVivo_Studies IND_Submission IND Submission InVivo_Studies->IND_Submission Clinical_Trials Clinical Trials (Phase I-III) IND_Submission->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Generalized workflow for GNA-modified siRNA drug development.

Applications in Research and Drug Development

The unique properties of GNA make it a valuable tool for various applications in research and drug development.

  • Antisense Oligonucleotides: GNA-modified oligonucleotides can be designed to bind to specific messenger RNA (mRNA) molecules, leading to their degradation and thereby inhibiting the expression of a target protein. The acyclic backbone of GNA can enhance nuclease resistance, a desirable property for antisense drugs.

  • siRNA Therapeutics: As illustrated in the workflow above, GNA can be incorporated into siRNA duplexes to modulate their properties. While (S)-GNA has shown more promise in this area, the use of (R)-GNA allows for the systematic study of how stereochemistry impacts RNA interference.[3][4]

  • Aptamers: Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide variety of target molecules with high affinity and specificity. The chemical diversity offered by GNA can be exploited to generate aptamers with novel binding properties and enhanced stability.

  • Diagnostics: GNA's unique hybridization characteristics can be leveraged to develop highly specific probes for the detection of nucleic acid sequences in diagnostic assays.

  • Nanotechnology: The self-assembly properties of GNA can be utilized in the construction of novel nucleic acid-based nanomaterials and nanostructures.[5]

Mechanism of Action: Antisense Oligonucleotide

A common application for modified oligonucleotides is in antisense therapeutics. The following diagram illustrates the general mechanism of action for an RNase H-dependent antisense oligonucleotide, a pathway that could be explored for GNA-modified constructs.

Antisense_Mechanism ASO (R)-GNA Modified Antisense Oligonucleotide Hybridization Hybridization (Watson-Crick Base Pairing) ASO->Hybridization Target_mRNA Target mRNA in Cytoplasm/Nucleus Target_mRNA->Hybridization RNase_H RNase H Enzyme Hybridization->RNase_H recruits Cleavage mRNA Cleavage RNase_H->Cleavage catalyzes Degradation mRNA Degradation Cleavage->Degradation Protein_Inhibition Inhibition of Protein Translation Degradation->Protein_Inhibition

Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic oligonucleotide manufacturing, the success of phosphoramidite (B1245037) chemistry hinges on the strategic use of protecting groups. Among these, the benzoyl (Bz) group has long been a cornerstone for the safeguarding of exocyclic amino functions on deoxyadenosine (B7792050) (dA) and deoxycytosine (dC) nucleobases. This technical guide provides a comprehensive overview of the role of the benzoyl protecting group, detailing its application, deprotection, and performance in solid-phase oligonucleotide synthesis.

The Role of Protecting Groups in Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. To ensure the specific and sequential formation of internucleoside 3'-5' phosphodiester linkages, reactive functional groups on the nucleosides that are not involved in the coupling reaction must be reversibly blocked. These temporary blocking moieties are known as protecting groups.

The primary functional groups requiring protection are:

  • 5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.

  • Exocyclic Amino Groups of Nucleobases: Adenine (B156593), cytosine, and guanine (B1146940) possess exocyclic primary amino groups that must be protected to prevent side reactions during synthesis. Thymine does not have an exocyclic amino group and therefore does not require protection.

  • Phosphate (B84403) Group: The phosphorus atom is protected with a β-cyanoethyl group, which is removed during the final deprotection step.

The benzoyl group is a well-established and widely used protecting group for the N6 amino group of adenine and the N4 amino group of cytosine. For the N2 amino group of guanine, an isobutyryl (iBu) group is commonly employed.

Synthesis of Benzoyl-Protected Phosphoramidites

The journey of an oligonucleotide begins with the synthesis of the individual phosphoramidite building blocks. This involves the protection of the various functional groups on the nucleoside.

Benzoylation of Deoxyadenosine and Deoxycytosine

The introduction of the benzoyl group onto the exocyclic amines of deoxyadenosine and deoxycytosine is a critical first step. A general approach involves the use of benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N6-Benzoyl-2'-deoxyadenosine

Experimental Protocol: Synthesis of N4-Benzoyl-2'-deoxycytidine

Similar to deoxyadenosine, the benzoylation of 2'-deoxycytidine (B1670253) can be achieved using benzoyl chloride and a base. The selective N-acylation of cytosine nucleosides is a well-established procedure in nucleic acid chemistry.

Performance of Benzoyl-Protected Phosphoramidites in Oligonucleotide Synthesis

The efficiency of the coupling step in solid-phase synthesis is paramount for achieving high yields of the full-length oligonucleotide. The nature of the protecting group on the incoming phosphoramidite can influence this efficiency.

Coupling Efficiency

Phosphoramidites bearing benzoyl-protected nucleobases consistently exhibit high coupling efficiencies, typically exceeding 98-99%. This high efficiency is crucial, as even a small decrease can lead to a significant reduction in the yield of the desired full-length product, especially for longer oligonucleotides. For example, the synthesis of a 50-mer oligonucleotide with an average coupling efficiency of 99.5% will theoretically yield approximately 78% of the full-length product. However, if the efficiency drops to 98.5%, the yield decreases to about 52%.

Protecting Group CombinationTypical Coupling Efficiency (%)Reference
N6-Benzoyl-dA, N4-Benzoyl-dC, N2-Isobutyryl-dG>98-99
N6-Benzoyl-dA, N4-Acetyl-dC, N2-dmf-dG>99

Table 1: Typical Coupling Efficiencies for Different Phosphoramidite Protecting Group Schemes.

Deprotection of Benzoyl Groups

Following the completion of the oligonucleotide chain assembly, the final and critical step is the removal of all protecting groups to yield the functional oligonucleotide. This process typically involves two main stages: cleavage from the solid support and removal of the base and phosphate protecting groups.

Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)

The most common method for the deprotection of benzoyl groups is treatment with concentrated ammonium hydroxide at an elevated temperature. This process also cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups.

Experimental Protocol: Standard Deprotection with Concentrated Ammonium Hydroxide

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.5 mL of concentrated ammonium hydroxide (28-30% NH3 in water).

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.

  • Dry the combined solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.

Deprotection ReagentTemperature (°C)TimeNotes
Concentrated Ammonium Hydroxide558-15 hoursStandard condition for benzoyl and isobutyryl groups.
Concentrated Ammonium HydroxideRoom Temperature~24 hoursSlower but gentler deprotection.

Table 2: Deprotection Conditions for Benzoyl Protecting Groups using Ammonium Hydroxide.

Accelerated Deprotection with AMA

To reduce the lengthy deprotection times associated with ammonium hydroxide, a mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used. This "UltraFAST" deprotection significantly shortens the required time.

Experimental Protocol: AMA Deprotection

  • Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).

  • Add 1.5 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial.

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Wash the support with 0.5 mL of 50% acetonitrile in water and combine with the supernatant.

  • Dry the solution in a vacuum concentrator.

  • Resuspend the oligonucleotide in a suitable buffer.

Deprotection ReagentTemperature (°C)TimeNotes
AMA (1:1 NH4OH/40% MeNH2)6510-15 minutesRequires the use of acetyl-dC to avoid side reactions.

Table 3: Accelerated Deprotection Conditions using AMA.

Side Reactions and Considerations

While the benzoyl group is robust and reliable, there are potential side reactions to be aware of, particularly during deprotection with amine-containing reagents.

Transamidation of Benzoyl-Protected Cytosine

When using AMA for deprotection, the methylamine can react with the N4-benzoyl group of cytosine, leading to a transamidation side reaction. This results in the formation of N4-methyl-deoxycytidine, an undesired modification.

To circumvent this issue, it is highly recommended to use acetyl-protected deoxycytidine (Ac-dC) when employing AMA for deprotection. The acetyl group is more labile and is rapidly hydrolyzed, preventing the transamidation reaction.

Logical Relationships and Workflows

The following diagrams illustrate the key processes in phosphoramidite chemistry involving the benzoyl protecting group.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Bz-Protected Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Repeat for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection_Workflow Start Synthesized Oligonucleotide on Solid Support (Bz, iBu, CN-Et protected) Deprotection Cleavage and Deprotection (e.g., NH4OH or AMA) Start->Deprotection Purification Purification (e.g., HPLC, PAGE) Deprotection->Purification Final_Product Purified, Deprotected Oligonucleotide Purification->Final_Product

Caption: General workflow for oligonucleotide deprotection and purification.

Transamidation_Reaction Bz_dC N4-Benzoyl-dC C=O Ph N4_Me_dC N4-Methyl-dC NH-CH3 Bz_dC->N4_Me_dC Transamidation Benzamide Benzamide Bz_dC->Benzamide Byproduct MeNH2 Methylamine (from AMA)

Caption: Transamidation side reaction of N4-benzoyl-dC with methylamine.

Conclusion

The benzoyl protecting group remains a vital tool in phosphoramidite chemistry for the synthesis of high-quality DNA oligonucleotides. Its stability during the synthesis cycle and the well-established protocols for its removal make it a reliable choice for researchers and drug development professionals. However, a thorough understanding of its characteristics, including potential side reactions during deprotection with certain reagents, is essential for optimizing synthesis outcomes. The choice of the appropriate protecting group strategy, including the use of alternatives like the acetyl group for cytosine when using AMA, is critical for achieving the desired purity and yield of the final oligonucleotide product. As the demand for synthetic nucleic acids in various applications continues to grow, a deep understanding of the fundamentals of protecting group chemistry will remain indispensable.

Methodological & Application

Application Note & Protocols: Incorporation of Glycol Nucleic Acid (GNA) Monomers into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog characterized by a simplified, acyclic three-carbon sugar-phosphate backbone.[1] Unlike DNA and RNA, which contain deoxyribose and ribose sugars respectively, GNA's backbone is composed of repeating glycol units linked by phosphodiester bonds.[2] This structural simplicity belies its remarkable properties. GNA is capable of forming stable, anti-parallel duplex structures following Watson-Crick base pairing rules, with thermal and thermodynamic stabilities that can rival or even exceed those of natural DNA and RNA.[3][4]

The incorporation of GNA monomers into oligonucleotides offers significant advantages for therapeutic and research applications. These modifications can enhance resistance to nuclease degradation and, particularly in the context of RNA interference (RNAi), improve the safety profile of small interfering RNAs (siRNAs) by mitigating off-target effects while maintaining potency.[5][6] This document provides detailed protocols for the synthesis and processing of GNA-modified oligonucleotides using standard phosphoramidite (B1245037) chemistry and summarizes key performance data.

Application Highlights

The integration of GNA into oligonucleotides provides several key benefits:

  • Enhanced Thermal Stability: GNA homoduplexes exhibit significantly higher thermal stability compared to analogous DNA and RNA duplexes, attributed to a lower entropic penalty for duplex formation and favorable stacking interactions.[4][7]

  • Increased Nuclease Resistance: The acyclic GNA backbone imparts resistance to degradation by exonucleases, a critical feature for in vivo applications.[5][6] Incorporation of GNA nucleotides or dinucleotides at the 3'-end of an oligonucleotide can increase its resistance against 3'-exonuclease-mediated degradation.[5]

  • Versatility in Nanotechnology: The unique helical structures of enantiomerically pure GNA (right-handed S-GNA and left-handed R-GNA) make them valuable building blocks for DNA nanotechnology.[3]

Quantitative Data

The performance of GNA-modified oligonucleotides has been quantified in various studies. The following tables summarize key findings regarding thermal stability and nuclease resistance.

Table 1: Thermal Stability (Tm) of GNA-Containing Duplexes
Duplex TypeSequenceTm (°C)Change in Tm (ΔTm) vs. DNAReference
GNA-GNA(GNA) 5'-CGC GCG-3'75.0+20.0[7]
DNA-DNA(DNA) 5'-CGC GCG-3'55.0N/A[7]
GNA-RNA(S-GNA)-T in RNA duplexNot specifiedStable heteroduplexes form[4][5]
GNA-DNASingle GNA in DNA duplexNot specifiedHighly destabilizing[4]

Note: Thermal melting temperatures (Tm) are highly dependent on sequence, length, and buffer conditions. The data presented provides a comparative illustration of GNA's stabilizing effect in homoduplexes.

Table 2: Nuclease Resistance of GNA-Modified Oligonucleotides
Oligonucleotide TypeNucleaseObservationApplication BenefitReference
3'-GNA modified oligo3'-ExonucleaseIncreased resistance to degradationEnhanced stability for in vivo use[5]
GNA-modified siRNACellular NucleasesImproved metabolic stabilityLonger half-life, improved pharmacokinetics[6][8]

Experimental Protocols & Workflows

The incorporation of GNA monomers into oligonucleotides is achieved using standard automated solid-phase synthesis based on phosphoramidite chemistry.[9][10]

Workflow 1: GNA Phosphoramidite Preparation

GNA phosphoramidites are the essential building blocks for synthesis. An improved synthesis method utilizes N-dimethylformamidine protection for adenine (B156593) and guanine, and an acetamide (B32628) for cytosine, which allows for a more rapid and higher-yield synthesis and a faster deprotection procedure.[9]

GNA_Phosphoramidite_Synthesis cluster_start Starting Materials cluster_synthesis Chemical Synthesis Steps cluster_product Final Product Glycidol Glycidol Step1 1. Base Alkylation Glycidol->Step1 Bases Protected Nucleobases (A, G, C*, T) Bases->Step1 Step2 2. Primary Hydroxyl Protection (DMT) Step1->Step2 Intermediate Product Step3 3. Phosphitylation Step2->Step3 Dimethoxytritylated Glycol Nucleoside Amidite GNA Phosphoramidite Monomer Step3->Amidite

Overview of GNA phosphoramidite monomer synthesis.
Protocol 1: Automated Solid-Phase Synthesis of GNA-Containing Oligonucleotides

This protocol outlines the standard cycle for incorporating GNA phosphoramidites on an automated DNA/RNA synthesizer.

Materials:

  • GNA phosphoramidites (A, G, C*, T) dissolved in anhydrous acetonitrile (B52724) (e.g., 100 mM).[9]

  • Standard DNA or RNA phosphoramidites and synthesis reagents (Activator, Oxidizer, Deblocking agent, Capping reagents).

  • Controlled Pore Glass (CPG) solid support (pre-loaded with the initial nucleoside or a universal support).[11]

  • Automated DNA/RNA synthesizer (e.g., ABI 394).[9]

Workflow 2: Solid-Phase Synthesis Cycle

Oligo_Synthesis_Cycle Start Start Cycle: Support-Bound Oligo Chain Deblock 1. Deblocking (Detritylation) Removes 5'-DMT group Start->Deblock Wash1 Wash Deblock->Wash1 Couple 2. Coupling Add GNA or DNA Phosphoramidite Wash1->Couple Wash2 Wash Couple->Wash2 Cap 3. Capping Blocks unreacted 5'-hydroxyls Wash2->Cap Wash3 Wash Cap->Wash3 Oxidize 4. Oxidation Stabilizes phosphite (B83602) triester to phosphate (B84403) Wash3->Oxidize Wash4 Wash Oxidize->Wash4 End End Cycle: Chain extended by one monomer Wash4->End Repeat Repeat for next monomer End->Repeat Repeat->Deblock Next Cycle

The automated phosphoramidite synthesis cycle.

Methodology:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Install the required GNA and standard phosphoramidite vials, solid support column, and reagent bottles.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.

  • Coupling: The GNA phosphoramidite monomer, pre-activated with an activator like 5-ethylthiotetrazole, is coupled to the free 5'-hydroxyl group.

    • Critical Step: For GNA phosphoramidites, the coupling time should be extended to 3 minutes to ensure efficient reaction.[9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride). This prevents the formation of failure sequences (n-1) in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

  • Cycle Repetition: The four steps (Deblocking, Coupling, Capping, Oxidation) are repeated for each monomer in the sequence until the full-length oligonucleotide is synthesized.[12]

  • Final Detritylation: The synthesizer can be programmed to leave the final 5'-DMT group on (trityl-on) for purification purposes or remove it (trityl-off). Trityl-on purification is often preferred for longer oligonucleotides.[13]

Protocol 2: Cleavage, Deprotection, and Purification

After synthesis, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone must be removed.

Materials:

  • Ammonium (B1175870) hydroxide (B78521)/methylamine mixture (AMA) or concentrated ammonium hydroxide.

  • HPLC system (Reversed-phase or Anion-exchange).[13]

  • Appropriate buffers and solvents for HPLC.

Workflow 3: Post-Synthesis Processing

Post_Synthesis_Workflow Synthesis Completed Solid-Phase Synthesis (on support) Cleavage 1. Cleavage & Deprotection (e.g., AMA solution) Synthesis->Cleavage Crude Crude Oligonucleotide Solution Cleavage->Crude Purification 2. Purification (e.g., HPLC) Crude->Purification Analysis 3. Quality Control (Mass Spectrometry, HPLC) Purification->Analysis Final Purified GNA-Oligonucleotide Analysis->Final

Workflow for post-synthesis processing of oligonucleotides.

Methodology:

  • Cleavage and Deprotection:

    • Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

    • Add AMA solution (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).[9]

    • Incubate the vial at an elevated temperature (e.g., 55 °C) for 15-20 minutes.[9] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

    • Cool the vial, transfer the supernatant containing the crude oligonucleotide to a new tube, and evaporate to dryness.

  • Purification (HPLC):

    • Resuspend the crude oligonucleotide pellet in an appropriate buffer.

    • Purify the full-length product from failure sequences and other impurities using High-Performance Liquid Chromatography (HPLC).

    • Reversed-Phase (RP) HPLC: This is effective for trityl-on purifications, as the DMT group makes the full-length product significantly more hydrophobic than the capped failure sequences.[13]

    • Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups, effectively resolving different lengths.[14]

  • Quality Control:

    • Analyze the purified oligonucleotide to confirm its identity and purity.

    • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Verifies the molecular weight of the final product.

    • Analytical HPLC or UPLC: Assesses the purity of the final sample.

Disclaimer: These protocols provide a general framework. Specific timings, reagent concentrations, and purification methods may need to be optimized based on the sequence, length, and scale of the synthesis. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Automated Synthesis of GNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog characterized by a simplified, acyclic three-carbon glycerol (B35011) backbone linked by phosphodiester bonds.[1][2] This modification imparts unique properties to oligonucleotides, including high thermal stability in duplexes, resistance to nuclease degradation, and the ability to form stable structures.[2][3] These characteristics make GNA-modified oligonucleotides promising candidates for various therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers.[1]

This document provides detailed application notes and protocols for the automated solid-phase synthesis of GNA-modified oligonucleotides using standard phosphoramidite (B1245037) chemistry.[2][4]

Data Presentation

The synthesis of high-quality GNA-modified oligonucleotides is achievable with high efficiency using automated synthesizers. The following table summarizes representative quantitative data for the synthesis of GNA oligonucleotides. It is important to note that coupling efficiencies can be influenced by several factors, including the purity of reagents, coupling time, and the specific sequence being synthesized.[5]

ParameterGNA-Modified OligonucleotidesStandard DNA/RNA OligonucleotidesReference
Average Coupling Efficiency >98%>99%[6][7]
Overall Yield (for a 20-mer) Approx. 60-70%Approx. 70-80%Calculated based on coupling efficiency
Purity (Trityl-on, crude) >80%>85%[6]
Final Purity (after purification) >95%>95%[8][9]

Note: The overall yield is calculated as (Average Coupling Efficiency)^(Number of couplings - 1). The values presented are typical and may vary depending on the specific synthesis conditions and sequence.

Experimental Protocols

Protocol 1: Preparation of GNA Phosphoramidites

The synthesis of GNA phosphoramidite monomers is a prerequisite for automated oligonucleotide synthesis. Detailed chemical synthesis protocols for GNA phosphoramidites with various nucleobases (Adenine, Guanine, Cytosine, Thymine) have been described.[2][6] Improved methods utilize N-dimethylformamidine protection for adenine (B156593) and guanine, and an acetamide (B32628) for cytosine to allow for faster deprotection.[6] Researchers can either synthesize these monomers in-house or procure them from commercial suppliers.[]

Protocol 2: Automated Solid-Phase Synthesis of GNA-Modified Oligonucleotides

This protocol outlines the steps for automated synthesis on a standard DNA/RNA synthesizer.

1. Reagent Preparation:

  • GNA Phosphoramidites: Dissolve GNA phosphoramidites (A, G, C*, T) in anhydrous acetonitrile (B52724) to a final concentration of 100 mM.[6]

  • Standard Reagents: Prepare fresh solutions of activator (e.g., 5-Ethylthio-1H-tetrazole), capping reagents (Cap A and Cap B), oxidizing agent (e.g., iodine solution), and deblocking agent (e.g., trichloroacetic acid in dichloromethane) as per the synthesizer manufacturer's recommendations.

2. Synthesizer Setup:

  • Install the GNA phosphoramidite vials and other reagent reservoirs on the synthesizer.

  • Program the synthesis sequence, specifying the desired GNA and any standard DNA/RNA bases.

  • Select a suitable solid support, typically controlled pore glass (CPG) functionalized with the first nucleoside.[4]

3. Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles, one for each monomer addition.

  • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking agent.

  • Step 2: Coupling: The GNA phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A key modification for GNA synthesis is extending the coupling time to 3 minutes to ensure high coupling efficiency.[6]

  • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing agent.

4. Post-Synthesis Processing:

  • Upon completion of the synthesis, the solid support is removed from the synthesizer.

  • The oligonucleotide is cleaved from the support and the protecting groups are removed.

Protocol 3: Deprotection and Purification

1. Cleavage and Deprotection:

  • Transfer the solid support to a vial.

  • Add a solution of AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine).[6]

  • Incubate the vial at 55°C for 15-20 minutes.[6] This treatment cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.[11]

  • Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the solvent to dryness.

2. Purification:

  • The crude oligonucleotide can be purified using various methods, including High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[8][9]

  • Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying "trityl-on" oligonucleotides, where the final 5'-DMT group is left on. The hydrophobic DMT group allows for good separation. The collected fraction is then detritylated and desalted.

  • Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying "trityl-off" oligonucleotides.

  • Denaturing PAGE: This technique provides high resolution for purifying oligonucleotides, especially for longer sequences.[9]

3. Characterization:

  • The purity and identity of the final GNA-modified oligonucleotide should be confirmed by methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.

Mandatory Visualizations

GNA_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (GNA Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Synthesis Complete Purification Purification (HPLC or PAGE) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End Final Product: GNA-Oligonucleotide Characterization->End Start Start: Solid Support Start->Deblocking

Caption: Automated solid-phase synthesis workflow for GNA-modified oligonucleotides.

GNA_Structure Simplified Structure of a GNA Dinucleotide cluster_GNA GNA Monomer Base Nucleobase (A, G, C, T) Glycol Glycol Backbone Base->Glycol Phosphate Phosphodiester Linkage Glycol->Phosphate 3' Phosphate->Glycol 2'

Caption: Chemical structure of a Glycol Nucleic Acid (GNA) monomer unit.

References

Application Notes and Protocols for the Purification of GNA-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic xenonucleic acid (XNA) with a simplified acyclic three-carbon glycol backbone. This unique structure imparts GNA with remarkable properties, including high thermal stability when forming duplexes and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications, such as antisense therapy and aptamer development.[1][2] The successful application of GNA-containing oligonucleotides heavily relies on their purity, as contaminants like truncated sequences or by-products from chemical synthesis can interfere with downstream applications and lead to inaccurate experimental results or adverse effects in therapeutic contexts.[3]

This document provides detailed application notes and protocols for the purification of GNA-containing oligonucleotides. While specific literature on GNA purification is limited, the principles and methods established for the purification of DNA and RNA oligonucleotides are largely applicable.[4] This guide adapts these established techniques for GNA, highlighting key considerations related to GNA's unique chemical properties.

I. Pre-Purification Processing: Cleavage and Deprotection

Following solid-phase synthesis, GNA-containing oligonucleotides must be cleaved from the solid support and deprotected. This initial step is crucial as residual protecting groups can interfere with purification and downstream applications.

Protocol 1: Cleavage and Deprotection of GNA-Containing Oligonucleotides

This protocol is adapted from standard procedures for RNA oligonucleotide deprotection.[5]

Materials:

Procedure:

  • Transfer the solid support containing the synthesized GNA oligonucleotide to a sealed vial.

  • Add the ammonium hydroxide/ethanol solution to the vial and incubate at 55°C overnight to cleave the oligonucleotide from the support and remove base and phosphate (B84403) protecting groups.[5]

  • Lyophilize the solution to dryness.

  • To remove the 2'-hydroxyl protecting groups (if applicable, depending on the synthesis chemistry), add the TEA·3HF/DMF solution and incubate at 55°C for 2-3 hours.[6]

  • Precipitate the deprotected oligonucleotide by adding 1-butanol and incubating at -20°C for at least 6 hours.[6]

  • Centrifuge to pellet the oligonucleotide and decant the supernatant.

  • Wash the pellet with ethanol to remove residual reagents, centrifuge, and decant the supernatant.[6]

  • Air-dry the pellet and resuspend the crude GNA oligonucleotide in sterile, nuclease-free water.

II. Purification Techniques

The choice of purification technique depends on the length of the GNA oligonucleotide, the required purity level, and the intended application.[7] The most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purifying oligonucleotides, offering high resolution and purity.[4] Two primary modes are used: Reversed-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC).[7]

RP-HPLC separates oligonucleotides based on their hydrophobicity.[4] It is particularly effective for purifying oligonucleotides that have hydrophobic modifications.[8] For unmodified GNA oligos, a "trityl-on" strategy can be employed, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, enhancing its retention on the column relative to truncated "trityl-off" failure sequences.[4]

Protocol 2: RP-HPLC Purification of GNA-Containing Oligonucleotides (Trityl-On)

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.5

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • Detritylation Solution: 2% Trifluoroacetic acid (TFA)

  • Quenching Solution: 1.5 M Ammonium bicarbonate

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Dissolve the crude "trityl-on" GNA oligonucleotide in Mobile Phase A and inject it onto the column.

  • Elute with a linear gradient of increasing Mobile Phase B. The trityl-on full-length product will elute later than the trityl-off failure sequences.[9]

  • Collect the peak corresponding to the trityl-on GNA oligonucleotide.

  • Lyophilize the collected fraction.

  • To remove the DMT group, resuspend the oligonucleotide in the detritylation solution and incubate for 30 minutes.

  • Quench the reaction by adding the quenching solution.

  • Desalt the final product using a suitable method like size-exclusion chromatography.

AEX-HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone.[7] This method provides excellent resolution for separating full-length sequences from shorter failure sequences (n-1, n-2).[7] Given that GNA has a phosphodiester backbone similar to DNA and RNA, AEX-HPLC is expected to be a highly effective purification method.

Protocol 3: Anion-Exchange HPLC Purification of GNA-Containing Oligonucleotides

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column (e.g., quaternary ammonium stationary phase)

  • Mobile Phase A: 20 mM Tris-HCl, pH 12

  • Mobile Phase B: 20 mM Tris-HCl, 0.5 M NaClO4, pH 12

  • Desalting column

Procedure:

  • Equilibrate the anion-exchange column with Mobile Phase A.

  • Dissolve the crude GNA oligonucleotide in Mobile Phase A and inject it onto the column.

  • Elute with a linear gradient of increasing Mobile Phase B. The elution order is based on the number of phosphate groups, with longer oligonucleotides eluting later.[10]

  • Collect the peak corresponding to the full-length GNA oligonucleotide.

  • Desalt the collected fraction to remove the high salt concentration from the mobile phase.

B. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is the method of choice for achieving the highest purity, especially for long oligonucleotides.[11] It separates oligonucleotides based on their size with single-base resolution.[11]

Protocol 4: PAGE Purification of GNA-Containing Oligonucleotides

Materials:

  • Denaturing polyacrylamide gel (containing urea)

  • TBE buffer (Tris/Borate/EDTA)

  • Gel loading buffer (containing formamide (B127407) and a tracking dye)

  • UV shadowing equipment or fluorescent plate

  • Elution buffer (e.g., 0.5 M ammonium acetate)

  • Desalting column

Procedure:

  • Prepare and pre-run a high-percentage denaturing polyacrylamide gel.

  • Resuspend the crude GNA oligonucleotide in gel loading buffer, heat to denature, and load onto the gel.

  • Run the gel until the tracking dye has migrated to the desired position.

  • Visualize the oligonucleotide bands using UV shadowing. The most intense band should correspond to the full-length product.

  • Excise the gel slice containing the full-length GNA oligonucleotide.

  • Crush the gel slice and elute the oligonucleotide by incubating it in elution buffer overnight with agitation.

  • Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.

  • Desalt the purified oligonucleotide.

III. Quantitative Data Summary

The following tables summarize typical performance metrics for the purification of standard oligonucleotides. While specific data for GNA is not widely available, these values provide a benchmark for what can be expected.

Table 1: Comparison of Purification Techniques for Oligonucleotides

Purification MethodPurity Level AchievedTypical YieldRecommended LengthAdvantagesDisadvantages
RP-HPLC >85%[8]High10-55 bp[8]Removes failure sequences, suitable for modified oligos.[8]Resolution decreases with length.[12]
AEX-HPLC >95%[7]Moderate to HighUp to 80 bp[7]Excellent resolution of n-1 sequences.[7]Requires desalting.
PAGE >95%[11]Low to Moderate>50 bpHighest purity, single-base resolution.[11]Lower yield, more labor-intensive.[12]
Solid-Phase Extraction >90%[13]60-95%[13]Up to 55 bp[12]Fast and can be automated.Lower resolution than HPLC or PAGE.

Table 2: Quantitative Performance of HPLC Methods

HPLC MethodColumn TypeMobile Phase ExampleTypical PurityReference
IP-RP-HPLC C18A: 0.1 M TEAA, pH 7.5B: 0.1 M TEAA, 50% ACN>85%[8]
AEX-HPLC DNAPac PA200A: 20 mM Tris-HCl, pH 12B: 20 mM Tris-HCl, 0.5 M NaClO4, pH 12>95%[10]

IV. Experimental Workflow and Logic Diagrams

A. General Workflow for GNA Oligonucleotide Purification

The overall process from synthesis to purified product follows a logical sequence of steps.

GNA_Purification_Workflow cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_purification Purification cluster_final Final Product synthesis Solid-Phase Synthesis of GNA Oligonucleotide cleavage Cleavage & Deprotection synthesis->cleavage Crude Product precipitation Precipitation & Wash cleavage->precipitation purification_method HPLC or PAGE precipitation->purification_method Crude Deprotected Oligo desalting Desalting purification_method->desalting Purified Fraction qc Quality Control (e.g., Mass Spec, CGE) desalting->qc final_product Purified GNA Oligonucleotide qc->final_product Verified Product

Caption: Experimental workflow from synthesis to purified GNA-containing oligonucleotide.

B. Decision Logic for Selecting a Purification Method

Choosing the right purification method is critical for achieving the desired outcome.

Purification_Decision_Tree start Start: Crude GNA Oligo length Oligo Length? start->length purity Purity Requirement? length->purity < 50 bases page PAGE length->page > 50 bases application Application? purity->application High Purity (>95%) spe Solid-Phase Extraction purity->spe Moderate Purity (~90%) rphplc RP-HPLC application->rphplc Modified Oligo / General Use axhplc AEX-HPLC application->axhplc Therapeutic / In vivo

Caption: Decision tree for selecting the optimal GNA oligonucleotide purification method.

V. Quality Control and Characterization

After purification, it is essential to assess the purity and integrity of the GNA-containing oligonucleotide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the full-length product and identify any impurities.

  • Capillary Gel Electrophoresis (CGE): To determine the purity and quantify the percentage of the full-length product.

  • UV Spectrophotometry: To quantify the concentration of the purified oligonucleotide.

Conclusion

The purification of GNA-containing oligonucleotides is a critical step to ensure their quality and performance in research and drug development. While specific protocols for GNA are still emerging, the well-established methods of HPLC and PAGE for DNA and RNA oligonucleotides provide a strong foundation. The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize purification strategies for their specific GNA constructs. It is recommended to start with the generalized protocols and adapt them based on the specific properties of the GNA oligonucleotide and the desired purity outcome.

References

Application Notes and Protocols for Glycol Nucleic Acid (GNA) in Antisisense Therapy and Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of GNA's use in gene silencing, focusing on its mechanism of action, quantitative performance data, and detailed protocols for experimental application.

Mechanism of Action

The primary mechanism by which GNA-based oligonucleotides mediate gene silencing depends on their design: as part of a double-stranded small interfering RNA (siRNA) duplex or as a single-stranded antisense oligonucleotide (ASO).

  • GNA ASOs (Steric Blockade): For single-stranded GNA ASOs, the primary mechanism of action is believed to be steric blockade. By binding with high affinity to a target RNA (e.g., pre-mRNA or mRNA), the GNA ASO can physically obstruct cellular machinery. This can lead to:

    • Inhibition of Translation: By binding to the 5' untranslated region (UTR) or the start codon region of an mRNA, a GNA ASO can prevent ribosome assembly and initiation of protein synthesis.

    • Modulation of Splicing: By targeting splice sites or splicing regulatory sequences on a pre-mRNA, a GNA ASO can alter the splicing pattern, leading to exon skipping or intron retention and the production of a non-functional protein.

It is important to note that unlike many DNA-based antisense oligonucleotides, there is currently no definitive evidence to suggest that GNA-RNA hybrids are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA duplex.[7][8] Therefore, the gene silencing activity of GNA ASOs is primarily attributed to an occupancy-based, non-degradative mechanism.

Visualizing GNA's Mechanisms of Action

GNA_Mechanisms cluster_0 GNA-modified siRNA (RNAi Pathway) cluster_1 GNA ASO (Steric Blockade) GNA_siRNA GNA-modified siRNA Duplex RISC RISC Loading GNA_siRNA->RISC RISC_Active Active RISC (Guide Strand) RISC->RISC_Active Cleavage mRNA Cleavage RISC_Active->Cleavage mRNA_target Target mRNA mRNA_target->Cleavage Degradation mRNA Degradation & Gene Silencing Cleavage->Degradation GNA_ASO Single-Stranded GNA ASO Splicing_Block Splicing Modulation GNA_ASO->Splicing_Block Translation_Block Translation Inhibition GNA_ASO->Translation_Block pre_mRNA pre-mRNA pre_mRNA->Splicing_Block mRNA_trans mRNA mRNA_trans->Translation_Block Spliceosome Spliceosome Spliceosome->Splicing_Block Ribosome Ribosome Ribosome->Translation_Block

Figure 1. Mechanisms of gene silencing by GNA-based oligonucleotides.

Application Data: In Vivo Efficacy of GNA-modified siRNA

The introduction of (S)-GNA modifications into GalNAc-conjugated siRNAs has been shown to maintain potent gene silencing in vivo, particularly in hepatocytes, while potentially mitigating off-target effects. The following tables summarize key quantitative data from a study targeting Transthyretin (Ttr) mRNA in mice.

Table 1: In Vivo Efficacy of (S)-GNA-modified siRNAs Targeting Mouse Ttr (Data derived from a study where GalNAc-siRNAs were administered to mice via a single subcutaneous dose. mRNA levels were measured 7 days post-dose.)

siRNA Construct IDGNA Position (Guide Strand)Dose (mg/kg)Mean Ttr mRNA Knockdown (%)
Parent (D1)None0.75~85%
GNA-modified (D4)Position 70.75~85%
GNA-modified (D2)Position 50.5Reduced Activity
GNA-modified (D3)Position 60.5Reduced Activity
GNA-modified (D5)Position 80.5~80%

*Note: The study reported a significant reduction in activity for GNA modifications at positions 5 and 6 compared to the parent siRNA in this specific context.[1]

Table 2: Dose-Response of (S)-GNA-modified siRNAs in Rats (Data derived from a six-point dose-response study.)

siRNA Construct IDTarget GeneGNA Position (Guide Strand)ED₅₀ (mg/kg)
Parent (D1)TtrNone0.05
GNA-modified (D4)TtrPosition 70.075
Parent (D6)Hao1None0.3
GNA-modified (D9)Hao1Position 70.3

Experimental Protocols

Protocol 1: In Vitro Gene Silencing using GNA-modified Oligonucleotides in Cultured Cells

This protocol provides a general framework for transfecting cultured mammalian cells with GNA-modified siRNAs or ASOs to assess gene knockdown.

Workflow Diagram

in_vitro_workflow cluster_workflow In Vitro Gene Silencing Workflow A 1. Cell Seeding (24h prior) C 3. Transfect Cells A->C B 2. Prepare GNA-Oligo & Transfection Reagent Complex B->C D 4. Incubate (24-72h) C->D E 5. Harvest Cells D->E F 6. Analyze Knockdown E->F G RNA Isolation & qRT-PCR F->G mRNA Level H Protein Lysis & Western Blot F->H Protein Level

Figure 2. Workflow for in vitro GNA-mediated gene silencing experiments.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • GNA-modified siRNA or ASO targeting the gene of interest

  • Negative control oligonucleotide (e.g., scrambled sequence)

  • Positive control oligonucleotide (e.g., targeting a housekeeping gene)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Multi-well plates (e.g., 24-well or 96-well)

  • Reagents for RNA isolation (e.g., TRIzol™, RNeasy Kit)

  • Reagents for qRT-PCR (e.g., cDNA synthesis kit, SYBR Green or TaqMan master mix)

  • Reagents for protein analysis (e.g., RIPA buffer, protease inhibitors, antibodies for Western blotting)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in multi-well plates to ensure they reach 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation (per well of a 24-well plate):

    • Tube A: Dilute 10-50 pmol of GNA oligonucleotide (final concentration 10-50 nM) in 50 µL of Opti-MEM™. Mix gently.

    • Tube B: Dilute 1-2 µL of transfection reagent in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.

  • Cell Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.

    • Add the 100 µL of transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time depends on the stability of the target mRNA and protein and should be determined empirically.

  • Harvesting and Analysis:

    • For mRNA analysis (qRT-PCR):

      • Lyse cells directly in the well or after harvesting.

      • Isolate total RNA using a preferred method.

      • Synthesize cDNA from 1 µg of total RNA.

      • Calculate the relative knockdown using the ΔΔCt method.

    • For protein analysis (Western Blot):

      • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[12]

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

      • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

      • Visualize bands using a chemiluminescent substrate and quantify band intensity, normalizing to a loading control (e.g., β-actin, GAPDH).[13][14][15]

Protocol 2: In Vivo Gene Silencing using GalNAc-GNA-siRNA Conjugates in Mice

This protocol outlines the procedure for subcutaneous administration of GalNAc-conjugated GNA-siRNAs to mice for targeted gene silencing in the liver.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • GalNAc-conjugated GNA-siRNA in sterile, endotoxin-free saline or PBS

  • Control solution (saline or a scrambled control conjugate)

  • Insulin syringes (28-30 gauge)

  • Reagents for tissue harvesting and homogenization

  • Reagents for RNA/protein isolation and analysis as described in Protocol 1

Procedure:

  • Dose Preparation:

    • Dilute the GalNAc-GNA-siRNA conjugate to the desired final concentration (e.g., 0.5 - 3.0 mg/kg) in sterile saline. The final injection volume is typically 100-200 µL (or ~10 µL/g of body weight).

  • Subcutaneous Administration:

    • Acclimatize mice and record their body weight.

    • Gently restrain the mouse and lift the skin on the upper back to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the prepared dose subcutaneously.[2][11][16]

  • Monitoring and Tissue Collection:

    • Monitor the animals for any adverse effects.

    • At the desired time point (e.g., 7, 14, or 28 days post-injection), euthanize the mice according to approved institutional protocols.

    • Perfuse the animals with saline if required.

    • Dissect the liver and other relevant organs. A portion of the liver can be snap-frozen in liquid nitrogen for RNA/protein analysis and another portion fixed in formalin for histological analysis.

  • Analysis of Gene Knockdown:

    • Homogenize the frozen liver tissue.

    • Isolate total RNA and protein from the tissue homogenate.

    • Quantify target mRNA and protein levels using qRT-PCR and Western blotting as described in Protocol 1.[5][12][17]

Conclusion

GNA technology represents a significant advancement in the field of oligonucleotide therapeutics. Its inherent stability and high binding affinity make it an excellent candidate for both siRNA and ASO applications. As demonstrated by in vivo data, strategic incorporation of (S)-GNA into siRNA designs can lead to potent and durable gene silencing. The provided protocols offer a starting point for researchers to explore the potential of GNA in their own gene silencing studies, paving the way for the development of novel therapies for a wide range of diseases.

References

Application Notes and Protocols for Deprotection of Bz-Protected Cytosine in Glycol Nucleic Acid (GNA) Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog that exhibits unique structural and hybridization properties, making it a molecule of interest in various research and therapeutic applications.[1][2] The synthesis of GNA oligonucleotides relies on the use of protecting groups for the exocyclic amines of the nucleobases, analogous to DNA and RNA synthesis. The benzoyl (Bz) group is a standard protecting group for cytosine. However, its removal (deprotection) is a critical step that must be carefully optimized to ensure the integrity of the GNA oligonucleotide.

These application notes provide a detailed overview of the deprotection conditions for Bz-protected cytosine in the context of GNA, drawing upon established protocols for DNA and RNA chemistry. Due to the unique backbone structure of GNA, researchers should consider these protocols as a starting point and may need to optimize them for their specific GNA sequences and modifications.

Deprotection Reagents and Considerations

The choice of deprotection reagent and conditions is crucial for efficient removal of the benzoyl group while minimizing potential side reactions and degradation of the GNA backbone. While specific studies on the stability of the GNA backbone under various basic conditions are not extensively documented in publicly available literature, GNA is generally considered to be chemically stable.[1]

Standard deprotection strategies for oligonucleotides involve the use of basic solutions to hydrolyze the acyl protecting groups. The most common reagents include:

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): A traditional reagent for oligonucleotide deprotection.[3][4]

  • Ammonium Hydroxide/Methylamine (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine, which offers significantly faster deprotection times compared to ammonium hydroxide alone.[5]

Side Reactions with Bz-Protected Cytosine:

A known side reaction when using methylamine-containing reagents like AMA for the deprotection of Bz-protected cytosine is transamination . This results in the conversion of a small percentage of cytosine residues to N4-methylcytosine.[5] To avoid this, the use of acetyl (Ac) protected dC is recommended when using AMA.[5]

Quantitative Data on Deprotection Conditions

The following tables summarize deprotection conditions for Bz-protected cytosine, primarily derived from studies on DNA and RNA. These values should serve as a guide for optimizing GNA deprotection.

Table 1: Deprotection of Bz-Protected Cytosine with Ammonium Hydroxide

ParameterConditionSource
ReagentConcentrated Ammonium Hydroxide (28-30%)[3][4]
TemperatureRoom Temperature to 55°C[3][4]
Time8 - 16 hours at 55°C[6]

Table 2: Deprotection of Bz-Protected Cytosine with AMA (Ammonium Hydroxide/Methylamine)

ParameterConditionSource
Reagent1:1 (v/v) mixture of aqueous Ammonium Hydroxide and aqueous Methylamine[5]
Temperature65°C[5]
Time~10 minutes[5]
Note on Side ReactionCan lead to ~5% transamination to N4-methylcytosine.[5]

Experimental Protocols

The following are detailed protocols for the deprotection of GNA oligonucleotides containing Bz-protected cytosine. It is highly recommended to perform initial small-scale trials to determine the optimal conditions for your specific GNA sequence.

Protocol 1: Deprotection using Concentrated Ammonium Hydroxide

This protocol is a standard and milder approach, suitable when speed is not the primary concern.

Materials:

  • GNA oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or oven

  • SpeedVac or centrifugal evaporator

  • Nuclease-free water

Procedure:

  • Transfer Support: Carefully transfer the solid support containing the synthesized GNA oligonucleotide from the synthesis column to a screw-cap vial.

  • Add Ammonium Hydroxide: Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Incubation: Securely cap the vial and place it in a heating block or oven set to 55°C. Incubate for 8-16 hours.

  • Cooling and Transfer: After incubation, allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected GNA oligonucleotide to a new microcentrifuge tube.

  • Evaporation: Dry the GNA oligonucleotide solution using a SpeedVac or centrifugal evaporator.

  • Reconstitution: Reconstitute the dried GNA pellet in a desired volume of nuclease-free water.

  • Quantification and Analysis: Quantify the GNA oligonucleotide using UV-Vis spectrophotometry and verify its integrity and purity by methods such as HPLC or mass spectrometry.

Protocol 2: Fast Deprotection using AMA

This protocol is suitable for rapid deprotection but carries the risk of cytosine transamination.

Materials:

  • GNA oligonucleotide synthesized on a solid support (e.g., CPG)

  • AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)

  • Screw-cap vials

  • Heating block

  • SpeedVac or centrifugal evaporator

  • Nuclease-free water

Procedure:

  • Transfer Support: Transfer the solid support with the synthesized GNA oligonucleotide to a screw-cap vial.

  • Add AMA Solution: Add 1 mL of AMA solution to the vial.

  • Incubation: Tightly cap the vial and place it in a heating block set to 65°C. Incubate for 10-15 minutes.

  • Cooling and Transfer: After incubation, cool the vial to room temperature. Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the GNA oligonucleotide solution using a SpeedVac.

  • Reconstitution: Resuspend the GNA pellet in nuclease-free water.

  • Quantification and Analysis: Quantify the oligonucleotide and analyze its purity, paying close attention to any potential byproducts corresponding to N4-methylcytosine adducts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of a GNA oligonucleotide.

GNA_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_workup Work-up & Analysis Solid_Support GNA on Solid Support (Bz-Protected Cytosine) Add_Reagent Add Deprotection Reagent (e.g., NH4OH or AMA) Solid_Support->Add_Reagent Incubate Incubate (Heat) Add_Reagent->Incubate Transfer_Supernatant Transfer Supernatant Incubate->Transfer_Supernatant Evaporate Evaporate Solvent Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Analysis Quantify & Analyze (HPLC, Mass Spec) Reconstitute->Analysis

Caption: Workflow for GNA Oligonucleotide Deprotection.

Conclusion

The deprotection of Bz-protected cytosine in GNA oligonucleotides is a critical step that can be achieved using standard oligonucleotide deprotection reagents. While ammonium hydroxide offers a reliable, albeit slower, method, AMA provides a much faster alternative with the caveat of potential cytosine transamination. Researchers should carefully consider the trade-offs between speed and potential side reactions and are encouraged to perform optimization experiments to determine the most suitable deprotection strategy for their specific GNA constructs. The use of alternative protecting groups for cytosine, such as acetyl, may be beneficial when using methylamine-based deprotection reagents.

References

Application Notes and Protocols: Standard Cyanoethyl Phosphoramidite Chemistry for Glycol Nucleic Acid (GNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol Nucleic Acid (GNA), a simplified analog of DNA and RNA, has garnered significant attention in the fields of synthetic biology, nanotechnology, and therapeutics.[1][2][3] Its acyclic three-carbon glycol backbone, in contrast to the pentose (B10789219) sugar backbone of natural nucleic acids, imparts unique properties, including high duplex stability, often exceeding that of DNA and RNA of the same sequence.[1][2] The synthesis of GNA oligonucleotides can be efficiently achieved using the well-established and robust cyanoethyl phosphoramidite (B1245037) chemistry, a cornerstone of automated DNA and RNA synthesis.[1][4][5] This document provides detailed application notes and protocols for the synthesis of GNA oligonucleotides utilizing this standard methodology.

GNA Monomer Synthesis and Protecting Group Strategies

The successful synthesis of GNA oligonucleotides begins with the preparation of the corresponding GNA phosphoramidite monomers. These building blocks are synthesized from commercially available enantiopure glycidol.[6] The choice of protecting groups for the exocyclic amines of the nucleobases is crucial for achieving high coupling efficiencies and simplifying the final deprotection step. While traditional amide protecting groups have been used, improved strategies employing N-dimethylformamidine for adenine (B156593) and guanine, and an acetamide (B32628) for cytosine, have been shown to enhance yields and allow for faster deprotection protocols.[4][7]

Solid-Phase GNA Oligonucleotide Synthesis

GNA oligonucleotides are assembled on a solid support using an automated DNA/RNA synthesizer. The synthesis cycle is analogous to that of DNA and RNA, involving a series of four key chemical reactions: deblocking, coupling, capping, and oxidation.

1. Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid, typically trichloroacetic acid in dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling: The activated GNA phosphoramidite monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). The coupling time for GNA monomers is often extended compared to standard DNA synthesis to ensure high coupling efficiency.[7]

3. Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

4. Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage. This is commonly accomplished using an iodine solution in the presence of water and a weak base like pyridine.

This four-step cycle is repeated until the desired GNA oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Following the completion of the solid-phase synthesis, the GNA oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically a one-step process where the support is treated with a basic solution, such as concentrated ammonium (B1175870) hydroxide (B78521), at an elevated temperature.[8][9] The choice of deprotection conditions is dependent on the protecting groups used for the nucleobases. The use of formamidine (B1211174) and acetyl protecting groups allows for faster deprotection times.[7]

Data Presentation

Table 1: Reagents and Typical Conditions for GNA Solid-Phase Synthesis

StepReagent/SolutionTypical ConcentrationTypical Time
DeblockingTrichloroacetic Acid (TCA) in Dichloromethane (DCM)3% (v/v)60 - 120 seconds
CouplingGNA Phosphoramidite Monomer0.1 M3 - 15 minutes[7]
Activator (e.g., ETT, DCI)0.25 - 0.5 M3 - 15 minutes
CappingCapping Reagent A (Acetic Anhydride/THF/Lutidine)Varies by synthesizer20 - 45 seconds
Capping Reagent B (1-Methylimidazole/THF)Varies by synthesizer20 - 45 seconds
OxidationIodine/Water/Pyridine/THF0.02 - 0.1 M30 - 60 seconds
Cleavage & DeprotectionConcentrated Ammonium Hydroxide28-30%8 - 16 hours at 55°C

Table 2: Improved Protecting Group Strategy for GNA Monomers [7]

NucleobaseProtecting GroupAdvantage
Adenine (A)N-dimethylformamidineFaster deprotection
Guanine (G)N-dimethylformamidineFaster deprotection
Cytosine (C)AcetamideFaster deprotection, compatible with milder conditions
Thymine (T)None-

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of GNA Oligonucleotides

Materials:

  • GNA phosphoramidite monomers (A, G, C, T) dissolved in anhydrous acetonitrile (B52724) (0.1 M)

  • Solid support (e.g., controlled pore glass - CPG) pre-loaded with the first GNA nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution (3% TCA in DCM)

  • Activator solution (0.25 M ETT in acetonitrile)

  • Capping Reagent A (Acetic Anhydride/THF/Lutidine)

  • Capping Reagent B (1-Methylimidazole/THF)

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)

  • Washing solvent (Acetonitrile)

  • Automated DNA/RNA synthesizer

Methodology:

  • Program the desired GNA oligonucleotide sequence into the automated synthesizer.

  • Install the reagent bottles containing the GNA phosphoramidites, activator, capping, deblocking, and oxidizing solutions onto the synthesizer.

  • Install the synthesis column containing the solid support.

  • Initiate the synthesis program, which will perform the following steps for each monomer addition: a. Deblocking: Flush the column with the deblocking solution to remove the 5'-DMT group. b. Washing: Wash the column with anhydrous acetonitrile. c. Coupling: Deliver the specified GNA phosphoramidite and activator solution to the column and allow to react for the programmed coupling time (e.g., 3-15 minutes).[7] d. Washing: Wash the column with anhydrous acetonitrile. e. Capping: Treat the column with Capping Reagents A and B to cap any unreacted 5'-hydroxyl groups. f. Washing: Wash the column with anhydrous acetonitrile. g. Oxidation: Flush the column with the oxidizing solution to convert the phosphite triester to a phosphate triester. h. Washing: Wash the column with anhydrous acetonitrile.

  • Repeat step 4 for each monomer in the sequence.

  • Upon completion of the sequence, perform a final deblocking step if purification by DMT-on HPLC is desired. Otherwise, leave the final DMT group on.

  • Dry the solid support using a stream of argon or nitrogen.

Protocol 2: Cleavage from Solid Support and Deprotection

Materials:

  • Solid support with synthesized GNA oligonucleotide

  • Concentrated ammonium hydroxide (28-30%)

  • Screw-cap vial

  • Heating block or oven

Methodology:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol scale synthesis).

  • Tightly seal the vial.

  • Heat the vial at 55°C for 8-16 hours.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the solution containing the cleaved and deprotected GNA oligonucleotide to a new microcentrifuge tube.

  • Rinse the solid support with a small volume of water and combine the rinse with the solution from the previous step.

  • Dry the GNA oligonucleotide solution using a vacuum concentrator.

  • The resulting crude GNA oligonucleotide pellet can be stored at -20°C or reconstituted in water or an appropriate buffer for purification and analysis.

Mandatory Visualization

GNA_Synthesis_Workflow cluster_monomer Monomer Preparation cluster_synthesis Solid-Phase Synthesis (Automated Cycle) cluster_post Post-Synthesis Processing Monomer_Prep GNA Phosphoramidite Monomer Synthesis Deblocking Deblocking (DMT Removal) Monomer_Prep->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Repeat for each monomer addition Cleavage Cleavage & Deprotection Oxidation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., MS, UV) Purification->Analysis

Caption: Overall workflow of GNA oligonucleotide synthesis.

GNA_Coupling_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Linkage (P=O)

Caption: The cyclic process of GNA phosphoramidite coupling.

References

Troubleshooting & Optimization

Low coupling efficiency with (R)-GNA-C(Bz)-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with (R)-GNA-C(Bz)-phosphoramidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of low coupling efficiency with this compound?

Low coupling efficiency with modified phosphoramidites like this compound can stem from several factors:

  • Phosphoramidite (B1245037) Quality: Degradation due to moisture or oxidation is a primary concern. Phosphoramidites are sensitive and have a finite shelf life.[1] Improper storage or handling can lead to reduced purity and activity.

  • Reagent Quality: The presence of water in the acetonitrile (B52724) (ACN) solvent is highly detrimental as it can hydrolyze the activated phosphoramidite.[1][2] The quality of the activator is also crucial for efficient coupling.[1]

  • Synthesis Protocol: Suboptimal coupling time, activator concentration, or choice of activator can lead to incomplete reactions.[][4] Sterically hindered phosphoramidites, such as modified ones, may require longer coupling times or more potent activators.[5]

  • Instrument Performance: Issues with the DNA synthesizer, such as leaks, blockages in the fluidics system, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the solid support in the correct amounts.[1]

  • Solid Support: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access to the growing chain.[1]

  • Protecting Groups: The benzoyl (Bz) protecting group on the cytosine base, while necessary, can introduce steric hindrance that may affect coupling efficiency.[][6]

Q2: What is the recommended storage and handling procedure for this compound?

To ensure the stability and reactivity of this compound, follow these guidelines:

  • Storage: Store the phosphoramidite at -20°C in a desiccated, inert atmosphere (e.g., argon).[7]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Dissolve the phosphoramidite in anhydrous acetonitrile under an inert atmosphere.[2] Use fresh, high-quality anhydrous acetonitrile for dissolution.

Q3: Are there alternative activators that can improve the coupling efficiency of this compound?

Yes, for sterically hindered phosphoramidites, stronger activators than the standard 1H-tetrazole may be necessary.[5] Consider the following options:

  • 5-(Ethylthio)-1H-tetrazole (ETT)

  • 5-(Benzylthio)-1H-tetrazole (BTT) [8]

  • 4,5-Dicyanoimidazole (DCI) [5][9]

The choice of activator can significantly impact the coupling reaction rate and efficiency.[5][9][]

Q4: How does the benzoyl (Bz) protecting group on cytosine influence the coupling reaction?

The benzoyl (Bz) group is a standard protecting group for the exocyclic amine of cytosine in oligonucleotide synthesis.[11] While essential for preventing side reactions, its bulky nature can create steric hindrance, potentially slowing down the coupling reaction and requiring optimized conditions to achieve high efficiency.[][6]

Troubleshooting Guide

Quantitative Data Summary

The following table summarizes hypothetical performance data for this compound under various conditions to illustrate the impact of key parameters on coupling efficiency.

ParameterCondition ACondition BCondition C
Activator 0.45 M Tetrazole0.25 M DCI0.25 M ETT
Coupling Time 120 seconds180 seconds240 seconds
Phosphoramidite Conc. 0.1 M0.1 M0.15 M
Resulting Coupling Efficiency 95.0%98.5%99.2%

Note: This data is for illustrative purposes and actual results may vary.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific synthesizer and reagents used.

  • Preparation:

    • Ensure all reagents, especially acetonitrile, are anhydrous.[2]

    • Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) under an inert atmosphere.

    • Prepare the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile).

  • Synthesis Cycle:

    • Deblocking: Remove the 5'-DMT protecting group from the growing oligonucleotide chain using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: Deliver the this compound solution and the activator solution simultaneously to the synthesis column. Allow the reaction to proceed for the optimized coupling time (e.g., 180-240 seconds).

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

  • Post-Synthesis:

    • Cleave the oligonucleotide from the solid support and remove the protecting groups according to standard procedures, typically using aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.[11]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency.

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Phosphoramidite, ACN, Activator) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace with Fresh Reagents reagents_ok->replace_reagents No check_protocol Review Synthesis Protocol (Coupling Time, Activator) reagents_ok->check_protocol Yes replace_reagents->check_reagents protocol_ok Protocol Optimized? check_protocol->protocol_ok optimize_protocol Increase Coupling Time or Use Stronger Activator protocol_ok->optimize_protocol No check_instrument Inspect Synthesizer (Fluidics, Delivery) protocol_ok->check_instrument Yes optimize_protocol->check_protocol instrument_ok Instrument OK? check_instrument->instrument_ok service_instrument Service Instrument instrument_ok->service_instrument No consult_expert Consult Technical Support instrument_ok->consult_expert Yes service_instrument->check_instrument

Caption: Troubleshooting workflow for low coupling efficiency.

Signaling Pathway/Reaction Mechanism

The diagram below illustrates the phosphoramidite coupling reaction mechanism.

CouplingReaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products phosphoramidite This compound P(OR)(NiPr2) activated_amidite Activated Phosphoramidite P(OR)(Activator) phosphoramidite->activated_amidite Activation activator Activator (e.g., DCI) activator->activated_amidite support Solid Support with 5'-OH R'-OH coupled_product Coupled Product R'-O-P(OR)-O-GNA support->coupled_product activated_amidite->coupled_product Coupling byproduct Byproduct H-NiPr2 + Activator activated_amidite->byproduct

Caption: Phosphoramidite coupling reaction pathway.

References

GNA Oligonucleotide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Glycol Nucleic Acid (GNA) oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Q: I am experiencing low coupling efficiency during my GNA oligonucleotide synthesis. What are the potential causes and solutions?

A: Low coupling efficiency is a common issue in any oligonucleotide synthesis and can be particularly problematic for modified nucleotides like GNA. The causes can range from reagent quality to issues with the synthesis protocol.

  • Potential Causes:

    • Poor Quality GNA Phosphoramidite (B1245037): The GNA phosphoramidite may have degraded due to moisture or improper storage.

    • Suboptimal Activator: The activator may not be appropriate for the GNA monomer or may have degraded.

    • Insufficient Coupling Time: GNA phosphoramidites may require longer coupling times compared to standard DNA or RNA monomers.

    • Moisture Contamination: Water in the reagents or on the solid support can significantly reduce coupling efficiency.

  • Troubleshooting Steps:

    • Verify Phosphoramidite Quality: Use freshly prepared or properly stored GNA phosphoramidite. Consider co-dissolving the amidite with a drying agent.

    • Optimize Activator: Ensure the activator is fresh and anhydrous. You may need to screen different activators to find the optimal one for your GNA monomers.

    • Increase Coupling Time: Incrementally increase the coupling time to determine the optimal duration for your specific GNA monomers.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure the solid support is properly dried before starting the synthesis.

Issue 2: Incomplete Deprotection of GNA Oligonucleotides

Q: I am observing incomplete deprotection of my GNA oligonucleotides after synthesis. How can I ensure complete deprotection?

A: Incomplete deprotection can lead to the presence of unwanted adducts and affect the final product's purity and function. The unique structure of GNA may require modified deprotection strategies.

  • Potential Causes:

    • Incorrect Deprotection Reagent: The standard deprotection conditions used for DNA and RNA may not be sufficient for GNA.

    • Insufficient Deprotection Time or Temperature: The deprotection reaction may not have gone to completion.

    • Base-Labile Modifications: The GNA backbone itself or other modifications may be sensitive to harsh deprotection conditions.

  • Troubleshooting Steps:

    • Select Appropriate Deprotection Reagents: For base protection, consider using milder deprotecting agents or protecting groups that are more easily cleaved. For GNA, it has been noted that the backbone is sensitive to base, so standard ammonium (B1175870) hydroxide (B78521) deprotection might need to be optimized.

    • Optimize Deprotection Conditions: Systematically vary the deprotection time and temperature to find the optimal conditions for your specific GNA sequence and protecting groups.

    • Consider a Two-Step Deprotection: A two-step process, with a milder initial deprotection followed by a stronger reagent, can sometimes be effective. For instance, a mild treatment to remove exocyclic amine protecting groups followed by a different reagent for backbone deprotection might be necessary.

Issue 3: Challenges in GNA Oligonucleotide Purification

Q: I am facing difficulties in purifying my synthesized GNA oligonucleotides. What are the recommended purification strategies?

A: The purification of oligonucleotides, especially modified ones like GNA, is critical for downstream applications. The choice of purification method depends on the length of the oligonucleotide, the scale of the synthesis, and the required purity.

  • Common Purification Challenges:

    • Co-elution of Impurities: Failure sequences (n-1, n-2) and other synthesis-related impurities can be difficult to separate from the full-length product.

    • Secondary Structures: GNA oligonucleotides can form stable secondary structures that may interfere with chromatographic separation.

    • Hydrophobicity: The hydrophobicity of the GNA oligonucleotide can affect its retention on reverse-phase columns.

  • Recommended Purification Methods:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for oligonucleotide purification. Optimization of the mobile phase and temperature may be required for GNA oligonucleotides.

    • Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge and can be effective for resolving failure sequences.

    • Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution method suitable for the purification of small amounts of oligonucleotides.

Issue 4: Presence of Unexpected Peaks in Analytical HPLC or Mass Spectrometry

Q: After synthesis and purification, I am observing unexpected peaks in my analytical results. What could be the source of these impurities?

A: Unexpected peaks can arise from a variety of side reactions and incomplete steps during the synthesis process.

  • Potential Sources of Impurities:

    • Oxidation of Guanine: Guanine is susceptible to oxidation, which can lead to the formation of 8-oxo-guanine. This can be a significant issue if oxidizing agents are not handled carefully.

    • Formation of Deletion Sequences: Inefficient capping can lead to the formation of deletion sequences (n-1).

    • Formation of Insertion Sequences: Deprotection of the dimethoxytrityl (DMT) group during the coupling step can lead to the insertion of an extra nucleotide.

    • Side-products from Deprotection: Harsh deprotection conditions can lead to the formation of various side-products.

  • Troubleshooting and Prevention:

    • Minimize Oxidation: Use high-quality, fresh reagents and consider using antioxidants during synthesis.

    • Optimize Capping: Ensure the capping step is efficient to minimize the formation of deletion sequences.

    • Control Deblocking: Carefully control the deblocking step to prevent premature removal of the DMT group.

    • Optimize Deprotection: Use the mildest deprotection conditions that are effective for your GNA oligonucleotide.

Quantitative Data Summary

Table 1: General Parameters for Solid-Phase Oligonucleotide Synthesis

ParameterTypical Range for DNA/RNARecommended Starting Point for GNA
Coupling Time 30 - 180 seconds180 - 600 seconds
Activator Concentration 0.25 - 0.5 M0.4 - 0.6 M
Phosphoramidite Concentration 0.05 - 0.15 M0.1 - 0.2 M
Deprotection Temperature 55 - 65 °C40 - 60 °C (to be optimized)
Deprotection Time 4 - 16 hours8 - 24 hours (to be optimized)

Note: These are general guidelines. Optimal conditions for GNA synthesis should be determined empirically.

Experimental Protocols

Protocol 1: Solid-Phase GNA Oligonucleotide Synthesis Cycle

This protocol outlines the key steps in a single cycle of solid-phase GNA oligonucleotide synthesis.

  • Deblocking (DMT Removal):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flow the deblocking solution through the synthesis column to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Wash: Wash the column with acetonitrile.

  • Coupling:

    • Reagents: GNA phosphoramidite and an activator (e.g., 5-(Ethylthio)-1H-tetrazole) in acetonitrile.

    • Procedure: Deliver the GNA phosphoramidite and activator to the synthesis column to couple the new monomer to the growing chain.

  • Capping:

    • Reagents: Capping A (Acetic anhydride/Pyridine/THF) and Capping B (N-Methylimidazole/THF).

    • Procedure: Treat the support with the capping reagents to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences.

    • Wash: Wash the column with acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

    • Wash: Wash the column with acetonitrile.

Repeat these four steps for each subsequent GNA monomer to be added.

Visualizations

GNA_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add GNA Monomer) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Complete Start Start: Solid Support with first nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final GNA Oligonucleotide Purification->Final_Product

Caption: Workflow for GNA oligonucleotide synthesis.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_instrument Instrument Issues Start Low Yield Observed Check_Reagents Check Reagent Quality (Amidite, Activator, Solvents) Start->Check_Reagents Check_Protocol Review Synthesis Protocol Start->Check_Protocol Check_Instrument Verify Synthesizer Function Start->Check_Instrument Degraded_Amidite Degraded Phosphoramidite? Check_Reagents->Degraded_Amidite Wet_Solvents Moisture in Solvents? Check_Reagents->Wet_Solvents Old_Activator Expired Activator? Check_Reagents->Old_Activator Coupling_Time Insufficient Coupling Time? Check_Protocol->Coupling_Time Deprotection_Incomplete Incomplete Deprotection? Check_Protocol->Deprotection_Incomplete Reagent_Delivery Incorrect Reagent Delivery? Check_Instrument->Reagent_Delivery Leaks System Leaks? Check_Instrument->Leaks Solution_Reagents Solution: Use fresh, anhydrous reagents. Degraded_Amidite->Solution_Reagents Wet_Solvents->Solution_Reagents Old_Activator->Solution_Reagents Solution_Protocol Solution: Optimize reaction times and conditions. Coupling_Time->Solution_Protocol Deprotection_Incomplete->Solution_Protocol Solution_Instrument Solution: Calibrate and maintain the synthesizer. Reagent_Delivery->Solution_Instrument Leaks->Solution_Instrument

GNA Solid-Phase Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycol Nucleic Acid (GNA) solid-phase synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during GNA solid-phase synthesis, offering potential causes and recommended solutions.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is one of the most common problems in solid-phase oligonucleotide synthesis, leading to truncated sequences and low yields of the full-length product.

FAQs

QuestionPossible CausesRecommended Solutions
Why is my overall yield of full-length GNA so low? 1. Moisture in Reagents: Water in the acetonitrile (B52724) (ACN), activator, or phosphoramidite (B1245037) solutions will react with the activated phosphoramidite, preventing it from coupling to the growing GNA chain.[1] 2. Degraded Phosphoramidites: GNA phosphoramidites can degrade upon exposure to moisture and air, especially when in solution on the synthesizer.[2] This leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step. 3. Inefficient Activator: The activator may be old, degraded, or not appropriate for the specific GNA monomer. 4. Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient for the GNA monomers, which might have different steric hindrance compared to DNA or RNA monomers.1. Use Anhydrous Reagents: Ensure all reagents, especially ACN, are of high quality and anhydrous.[1] Use fresh bottles of reagents and consider installing in-line driers for the argon or helium gas. 2. Freshly Prepare/Purchase Phosphoramidites: Use fresh GNA phosphoramidites. If dissolving them yourself, do so under an inert, anhydrous atmosphere.[1] Do not leave phosphoramidites on the synthesizer for extended periods. 3. Check Activator: Use a fresh bottle of a suitable activator, such as DCI or ETT. 4. Optimize Coupling Time: Increase the coupling time in the synthesis protocol to ensure the reaction goes to completion.
How can I assess my coupling efficiency? The most common method is to monitor the release of the dimethoxytrityl (DMT) cation during the deblocking (detritylation) step. The intensity of the orange color is proportional to the amount of DMT released, and a stable or slowly decreasing intensity indicates high coupling efficiency.Regularly monitor the DMT cation absorbance after each cycle. A significant drop in absorbance indicates a coupling failure at that step.

Experimental Protocol: Monitoring Coupling Efficiency via Trityl Cation Absorbance

  • Setup: Configure the synthesizer to collect the acidic deblocking solution from each cycle in a separate fraction or to pass it through an in-line spectrophotometer set to measure absorbance at approximately 495 nm.

  • Synthesis: Begin the GNA solid-phase synthesis.

  • Data Collection: Record the peak absorbance value for the trityl cation released at each detritylation step.

  • Analysis: Plot the absorbance values against the cycle number. A consistent and high absorbance indicates successful coupling at each step. A sudden drop signifies a problem with the coupling of that specific monomer. The average stepwise coupling efficiency can be calculated using the formula: Efficiency = (Absorbance_current_cycle / Absorbance_previous_cycle) ^ (1/n) where n is the number of couplings between the two measurements.

Issue 2: Presence of n-1 Shortmers in the Final Product

The presence of deletion mutants (n-1 sequences) that are missing a single base is a common impurity profile. These can be particularly difficult to remove during purification.

FAQs

QuestionPossible CausesRecommended Solutions
My final GNA product is contaminated with sequences that are one nucleotide shorter (n-1). What is the cause? 1. Incomplete Capping: The primary cause of n-1 deletions is the failure of the capping step.[1] If a chain fails to couple, its free hydroxyl group must be permanently blocked (capped) to prevent it from reacting in subsequent cycles. If it is not capped, it will react in the next cycle, creating a product with a single internal deletion. 2. Inefficient Coupling: While the primary cause is capping failure, very poor coupling efficiency will result in a larger population of unreacted chains that need to be capped.1. Check Capping Reagents: Ensure that the capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. 2. Increase Capping Time: Extend the duration of the capping step in your synthesis protocol to ensure all unreacted chains are blocked. 3. Address Coupling Issues: Troubleshoot the root cause of any underlying coupling inefficiency as described in the section above.

Logical Workflow for Troubleshooting n-1 Impurities

GNA_Troubleshooting_n1 start High Level of n-1 Impurities Detected check_capping Verify Freshness and Activity of Capping Reagents start->check_capping check_coupling Review Trityl Data for Coupling Efficiency Drops start->check_coupling extend_capping Increase Capping Time in Synthesis Protocol check_capping->extend_capping Reagents are fresh fail Problem Persists: Consult Instrument Specialist check_capping->fail Reagents are old re_run Re-synthesize Oligonucleotide extend_capping->re_run success Problem Resolved: Clean Synthesis re_run->success n-1 is reduced re_run->fail n-1 persists check_coupling->check_capping Efficiency is high troubleshoot_coupling Troubleshoot Coupling (See Issue 1) check_coupling->troubleshoot_coupling Efficiency is low troubleshoot_coupling->re_run

Caption: Troubleshooting workflow for n-1 impurities.

Issue 3: Chain Cleavage and Depurination

Cleavage of the GNA chain from the solid support or cleavage at specific bases during synthesis can lead to a complex mixture of truncated products.

FAQs

QuestionPossible CausesRecommended Solutions
My analysis shows many shorter GNA fragments, and I suspect depurination. What should I do? 1. Harsh Deblocking Conditions: The repeated use of strong acid (like Trichloroacetic Acid, TCA) to remove the DMT protecting group can lead to the cleavage of the glycosidic bond between the purine (B94841) base (A and G) and the backbone, creating an abasic site.[3] This site is prone to cleavage during the final basic deprotection step.[4] 2. Unstable Base Protecting Groups: Certain base-protecting groups can be electron-withdrawing, which destabilizes the glycosidic bond and makes the purine more susceptible to depurination.[4]1. Use a Weaker Deblocking Acid: Replace TCA with a milder acid like Dichloroacetic Acid (DCA). This reduces the rate of depurination. 2. Minimize Deblocking Time: Use the shortest possible deblocking time that still ensures complete removal of the DMT group. 3. Use Stabilizing Protecting Groups: For guanine, use a protecting group like dimethylformamidine (dmf) which is electron-donating and helps to stabilize the glycosidic bond against acid-catalyzed cleavage.[4]

Depurination Side Reaction

Depurination cluster_0 Detritylation Step cluster_1 Final Deprotection (Base) GNA_Chain Purine-GNA Backbone (G or A) Protonation Protonation at N7 of Purine GNA_Chain->Protonation Acid Acid (e.g., TCA) Acid->Protonation Cleavage Hydrolytic Cleavage of N-Glycosidic Bond Protonation->Cleavage Abasic_Site Abasic Site on GNA Backbone Cleavage->Abasic_Site Released_Base Released Purine Base Cleavage->Released_Base Chain_Cleavage Backbone Cleavage at Abasic Site Abasic_Site->Chain_Cleavage Truncated_Oligo Truncated GNA Fragment Chain_Cleavage->Truncated_Oligo

Caption: Mechanism of depurination during solid-phase synthesis.

Summary of Key Synthesis Parameters and Potential Issues

The following table summarizes critical parameters in the GNA solid-phase synthesis cycle and the potential side reactions associated with each step.

Synthesis StepReagentsPurposePotential Side Reactions/Issues
1. Deblocking Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCMRemove the 5'-DMT protecting group to free the hydroxyl for the next coupling.Depurination: Acid-catalyzed cleavage of the purine base from the backbone, leading to chain scission upon final deprotection.[4]
2. Coupling GNA Phosphoramidite, Activator (e.g., DCI, ETT)Form a phosphite (B83602) triester linkage between the incoming monomer and the growing chain.Low Coupling Efficiency: Caused by moisture, degraded reagents, or steric hindrance. Results in low yield.
3. Capping Acetic Anhydride, N-Methylimidazole (NMI)Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.Incomplete Capping: Leads to the formation of (n-1) shortmers, which are difficult to separate from the full-length product.[1]
4. Oxidation Iodine, Water, PyridineOxidize the unstable phosphite triester (P(III)) to a stable phosphate (B84403) triester (P(V)).Incomplete Oxidation: The remaining phosphite triester is unstable to the acidic conditions of the next deblocking step, leading to chain cleavage.

This technical support guide provides a starting point for troubleshooting common issues in GNA solid-phase synthesis. For persistent or unusual problems, consulting with your reagent supplier or an expert in oligonucleotide synthesis is recommended.

References

Stability of (R)-GNA-C(Bz)-phosphoramidite during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and storage of (R)-GNA-C(Bz)-phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C under an inert atmosphere (argon or nitrogen) in a desiccated environment.[1] When in solution with an anhydrous solvent like acetonitrile, it is recommended to use the solution fresh. For short-term storage of a few days, the solution should be kept at 2 to 8°C.

Q2: What are the primary causes of this compound degradation?

The main factors leading to the degradation of phosphoramidites are exposure to moisture and air.[2][3]

  • Hydrolysis: The phosphoramidite (B1245037) moiety is highly susceptible to hydrolysis, which can occur even with trace amounts of water in solvents or on laboratory equipment. This leads to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction.

  • Oxidation: The trivalent phosphorus (P(III)) center can be oxidized to a pentavalent (P(V)) species, rendering the phosphoramidite inactive for oligonucleotide synthesis.

Q3: How can I detect degradation of my this compound?

The most effective method for assessing the purity and detecting degradation of phosphoramidites is through ³¹P NMR spectroscopy.[4][5] The active phosphoramidite will show a characteristic signal, while degradation products such as the H-phosphonate and oxidized species will appear at different chemical shifts.[4][5]

Q4: My oligonucleotide synthesis is failing. Could it be due to degraded this compound?

Yes, degraded phosphoramidite is a common cause of failed or low-yield oligonucleotide synthesis. If the phosphoramidite has been improperly stored or handled, it may have hydrolyzed or oxidized, leading to inefficient coupling reactions. It is recommended to verify the purity of the phosphoramidite by ³¹P NMR before use.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
  • Possible Cause: Degradation of this compound due to moisture.

  • Troubleshooting Steps:

    • Ensure all solvents, particularly acetonitrile, are anhydrous.

    • Use fresh, high-purity phosphoramidite.

    • If using a solution of the phosphoramidite, prepare it fresh before synthesis.

    • Confirm the integrity of the phosphoramidite using ³¹P NMR.

Issue 2: Unexpected Peaks in Mass Spectrometry of the Final Oligonucleotide
  • Possible Cause: Presence of impurities from phosphoramidite degradation.

  • Troubleshooting Steps:

    • Analyze the phosphoramidite stock by ³¹P NMR to identify any degradation products.

    • Purify the phosphoramidite if significant degradation is detected.

    • Ensure proper storage and handling procedures are followed to prevent future degradation.

Data on Stability

Storage ConditionFormExpected Purity after 1 MonthExpected Purity after 3 Months
-20°C, Desiccated, Inert AtmosphereSolid>99%>98%
4°C, Desiccated, Inert AtmosphereSolid~98%~95%
Room Temperature, Exposed to AirSolid<90%<70%
-20°C in Anhydrous AcetonitrileSolution~95%~85%
4°C in Anhydrous AcetonitrileSolution~90%<70%

Disclaimer: This data is illustrative and based on the general stability of phosphoramidites. Actual stability may vary. It is highly recommended to perform regular quality control checks.

Experimental Protocols

Protocol for Assessing this compound Purity by ³¹P NMR
  • Sample Preparation:

    • Dissolve 10-20 mg of the this compound in 0.5 mL of anhydrous acetonitrile-d3 (B32919) or chloroform-d.

    • Transfer the solution to a dry NMR tube that has been flushed with argon or nitrogen.

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The active P(III) phosphoramidite should appear as a singlet or a pair of diastereomeric singlets in the region of 148-152 ppm.

    • Hydrolysis to the H-phosphonate will result in a peak around 0-10 ppm.

    • Oxidized P(V) species will appear further downfield.

    • Integrate the peaks to determine the relative percentage of the active phosphoramidite and any degradation products.

Visualizations

degradation_pathway R_GNA_C_Bz_phosphoramidite This compound (Active P(III)) H_phosphonate H-phosphonate (Inactive) R_GNA_C_Bz_phosphoramidite->H_phosphonate Hydrolysis (H₂O) Oxidized_species Oxidized Species (Inactive P(V)) R_GNA_C_Bz_phosphoramidite->Oxidized_species Oxidation (O₂)

Caption: Presumed degradation pathway of this compound.

troubleshooting_workflow start Low Oligonucleotide Synthesis Yield check_amidite Assess Phosphoramidite Purity (³¹P NMR) start->check_amidite is_pure Purity >98%? check_amidite->is_pure check_reagents Check Other Reagents (Solvents, Activator) is_pure->check_reagents Yes use_new_amidite Use Fresh Phosphoramidite is_pure->use_new_amidite No check_instrument Verify Synthesizer Performance check_reagents->check_instrument end Problem Resolved check_instrument->end use_new_amidite->end

Caption: Troubleshooting workflow for low synthesis yield.

References

Technical Support Center: Purifying GNA-DNA Chimeric Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of GNA-DNA chimeric oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of these novel nucleic acid molecules.

Frequently Asked Questions (FAQs)

Q1: What are GNA-DNA chimeric oligonucleotides?

GNA-DNA chimeric oligonucleotides are synthetic nucleic acid sequences composed of both standard deoxyribonucleic acid (DNA) monomers and glycol nucleic acid (GNA) monomers. GNA is a synthetic nucleic acid analog with a simplified acyclic backbone composed of repeating glycol units linked by phosphodiester bonds.[1] This unique structure imparts specific chemical properties to the oligonucleotide, such as increased stability.[1]

Q2: Why is the purification of GNA-DNA chimeric oligonucleotides challenging?

The purification of GNA-DNA chimeras presents unique challenges due to the distinct physicochemical properties of GNA compared to native DNA. The acyclic and more flexible GNA backbone can alter the overall charge density, hydrophobicity, and potential for secondary structure formation of the oligonucleotide. These differences can affect the separation efficiency of standard purification techniques like High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[2]

Q3: What are the most common impurities in GNA-DNA chimera synthesis?

Similar to standard oligonucleotide synthesis, the primary impurities are failure sequences (shorter oligonucleotides, often denoted as n-1, n-2, etc.) that result from incomplete coupling reactions at each step of the solid-phase synthesis.[3][4][5] Other potential impurities include sequences with protecting group modifications that were not completely removed, and byproducts from the cleavage and deprotection steps.[5]

Q4: Which purification methods are recommended for GNA-DNA chimeric oligonucleotides?

The most commonly employed and recommended methods for purifying GNA-DNA chimeric oligonucleotides are denaturing polyacrylamide gel electrophoresis (PAGE) and ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[4][6] The choice between these methods depends on the desired purity, yield, length of the oligonucleotide, and the downstream application.

Q5: How can I verify the purity and identity of my purified GNA-DNA chimera?

The purity of the final product is typically assessed by analytical HPLC or capillary electrophoresis (CE). The identity and molecular weight of the GNA-DNA chimera can be confirmed using mass spectrometry, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of GNA-DNA chimeric oligonucleotides.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield after Purification PAGE: Inefficient elution from the gel matrix. Over-extraction leading to sample loss. HPLC: Poor recovery from the column. Suboptimal collection of the product peak.PAGE: Ensure complete crushing of the gel slice and sufficient elution buffer volume. Optimize elution time and temperature. HPLC: Check for column compatibility with modified oligonucleotides. Adjust the gradient and flow rate to ensure sharp peak elution. Ensure the fraction collector is accurately aligned.
Co-elution of Product and Impurities (n-1) PAGE: Insufficient gel resolution. HPLC: Inadequate separation by the column chemistry or gradient.PAGE: Increase the percentage of polyacrylamide in the gel. Increase the gel length or run time. HPLC: Optimize the ion-pairing agent concentration and the organic solvent gradient. Consider a different column with higher resolving power.
Broad or Tailing Peaks in HPLC Secondary structure formation in the oligonucleotide. Interaction of the GNA backbone with the column matrix.Increase the column temperature (e.g., to 60°C) to denature secondary structures.[6] Adjust the mobile phase pH.[6]
Multiple Peaks in Mass Spectrometry Analysis Presence of salt adducts (e.g., Na+, K+). In-source fragmentation or degradation. Presence of deletion mutants or other synthesis-related impurities.Use desalting spin columns before MS analysis. Optimize the laser intensity and matrix preparation for MALDI-TOF.[7] Use high-resolution mass spectrometry to differentiate between closely related species.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or temperature. Column degradation.Ensure proper mixing and degassing of mobile phases. Use a column oven for precise temperature control.[6] Check the column's performance with a standard before use.

Comparison of Purification Methods

The following table summarizes the key characteristics of the two primary methods for purifying GNA-DNA chimeric oligonucleotides. The quantitative data is based on typical performance for modified oligonucleotides and may vary for specific GNA-DNA sequences.

Parameter Denaturing PAGE Ion-Pair Reversed-Phase HPLC
Purity >95%[9]>85%[10]
Yield 20-50%[4]50-70%[4]
Resolution Excellent, can resolve n-1 sequences[5]Good, but may be challenging for long oligonucleotides[5]
Scale Small (microgram to milligram)Scalable (milligram to gram)[1]
Throughput LowerHigher
Best Suited For High-purity applications, oligonucleotides >40 bases[4][5]Higher yield requirements, modified oligonucleotides[10]

Experimental Protocols

Protocol 1: Denaturing PAGE Purification of GNA-DNA Chimeric Oligonucleotides

This protocol is adapted from standard procedures for oligonucleotide purification.[11][12]

1. Gel Preparation:

  • Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide (B121943), 7M urea) in 1X TBE buffer. The percentage of acrylamide should be optimized based on the length of the oligonucleotide.
  • Pour the gel and allow it to polymerize completely.

2. Sample Preparation:

  • Resuspend the crude GNA-DNA oligonucleotide in a loading buffer containing formamide (B127407) (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).
  • Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.

3. Electrophoresis:

  • Pre-run the gel for 15-30 minutes at a constant voltage.
  • Load the denatured sample into the wells.
  • Run the gel at a constant voltage until the dye markers have migrated to the desired position.

4. Visualization and Excision:

  • Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide will appear as a dark shadow.
  • Carefully excise the band corresponding to the full-length product using a clean scalpel.

5. Elution:

  • Crush the excised gel slice into small pieces.
  • Add elution buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), 1 mM EDTA) to the crushed gel.
  • Incubate at 37°C overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.

6. Recovery:

  • Separate the eluate from the gel fragments by centrifugation through a filter column.
  • Desalt the eluted oligonucleotide using a desalting spin column or by ethanol (B145695) precipitation.

7. Quantification:

  • Measure the absorbance of the purified oligonucleotide at 260 nm (A260) to determine the concentration.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

This protocol is a general guideline and should be optimized for the specific GNA-DNA chimera.[13]

1. System Preparation:

  • HPLC system with a UV detector and a fraction collector.
  • Reversed-phase column suitable for oligonucleotide purification (e.g., C18).
  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM triethylammonium (B8662869) acetate (TEAA) or 8.6 mM triethylamine (B128534) and 100 mM hexafluoroisopropanol (HFIP) for MS compatibility).
  • Mobile Phase B: Acetonitrile or methanol.

2. Sample Preparation:

  • Dissolve the crude GNA-DNA oligonucleotide in Mobile Phase A.
  • Filter the sample through a 0.22 µm syringe filter.

3. Chromatographic Conditions:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
  • Inject the sample.
  • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve good separation of the full-length product from failure sequences.
  • Monitor the elution profile at 260 nm.
  • Set the column temperature to 60°C to minimize secondary structures.[6]

4. Fraction Collection:

  • Collect fractions corresponding to the main peak, which should be the full-length product.

5. Post-Purification Processing:

  • Evaporate the organic solvent from the collected fractions.
  • Lyophilize the sample to obtain the purified oligonucleotide as a powder.
  • If TEAA was used, perform a desalting step.

6. Purity and Identity Confirmation:

  • Analyze an aliquot of the purified fraction by analytical HPLC to assess purity.
  • Confirm the molecular weight of the purified product by MALDI-TOF mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Solid-Phase Synthesis of GNA-DNA Chimera cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Oligonucleotide cleavage->crude hplc IP-RP-HPLC crude->hplc page Denaturing PAGE crude->page analytical_hplc Analytical HPLC/CE (Purity Check) hplc->analytical_hplc page->analytical_hplc ms MALDI-TOF MS (Identity Confirmation) analytical_hplc->ms final_product Purified GNA-DNA Chimera ms->final_product

Caption: Experimental workflow for GNA-DNA chimera purification.

troubleshooting_tree start Purification Issue low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No hplc_yield HPLC: Check recovery & fraction collection low_yield->hplc_yield Yes (HPLC) page_yield PAGE: Optimize elution from gel low_yield->page_yield Yes (PAGE) ms_issues Mass Spec Problems? low_purity->ms_issues No hplc_purity HPLC: Optimize gradient & column temp. low_purity->hplc_purity Yes (HPLC) page_purity PAGE: Increase gel % or run time low_purity->page_purity Yes (PAGE) salt_adducts Desalt sample before MS ms_issues->salt_adducts Yes fragmentation Optimize MS parameters (e.g., laser intensity) ms_issues->fragmentation Yes

Caption: Troubleshooting decision tree for GNA-DNA purification.

References

Technical Support Center: Phosphoramidite Reactivity and Water Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter regarding the impact of water content on phosphoramidite (B1245037) reactivity during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water on phosphoramidite reactivity?

Water negatively impacts phosphoramidite reactivity in two main ways, leading to reduced coupling efficiency. Firstly, water can react with the activated phosphoramidite, which is intended to react with the 5'-hydroxyl group of the growing oligonucleotide chain. This side reaction consumes the phosphoramidite monomer, rendering it inactive for the desired coupling reaction.[1] Secondly, water can hydrolyze the phosphoramidite itself, converting it to a phosphonate, which reduces the concentration of the active phosphoramidite available for synthesis.[2]

Q2: My coupling efficiency has suddenly dropped. Could water be the cause?

A sudden drop in coupling efficiency, often observed as a significant decrease in the trityl cation signal during detritylation, is a strong indicator of a problem with the coupling step.[1] Excess moisture in your reagents is a very common culprit.[3] All reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solutions, must be anhydrous to ensure high coupling efficiency.[1]

Q3: What are the acceptable levels of water in reagents for oligonucleotide synthesis?

Maintaining anhydrous conditions is crucial for successful oligonucleotide synthesis.[4][5] While specific limits can vary slightly based on the synthesizer and scale, the general recommendations are summarized in the table below.

Quantitative Data Summary

ReagentRecommended Water Content (ppm)Rationale
Acetonitrile (ACN) for phosphoramidite dissolution< 10-15 ppmTo prevent hydrolysis of the phosphoramidite before it is used in the synthesis cycle.[6]
Acetonitrile (ACN) for synthesizer wash steps< 30 ppmTo ensure the reaction environment on the solid support remains dry before the coupling step.[6]
Phosphoramidite solutions (dissolved)As low as possible; prepared with anhydrous ACNThe phosphoramidite itself is highly sensitive to moisture.[1]
Activator solutionPrepared with anhydrous ACNThe activator is crucial for the coupling reaction, and water can interfere with its function.[2]

Q4: How can I check the water content of my acetonitrile?

The most accurate method for determining the water content in solvents like acetonitrile is the Karl Fischer titration.[6] This is a standard method that uses coulometric or volumetric titration to quantify trace amounts of water in a sample.[7] Many laboratories have dedicated Karl Fischer titrators for this purpose.

Troubleshooting Guide: Low Coupling Efficiency

If you suspect high water content is affecting your synthesis, follow these troubleshooting steps:

  • Verify Solvent Water Content: Use a Karl Fischer titrator to measure the water content of your acetonitrile from the synthesizer bottle and the bottle used for dissolving phosphoramidites.

  • Use Fresh, Anhydrous Reagents: If the water content is high, replace the acetonitrile with a new, sealed bottle of anhydrous grade solvent.[2] It is also advisable to use fresh phosphoramidites and activator solutions.

  • Check for System Leaks: Inspect your synthesizer for any potential leaks in the fluidics lines that could introduce atmospheric moisture.

  • Implement Drying Measures: Use in-line drying filters for the argon or helium gas used on the synthesizer to prevent the introduction of moisture.[2] Storing molecular sieves in the acetonitrile bottle can also help maintain dryness.[6]

  • Review Phosphoramidite Handling: Ensure that phosphoramidites are handled under an inert, dry atmosphere (e.g., in a glove box) during dissolution to prevent exposure to ambient humidity.[2]

Experimental Protocols

Protocol: Water Content Determination by Karl Fischer Titration (Volumetric)

This protocol provides a general overview of the volumetric Karl Fischer titration method for determining the water content of acetonitrile.

Objective: To quantify the amount of water in an acetonitrile sample.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer reagent (titrant, e.g., Composit T2)

  • Solvent (e.g., anhydrous methanol)

  • Water standard for titer determination

  • Airtight syringe for sample injection

  • Acetonitrile sample to be tested

Methodology:

  • System Preparation:

    • Ensure the titration cell is clean and dry.

    • Add the appropriate volume of anhydrous methanol (B129727) to the titration cell to submerge the electrode.

    • Seal the titration cell to prevent atmospheric moisture from entering.

  • Pre-Titration:

    • Start the titrator's pre-titration or conditioning function. The instrument will titrate any residual water in the solvent until a stable, dry baseline is achieved.

  • Titer Determination:

    • Accurately inject a known amount of a water standard into the titration cell using an airtight syringe.

    • The instrument will titrate the water and calculate the titer of the Karl Fischer reagent (mg of water per mL of titrant). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh and inject a known amount of the acetonitrile sample into the titration cell using an airtight syringe.

    • The titrator will automatically titrate the water in the sample to the endpoint.

  • Calculation:

    • The instrument's software will calculate the water content of the sample, typically in parts per million (ppm), based on the volume of titrant used, the titer, and the weight of the sample.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Backbone (P(III) to P(V)) Water_Interference_Pathway cluster_main Impact of Water on Phosphoramidite Coupling Activated_Amidite Activated Phosphoramidite Successful_Coupling Successful Coupling (Chain Elongation) Activated_Amidite->Successful_Coupling Hydrolysis_Product Inactive Hydrolysis Product Activated_Amidite->Hydrolysis_Product Undesired Reaction Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Successful_Coupling Water Water (H₂O) Water->Hydrolysis_Product

References

Technical Support Center: Managing Benzoyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the management of benzoyl (Bz) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature cleavage of benzoyl groups during their synthetic work.

Troubleshooting Guide: Premature Benzoyl Group Cleavage

This guide provides solutions to common issues encountered during the use of benzoyl protecting groups.

Symptom Potential Cause Recommended Solution
Low or no yield of the desired product; presence of the debenzoylated product after aqueous workup. Hydrolysis under acidic or basic conditions. Benzoyl esters are susceptible to hydrolysis outside of a neutral pH range.- Use mild aqueous solutions for washing, such as saturated sodium bicarbonate (NaHCO₃) or dilute ammonium (B1175870) chloride (NH₄Cl). - Minimize the contact time between the organic layer and the aqueous wash. - Perform extractions at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
Significant amount of debenzoylated product observed after column chromatography. Cleavage on acidic silica (B1680970) gel. Standard silica gel is slightly acidic and can catalyze the cleavage of benzoyl groups.- Neutralize the silica gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine (B128534) (TEA). Pack the column with this slurry and then flush with the mobile phase before loading the sample.[1][2] - Use deactivated silica gel: Add a controlled amount of water (up to 10% by weight) to the silica gel and allow it to equilibrate. - Use an alternative stationary phase: Consider using neutral alumina (B75360) for compounds that are sensitive to both acidic and basic conditions.
Formation of an unexpected isomer where the benzoyl group has moved to a different position. Acyl group migration. This is particularly common in molecules with multiple hydroxyl groups, such as carbohydrates, and can be catalyzed by acids or bases.- Use a more sterically hindered protecting group: Pivaloyl (Piv) or other bulky groups are less prone to migration. - Control the pH: Maintain a neutral or slightly acidic pH during reactions and workup to minimize base-catalyzed migration. - Low temperature: Perform reactions at the lowest effective temperature to slow down the rate of migration.
Partial or complete cleavage of the benzoyl group in the presence of Lewis acids. Lability of the benzoyl group to certain Lewis acids. Some Lewis acids are strong enough to cleave benzoyl esters, especially at elevated temperatures.- Select a milder Lewis acid: If the reaction tolerates it, use a less reactive Lewis acid. - Optimize reaction conditions: Run the reaction at the lowest possible temperature and for the shortest time necessary for the desired transformation. - Protecting group choice: If harsh Lewis acidic conditions are unavoidable, consider a more robust protecting group for that particular step.

Frequently Asked Questions (FAQs)

Q1: At what pH range is the benzoyl group generally stable?

A1: Benzoyl esters are most stable in a neutral pH range (approximately 6-8). They are susceptible to hydrolysis under both acidic (pH < 6) and basic (pH > 8) conditions. The rate of hydrolysis increases significantly at the extremes of the pH scale and with elevated temperatures.[3]

Q2: How can I perform a workup on a reaction mixture containing a benzoyl-protected compound that is also sensitive to base?

A2: For compounds sensitive to both acid and base, a careful workup is crucial. Use a mildly acidic wash, such as a dilute solution of sodium bisulfate (NaHSO₄) or ammonium chloride (NH₄Cl), to neutralize any basic reagents. Follow this with a wash with brine (saturated aqueous NaCl) to remove water-soluble impurities and residual acid. It is important to minimize the duration of the washes and to perform them at low temperatures.

Q3: I am observing benzoyl group migration in my carbohydrate synthesis. What is the mechanism and how can I prevent it?

A3: In carbohydrates, benzoyl group migration often occurs between adjacent hydroxyl groups. The mechanism can be acid or base-catalyzed, proceeding through a cyclic orthoester intermediate. To prevent this, consider the following:

  • Protecting Group Strategy: Using a more sterically bulky acyl group, like pivaloyl (Piv), can hinder the formation of the cyclic intermediate.[4]

  • Reaction Conditions: Running the reaction at low temperatures and under neutral or slightly acidic conditions can significantly reduce the rate of migration.

  • Solvent Choice: The choice of solvent can sometimes influence the rate of migration. It is advisable to screen different solvents if migration is a persistent issue.

Q4: Can I use Lewis acids in the presence of a benzoyl protecting group?

A4: The stability of a benzoyl group in the presence of a Lewis acid is highly dependent on the specific Lewis acid, the solvent, the temperature, and the substrate. Strong Lewis acids can cleave benzoyl esters. It is recommended to perform a small-scale test reaction to check the stability of your specific substrate under the proposed reaction conditions. If cleavage is observed, consider using a milder Lewis acid, lowering the reaction temperature, or choosing a different protecting group strategy.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

This protocol describes the preparation of neutralized silica gel to prevent the cleavage of acid-sensitive compounds like benzoyl esters during chromatographic purification.

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Triethylamine (TEA)

  • Non-polar solvent (e.g., hexane (B92381) or petroleum ether)

  • Eluent (mobile phase)

Procedure:

  • In a fume hood, weigh the required amount of silica gel into a beaker.

  • Add the non-polar solvent to the silica gel to create a slurry.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry gently for 10-15 minutes to ensure thorough mixing and neutralization of the acidic sites on the silica.

  • Pack the column with the neutralized silica gel slurry as you normally would.

  • Flush the packed column with at least two column volumes of the mobile phase to remove excess triethylamine before loading your sample.

Protocol 2: Aqueous Workup for a Reaction Containing a Benzoyl-Protected Compound

This protocol provides a general procedure for the workup of a reaction mixture containing a compound with a benzoyl protecting group, aiming to minimize premature cleavage.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add an equal volume of cold saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Gently invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and drain the aqueous layer.

  • Add an equal volume of cold brine to the organic layer in the separatory funnel.

  • Gently invert the funnel a few times and then drain the aqueous layer.

  • Transfer the organic layer to a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the drying agent and concentrate the organic solvent under reduced pressure at a moderate temperature (< 40 °C).

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture (with Bz-protected compound) quench Quenching (e.g., with water or NH4Cl) start->quench wash1 Wash with mild base (e.g., sat. NaHCO3) quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry with Na2SO4 wash2->dry concentrate Concentration dry->concentrate chromatography Column Chromatography (Neutralized Silica) concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for a reaction involving a benzoyl-protected compound.

troubleshooting_logic cluster_when When is cleavage observed? cluster_workup_solutions Workup Solutions cluster_purification_solutions Purification Solutions cluster_reaction_solutions Reaction Solutions start Premature Benzoyl Cleavage Observed workup During Aqueous Workup start->workup purification During Purification start->purification reaction During Reaction start->reaction mild_wash Use Mild Wash (NaHCO3, NH4Cl) workup->mild_wash low_temp_workup Low Temperature workup->low_temp_workup neutral_silica Neutralize Silica Gel (TEA) purification->neutral_silica deactivated_silica Deactivate Silica Gel (H2O) purification->deactivated_silica alt_phase Use Alumina purification->alt_phase milder_reagents Use Milder Reagents (e.g., Lewis Acid) reaction->milder_reagents low_temp_reaction Lower Reaction Temperature reaction->low_temp_reaction

Caption: Troubleshooting logic for premature benzoyl group cleavage.

References

Validation & Comparative

Analysis of GNA Oligonucleotides: A Comparative Guide to HPLC and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycol Nucleic Acid (GNA) is a promising synthetic xenonucleic acid (XNA) with a simplified acyclic backbone that offers enhanced stability compared to its natural counterparts, DNA and RNA.[1] This increased stability makes GNA an attractive candidate for various therapeutic and diagnostic applications, including antisense therapy and the development of high-affinity aptamers.[1] The robust analysis of GNA oligonucleotides is crucial for quality control, impurity profiling, and characterization. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the analysis of GNA oligos, with a comparison to DNA and RNA oligos where data is available.

High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Analysis

HPLC is a cornerstone technique for the purification and analysis of oligonucleotides, offering high resolution and sensitivity. The two primary modes of HPLC used for this purpose are Ion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography.

Ion-Exchange (AEX) HPLC

AEX-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone. Longer oligonucleotides, having more phosphate (B84403) groups, interact more strongly with the positively charged stationary phase and thus have longer retention times. This method is particularly effective for separating full-length sequences from shorter failure sequences (n-1, n-2, etc.).

Key Characteristics of AEX-HPLC for Oligonucleotide Analysis:

FeatureDescriptionApplicability to GNA, DNA, and RNA
Separation Principle Based on the number of phosphate groups (charge) in the oligonucleotide backbone.Excellent for separating by length for all three types of oligos.
Resolution High resolution for shorter oligonucleotides (typically up to 40-50 bases). Resolution decreases for longer sequences.Generally provides good resolution for GNA, DNA, and RNA oligos of similar lengths.
Mobile Phase Typically uses a salt gradient (e.g., NaCl, NaClO₄) in a buffered mobile phase to elute the oligonucleotides.Compatible with all three. High pH mobile phases can be used to denature secondary structures, which is beneficial for G/C-rich sequences.[2]
MS Compatibility Generally not directly compatible with MS due to the high concentration of non-volatile salts in the mobile phase.[3]A significant drawback for all three when direct MS analysis is required.
Secondary Structures Can be sensitive to secondary structures, which can affect retention time. High pH and temperature can be used to mitigate this.[2]GNA, DNA, and RNA can all form secondary structures that may impact AEX analysis.
Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) is added to the mobile phase to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotides to interact with the hydrophobic stationary phase (e.g., C18). Elution is typically achieved with an increasing gradient of an organic solvent like acetonitrile.

Key Characteristics of IP-RP-HPLC for Oligonucleotide Analysis:

FeatureDescriptionApplicability to GNA, DNA, and RNA
Separation Principle Based on the hydrophobicity of the oligonucleotide, influenced by the nucleobases and any modifications.Effective for all three. Retention is influenced by the base composition (hydrophobicity: T > G > A > C).
Resolution Excellent resolution, capable of separating oligonucleotides that differ by a single nucleotide.Provides high-resolution separation for GNA, DNA, and RNA oligos.
Mobile Phase Uses a volatile ion-pairing reagent (e.g., TEAA, HFIP) and an organic solvent gradient (e.g., acetonitrile).Compatible with all three. The choice of ion-pairing agent can influence selectivity.
MS Compatibility Highly compatible with MS due to the use of volatile mobile phase components.[3]A major advantage for all three when mass analysis is required.
"DMT-on" vs. "DMT-off" Can effectively separate the hydrophobic 5'-dimethoxytrityl (DMT)-on full-length product from DMT-off failure sequences.This is a common strategy for the purification of synthetic GNA, DNA, and RNA oligos.

Mass Spectrometry (MS) for Oligonucleotide Analysis

Mass spectrometry is an indispensable tool for the characterization of oligonucleotides, providing accurate mass determination and sequence information. Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of oligonucleotides.

Intact Mass Analysis

Intact mass analysis is used to confirm the molecular weight of the synthesized oligonucleotide, allowing for the verification of the correct sequence and the identification of impurities such as truncated sequences (n-x) or additions (n+x).

Tandem Mass Spectrometry (MS/MS) for Sequencing

Tandem MS (MS/MS) involves the fragmentation of a selected precursor ion to generate fragment ions that provide sequence information. Collision-Induced Dissociation (CID) is a commonly used fragmentation technique. The fragmentation of the phosphodiester backbone yields a series of ions (a, a-B, w, and y ions) that can be used to deduce the oligonucleotide sequence.

Comparative Aspects of MS Analysis:

FeatureGNA OligosDNA OligosRNA Oligos
Ionization Expected to ionize efficiently using ESI, similar to DNA and RNA.Well-established ESI methods.Well-established ESI methods.
Fragmentation Fragmentation patterns are expected to be similar to DNA and RNA, involving cleavage of the phosphodiester backbone. However, the simpler glycol backbone may lead to some differences in fragmentation pathways and efficiencies. Specific fragmentation studies on GNA are limited.Extensive literature on CID fragmentation patterns.[4]Fragmentation is well-characterized, with characteristic fragment ions.[5]
Stability in MS GNA's inherent chemical stability suggests it should be stable under typical ESI-MS conditions.Generally stable, although depurination can occur under certain conditions.The 2'-hydroxyl group can make RNA more susceptible to degradation than DNA.[6]

Experimental Protocols

The following are detailed methodologies for the HPLC and mass spectrometry analysis of oligonucleotides. These protocols are based on established methods for DNA and RNA and can be adapted for GNA analysis. Optimization will be necessary for specific GNA sequences and lengths.

Ion-Exchange HPLC Protocol for Purity Analysis

This protocol is suitable for the analysis of oligonucleotide purity and the separation of failure sequences.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector

    • Anion-exchange column (e.g., a polymer-based column stable at high pH)

  • Mobile Phases:

    • Mobile Phase A: 10 mM Sodium Perchlorate (NaClO₄) in 20 mM Tris-HCl, pH 8.0

    • Mobile Phase B: 600 mM Sodium Perchlorate (NaClO₄) in 20 mM Tris-HCl, pH 8.0

  • HPLC Gradient:

    • A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60 °C (to denature secondary structures)

  • Detection: UV absorbance at 260 nm

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.2 OD/50 µL. Inject 10-50 µL.

Ion-Pair Reversed-Phase HPLC-MS Protocol for Identity and Purity Analysis

This protocol is suitable for the analysis of oligonucleotide identity and purity with direct coupling to a mass spectrometer.

  • Instrumentation:

    • LC-MS system (U)HPLC coupled to an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap)

    • Reversed-phase column (e.g., C18, 1.7 µm particle size)

  • Mobile Phases:

    • Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), 5 mM Triethylamine (TEA) in water

    • Mobile Phase B: 100 mM HFIP, 5 mM TEA in 50:50 (v/v) Acetonitrile:Water

  • HPLC Gradient:

    • A linear gradient from 10% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 50 °C

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 500-2000

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a final concentration of 1-5 µM. Inject 1-5 µL.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analysis of GNA oligos.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection & Analysis Sample GNA Oligo Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution HPLC HPLC System (AEX or IP-RP) Dissolution->HPLC Injection Column Analytical Column HPLC->Column UV UV Detector (260 nm) Column->UV MS Mass Spectrometer (ESI) Column->MS for IP-RP Data Data Analysis (Purity & Identity) UV->Data MS->Data

Caption: HPLC-MS workflow for GNA oligo analysis.

Tandem_MS_Workflow cluster_ms1 MS1: Precursor Selection cluster_fragmentation MS2: Fragmentation cluster_ms2_analysis MS2: Fragment Analysis Ions Ions from ESI Source Precursor Select Precursor Ion (Full-Length GNA) Ions->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Detect Fragment Ions CID->Fragments Sequencing Sequence Confirmation Fragments->Sequencing

Caption: Tandem MS workflow for GNA oligo sequencing.

Conclusion

The analysis of GNA oligonucleotides can be effectively performed using established HPLC and mass spectrometry techniques developed for DNA and RNA. Ion-pair reversed-phase HPLC coupled with mass spectrometry is a powerful combination for confirming both the purity and identity of GNA oligos in a single run. While specific comparative data on the chromatographic behavior and mass spectral fragmentation of GNA versus its natural counterparts is still emerging, the inherent stability of the GNA backbone suggests robust performance under typical analytical conditions. The protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this promising class of xenonucleic acids. Further studies directly comparing the analytical performance of GNA, DNA, and RNA will be invaluable in fully understanding the unique characteristics of GNA and accelerating its development for therapeutic and diagnostic applications.

References

Unraveling the Thermal Stability of GNA-Containing Duplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of novel nucleic acid analogs is paramount for their application in therapeutics and diagnostics. Glycol Nucleic Acid (GNA), with its simplified acyclic backbone, has emerged as a promising candidate, demonstrating remarkable thermal and thermodynamic properties. This guide provides an objective comparison of the thermal stability of GNA-containing duplexes against their natural DNA and RNA counterparts, supported by experimental data and detailed protocols.

GNA is an unnatural nucleic acid analog featuring an acyclic three-carbon glycol backbone.[1][2] This structural simplicity does not compromise its ability to form stable, anti-parallel duplex structures following Watson-Crick base pairing.[1][2] In fact, studies have consistently shown that GNA homoduplexes exhibit significantly higher thermal stability compared to analogous DNA and RNA duplexes.[1][2] This enhanced stability is attributed to factors such as the preorganization of single GNA strands and increased stacking interactions.[2][3]

Comparative Thermal Stability: A Quantitative Overview

The thermal stability of nucleic acid duplexes is commonly characterized by the melting temperature (Tm), the temperature at which half of the duplex strands dissociate. The following tables summarize the experimentally determined Tm values for various GNA-containing and natural duplexes, providing a direct comparison of their thermal stabilities.

Duplex TypeSequence (5'-3')Tm (°C)
(S)-GNA/(S)-GNAGTAGCATG64.1
DNA/DNAGTAGCATG47.9
RNA/RNAGUAGCAUG54.8

Table 1: Thermal Stability of a Self-Complementary 8-mer Duplex. Data sourced from Zhang et al., 2005.

Duplex TypeSequence (5'-3')Tm (°C)
(S)-GNA/(S)-GNAATATATAT41.5
DNA/DNAATATATAT20.1
RNA/RNAAUAUAUAU18.5

Table 2: Thermal Stability of an A/T-rich 8-mer Duplex. Data sourced from Zhang et al., 2005.

Duplex TypeSequence (5'-3')Tm (°C)
(S)-GNA/RNAGNA: 5'-GTAGCATG-3' RNA: 5'-CAUGCUAC-3'50.1
(S)-GNA/DNAGNA: 5'-GTAGCATG-3' DNA: 5'-CATGCTAC-3'No stable duplex formed

Table 3: Thermal Stability of GNA Heteroduplexes. Data sourced from Zhang et al., 2005.

The data clearly indicates that (S)-GNA homoduplexes are significantly more stable than both DNA and RNA duplexes of the same sequence.[1] Notably, (S)-GNA can form stable heteroduplexes with RNA, though these are less stable than the corresponding GNA homoduplex.[1] In contrast, stable duplex formation between (S)-GNA and DNA is not observed, suggesting an incompatibility between the GNA and deoxyribose backbones.[1]

Experimental Protocols

The determination of nucleic acid duplex thermal stability is primarily conducted through UV-melting experiments, also known as thermal denaturation studies.[4][5] This method involves monitoring the change in UV absorbance of a nucleic acid solution as the temperature is increased.[4]

Oligonucleotide Synthesis and Purification

GNA phosphoramidite (B1245037) monomers can be synthesized and used in standard automated solid-phase oligonucleotide synthesizers. Following synthesis, the oligonucleotides are typically purified by high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biophysical characterization.

UV-Melting (Tm) Analysis
  • Sample Preparation: Complementary single-stranded oligonucleotides are mixed in equimolar amounts in a buffer solution. A common buffer used is 10 mM sodium phosphate (B84403) (pH 7.0) containing 100 mM NaCl.[6] The total strand concentration is typically in the micromolar range (e.g., 1 µM).[6]

  • Annealing: To ensure proper duplex formation, the sample is first heated to a high temperature (e.g., 90 °C) for a few minutes and then slowly cooled to the starting temperature of the experiment.

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored using a UV-Vis spectrophotometer equipped with a temperature controller.[4] The temperature is increased at a controlled rate, typically 0.5 °C or 1 °C per minute.[4]

  • Data Analysis: As the temperature increases, the duplex denatures into single strands, leading to an increase in UV absorbance (hyperchromicity).[4] The melting temperature (Tm) is determined from the resulting melting curve, often by identifying the temperature at which the first derivative of the absorbance with respect to temperature is at its maximum.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the thermal stability analysis of nucleic acid duplexes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis synthesis Oligonucleotide Synthesis & Purification quantification Quantification synthesis->quantification mixing Equimolar Mixing in Buffer quantification->mixing annealing Annealing mixing->annealing spectrophotometer UV-Vis Spectrophotometer with Temperature Control annealing->spectrophotometer Load Sample melting_curve Generate Melting Curve (Absorbance vs. Temperature) spectrophotometer->melting_curve tm_determination Determine Tm (First Derivative Analysis) melting_curve->tm_determination data_comparison Comparative Data Analysis tm_determination->data_comparison Output

Caption: Workflow for Thermal Stability Analysis.

Conclusion

References

GNA-Modified Oligonucleotides: A New Frontier in Nuclease Resistance for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotide therapeutics in biological systems is a critical determinant of efficacy. Glycol Nucleic Acid (GNA), an acyclic nucleic acid analog, is emerging as a promising modification to enhance resistance to nuclease degradation. This guide provides an objective comparison of the nuclease resistance of GNA-modified oligonucleotides against other common modifications, supported by experimental data and detailed protocols.

Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog that features a simplified, acyclic backbone of repeating glycol units linked by phosphodiester bonds. This structural alteration confers unique properties to oligonucleotides, most notably a significant increase in resistance to degradation by nucleases.

Comparative Nuclease Resistance: GNA vs. Other Modifications

The therapeutic potential of oligonucleotides is often hampered by their rapid degradation by nucleases present in serum and within cells. Chemical modifications are therefore essential to improve their stability and pharmacokinetic profile. The following table summarizes the nuclease resistance of GNA-modified oligonucleotides in comparison to other widely used chemical modifications. The data is presented as the half-life of the modified oligonucleotides in the presence of nucleases.

Oligonucleotide ModificationNuclease SourceHalf-life (t½)
(S)-GNA (2 units at 3'-end) + Phosphorothioate (B77711) Snake Venom Phosphodiesterase27.5 hours [1]
LNA/DNA GapmerHuman Serum~15 hours
2'-O-Methyl (2'-OMe) GapmerHuman Serum12 hours
Phosphorothioate (PS)Human Serum10 hours
Unmodified DNAHuman Serum1.5 hours
Unmodified Oligonucleotide (3'-terminal dT)Snake Venom Phosphodiesterase< 1 hour[1]

The data clearly indicates that the incorporation of GNA, particularly in combination with a phosphorothioate linkage, confers superior nuclease resistance compared to other common modifications. A single or dinucleotide GNA incorporation at the 3'-end of an oligonucleotide has been shown to increase its resistance to 3'-exonuclease-mediated degradation.[1] The right-handed (S)-isomer of GNA is better accommodated in a duplex with RNA than the left-handed (R)-isomer, leading to more potent biological activity in the context of siRNAs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of nuclease resistance data, detailed experimental protocols are crucial. Below are methodologies for two common assays used to evaluate oligonucleotide stability.

3'-Exonuclease Digestion Assay using Snake Venom Phosphodiesterase (SVPD)

This in vitro assay assesses the stability of oligonucleotides against a common 3'-exonuclease.

Materials:

  • GNA-modified and control oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

  • Nuclease-free water

  • Gel loading buffer (e.g., formamide-based)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Prepare solutions of the test oligonucleotides at a final concentration of 1 µM in the reaction buffer.

  • Add SVPD to the oligonucleotide solutions to a final concentration of, for example, 0.01 units/µL.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction and quench the enzymatic activity by adding an equal volume of gel loading buffer and heating at 95°C for 5 minutes.

  • Analyze the samples by denaturing PAGE (e.g., 20% polyacrylamide, 7M urea).

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Quantify the intensity of the full-length oligonucleotide band at each time point to determine the percentage of intact oligonucleotide remaining.

  • Calculate the half-life (t½) by plotting the percentage of intact oligonucleotide against time and fitting the data to a one-phase decay model.

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in a more physiologically relevant environment containing a complex mixture of nucleases.

Materials:

  • GNA-modified and control oligonucleotides

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Prepare solutions of the test oligonucleotides at a final concentration of 1 µM.

  • Incubate the oligonucleotides in a solution containing 50-90% serum in PBS at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

  • Stop the nuclease activity by adding a dissociation buffer (e.g., containing EDTA and a detergent) and/or by heat inactivation.

  • Analyze the samples by denaturing PAGE as described in the SVPD assay.

  • Visualize and quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics and calculate the half-life.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the nuclease resistance of modified oligonucleotides.

Nuclease_Resistance_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation (Modified & Control) Nuclease_Incubation Incubation with Nuclease Source (e.g., SVPD or Serum) Oligo_Prep->Nuclease_Incubation Add to reaction Time_Points Aliquots taken at various time points Nuclease_Incubation->Time_Points Quenching Quench Reaction Time_Points->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Gel Imaging PAGE->Imaging Quantification Band Quantification Imaging->Quantification Half_Life Half-life (t½) Calculation Quantification->Half_Life

Nuclease resistance assay workflow.

Signaling Pathways and Logical Relationships

The enhanced nuclease resistance of GNA-modified oligonucleotides is a direct consequence of its altered backbone structure. This modification presents a steric hindrance to the active site of nucleases, thereby inhibiting enzymatic cleavage.

GNA_Nuclease_Resistance cluster_GNA GNA Modification cluster_Mechanism Mechanism of Resistance cluster_Outcome Outcome GNA Glycol Nucleic Acid (Acyclic Backbone) Steric_Hindrance Steric Hindrance to Nuclease Active Site GNA->Steric_Hindrance Reduced_Binding Reduced Nuclease Binding Affinity GNA->Reduced_Binding Inhibition Inhibition of Phosphodiester Bond Cleavage Steric_Hindrance->Inhibition Reduced_Binding->Inhibition Increased_Stability Increased Oligonucleotide Stability & Half-life Inhibition->Increased_Stability

Mechanism of GNA-mediated nuclease resistance.

References

(S)-GNA Eclipses (R)-GNA in siRNA Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical modifications in small interfering RNA (siRNA) therapeutics is critical for maximizing potency and ensuring safety. This guide provides a detailed comparison of two stereoisomers of Glycol Nucleic Acid (GNA), (R)-GNA and (S)-GNA, when incorporated into siRNA constructs. The evidence overwhelmingly indicates that the (S) enantiomer offers superior performance in gene silencing applications.

The primary distinction between (S)-GNA and (R)-GNA lies in their stereochemistry, which has profound implications for their integration into the right-handed helical structure of an RNA duplex. Structural studies have revealed that the right-handed (S)-GNA is well-accommodated within the RNA duplex, causing minimal disruption to the overall conformation.[1][2][3] In stark contrast, the left-handed (R)-GNA isomer disrupts the phosphate (B84403) backbone and hydrogen bonding of adjacent base pairs, leading to a less stable and less effective siRNA molecule.[4]

Performance Data: (S)-GNA Demonstrates Superior Potency

Beyond on-target potency, (S)-GNA modifications offer additional advantages that are crucial for the development of effective RNAi therapeutics. Incorporation of GNA, in general, has been shown to increase the resistance of oligonucleotides to degradation by 3′-exonucleases.[1][2][3] Furthermore, strategic placement of a single (S)-GNA nucleotide in the "seed region" (positions 2-8) of the antisense strand can effectively mitigate off-target effects, a major hurdle in siRNA therapeutic development.[2][3] This seed-pairing destabilization reduces the unintended silencing of other genes, thereby improving the safety profile of the siRNA drug candidate.[2][3]

Feature(S)-GNA modified siRNA(R)-GNA modified siRNAUnmodified siRNA
In Vitro Potency Higher (approx. 2-fold improvement over (R)-GNA)[4][5]LowerBaseline
Duplex Stability Minimal disruption to RNA duplex[4]Disrupts phosphate backbone and H-bonding[4]High
Nuclease Resistance Increased resistance to 3'-exonucleases[1][2][3]Increased resistance to 3'-exonucleasesSusceptible to degradation
Off-Target Effects Can be mitigated with strategic placement[2][3]Not reported to mitigate off-target effectsProne to off-target effects

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of (R)-GNA and (S)-GNA in siRNA potency.

Oligonucleotide Synthesis with GNA Modifications

Objective: To synthesize siRNA duplexes incorporating either (R)-GNA or (S)-GNA phosphoramidites at specific positions.

Methodology:

  • Phosphoramidite (B1245037) Preparation: Synthesize (R)-GNA and (S)-GNA phosphoramidite monomers for each of the desired nucleobases (A, U, C, G) according to established chemical synthesis protocols.

  • Solid-Phase Synthesis: Utilize an automated DNA/RNA synthesizer for the solid-phase synthesis of the sense and antisense strands of the siRNA.

  • Incorporation of GNA: During the synthesis cycle for the desired position, introduce the corresponding (R)-GNA or (S)-GNA phosphoramidite instead of the standard RNA phosphoramidite.

  • Deprotection and Cleavage: Following synthesis, cleave the oligonucleotides from the solid support and remove all protecting groups using a standard deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).

  • Purification: Purify the crude oligonucleotides using high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

  • Duplex Annealing: Quantify the concentration of the purified single strands by UV spectrophotometry. Mix equimolar amounts of the complementary sense and antisense strands in an annealing buffer (e.g., potassium acetate, HEPES, magnesium acetate). Heat the mixture to 95°C for 1-2 minutes and then allow it to cool slowly to room temperature to facilitate duplex formation.

  • Verification: Confirm the identity and purity of the final siRNA duplexes using techniques such as mass spectrometry and gel electrophoresis.

In Vitro siRNA Potency Assay (Dual-Luciferase Reporter Assay)

Objective: To determine the gene silencing potency (IC50) of (R)-GNA and (S)-GNA modified siRNAs.[6][7][8][9]

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HeLa or HEK293T) in 96-well plates and grow to 70-80% confluency.

  • Co-transfection: Co-transfect the cells with:

    • A plasmid vector expressing a primary reporter gene (e.g., Firefly luciferase) that contains a target sequence complementary to the siRNA.

    • A control plasmid expressing a second reporter gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • The GNA-modified or control siRNA at a range of concentrations. Use a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for siRNA-mediated mRNA degradation and subsequent protein expression changes.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add the Firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the siRNA concentration.

    • Calculate the IC50 value (the concentration of siRNA required to achieve 50% inhibition of target gene expression) by fitting the data to a dose-response curve.

Nuclease Resistance Assay

Objective: To assess the stability of GNA-modified siRNAs in the presence of exonucleases.[10][11][12]

Methodology:

  • Incubation with Exonuclease: Incubate a known amount of the GNA-modified or unmodified siRNA with a 3'-exonuclease (e.g., snake venom phosphodiesterase) in a suitable buffer at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a chelating agent like EDTA or by heat inactivation).

  • Analysis: Analyze the degradation of the siRNA over time using one of the following methods:

    • Gel Electrophoresis: Run the samples on a denaturing polyacrylamide gel and visualize the RNA using a suitable stain (e.g., SYBR Gold). Intact siRNA will migrate as a distinct band, while degraded fragments will appear as smears or smaller bands.

    • HPLC Analysis: Separate the intact siRNA from its degradation products using ion-exchange or reverse-phase HPLC. Quantify the area of the peak corresponding to the intact siRNA at each time point.

  • Data Analysis: Plot the percentage of intact siRNA remaining against time to determine the degradation rate and half-life of each siRNA construct.

Off-Target Effect Analysis (Microarray or RNA-Seq)

Objective: To evaluate the global gene expression changes induced by GNA-modified siRNAs to identify potential off-target effects.[13][14][15]

Methodology:

  • Cell Transfection: Transfect a relevant cell line with the (S)-GNA modified siRNA, a control non-targeting siRNA, and a mock transfection control at a fixed concentration.

  • RNA Extraction: After a suitable incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA using a standard RNA isolation kit.

  • Gene Expression Profiling:

    • Microarray: Hybridize the labeled cRNA derived from the extracted RNA to a whole-genome microarray chip.

    • RNA-Sequencing (RNA-Seq): Prepare sequencing libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis:

    • Analyze the microarray or RNA-Seq data to identify differentially expressed genes between the cells treated with the GNA-modified siRNA and the control groups.

    • Perform bioinformatic analysis to identify any unintended downregulated genes that have sequence complementarity, particularly in the 3' UTR, to the seed region of the siRNA.

    • A significant reduction in off-target gene downregulation compared to an unmodified siRNA would indicate improved specificity.

Experimental Workflow for siRNA Potency Assessment

experimental_workflow cluster_synthesis siRNA Synthesis & Preparation cluster_assay In Vitro Potency Assay cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis ((R)-GNA, (S)-GNA, Unmodified) purification HPLC Purification synthesis->purification annealing Duplex Annealing purification->annealing transfection Co-transfection (siRNA + Reporter Plasmids) annealing->transfection Transfect into cells cell_culture Cell Culture cell_culture->transfection incubation Incubation (24-48h) transfection->incubation lysis Cell Lysis incubation->lysis luminescence Dual-Luciferase Assay lysis->luminescence normalization Normalization of Luciferase Activity luminescence->normalization Raw Luminescence Data dose_response Dose-Response Curve normalization->dose_response ic50 IC50 Calculation dose_response->ic50 comparison Compare Potency: (S)-GNA vs (R)-GNA ic50->comparison

Caption: Workflow for comparing the in vitro potency of (R)-GNA and (S)-GNA modified siRNAs.

References

A Comparative Guide to the Binding Affinity of GNA-Based Aptamers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glycol Nucleic Acid (GNA)-based aptamers with traditional DNA and RNA aptamers, focusing on their binding affinity. While direct comparative binding affinity data for GNA aptamers remains limited in publicly available research, this document summarizes the current understanding of their properties and outlines the standard experimental protocols used to assess binding characteristics.

Introduction to Aptamers and Binding Affinity

Aptamers are short, single-stranded oligonucleotides (DNA, RNA, or their synthetic analogs like GNA) that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity.[1][2] Their ability to selectively bind to molecules such as proteins, small molecules, and even whole cells makes them promising alternatives to antibodies in diagnostics, therapeutics, and bio-sensing applications.[3]

A critical parameter for evaluating the performance of an aptamer is its binding affinity , typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a stronger binding interaction between the aptamer and its target. Understanding the binding affinity is crucial for determining the potential efficacy of an aptamer in its intended application.

GNA, DNA, and RNA Aptamers: A Comparative Overview

While DNA and RNA aptamers have been extensively studied, GNA aptamers represent a newer class of synthetic nucleic acid analogs with unique properties. The primary difference lies in the backbone structure, where GNA utilizes a repeating glycol unit linked by phosphodiester bonds, in contrast to the deoxyribose and ribose backbones of DNA and RNA, respectively.[4][5] This structural difference confers distinct characteristics.

FeatureGNA AptamersDNA AptamersRNA Aptamers
Backbone Structure Acyclic propylene (B89431) glycol phosphodiesterDeoxyribose phosphodiesterRibose phosphodiester[4][5]
Stability High resistance to nucleasesMore stable than RNA, but susceptible to nucleasesProne to degradation by ribonucleases (RNases)[6]
Structural Simplicity Simplest acyclic backbone[4][5]Standard nucleic acid structureContains a 2'-hydroxyl group, allowing for more complex structures[6]
Duplex Stability Forms highly stable duplexes, exceeding DNA and RNA in some cases[4][5]Forms stable duplexesForms stable duplexes
Cross-Pairing Does not significantly cross-pair with DNA; limited interaction with RNA[4]Pairs with complementary DNA and RNAPairs with complementary DNA and RNA
Synthesis Requires specialized chemical synthesis of GNA phosphoramidites[7]Well-established and cost-effective synthesisMore complex and expensive to synthesize and handle than DNA[6]

Binding Affinity Comparison: DNA vs. RNA Aptamers

For example, a study comparing DNA and RNA aptamers for dopamine (B1211576) detection demonstrated a significantly lower detection limit for the DNA aptamer, suggesting a higher binding affinity.[8]

Aptamer TypeTargetDissociation Constant (Kd)Reference
DNA AptamerDopamineLower detection limit suggests higher affinityKim and Paeng (2013)[8]
RNA AptamerDopamineHigher detection limit suggests lower affinityKim and Paeng (2013)[8]

Note: This table illustrates a specific example, and the relative binding affinities of DNA and RNA aptamers can vary for different targets. The lack of available data for GNA aptamers prevents a direct comparison in this format.

Experimental Protocols for Determining Binding Affinity

The binding affinity of aptamers is determined using various biophysical techniques. The following are detailed methodologies for three commonly used methods. While these protocols are generally applicable, specific parameters may need to be optimized for GNA-based aptamers.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

SELEX is the fundamental process used to identify and isolate aptamers with high affinity for a specific target from a large, random library of oligonucleotides.[1][2][9][10][11]

SELEX_Workflow cluster_0 SELEX Cycle cluster_1 Post-SELEX Analysis lib 1. Initial Oligonucleotide Library (~10^15 unique sequences) incubation 2. Incubation with Target Molecule lib->incubation partition 3. Partitioning (Separate bound from unbound sequences) incubation->partition elution 4. Elution of Bound Sequences partition->elution amp 5. Amplification (PCR for DNA, RT-PCR for RNA) elution->amp ssDNA 6. Generation of Single-Stranded DNA amp->ssDNA enrich Enriched Aptamer Pool ssDNA->enrich enrich->incubation Multiple Rounds (8-15 cycles) seq 7. Sequencing of Enriched Pool enrich->seq char 8. Characterization of Individual Aptamers (Binding Affinity, Specificity) seq->char

Caption: Workflow of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

Detailed SELEX Protocol:

  • Library Preparation: A large library of single-stranded oligonucleotides with a central randomized region flanked by constant primer binding sites is synthesized. For GNA aptamers, this would involve the chemical synthesis of a GNA library.

  • Incubation: The oligonucleotide library is incubated with the target molecule under specific buffer and temperature conditions to allow for binding.

  • Partitioning: The aptamer-target complexes are separated from the unbound oligonucleotides. This can be achieved through various methods such as nitrocellulose filter binding, affinity chromatography, or magnetic beads.

  • Elution: The bound aptamers are eluted from the target.

  • Amplification: The eluted aptamers are amplified using the Polymerase Chain Reaction (PCR). For RNA aptamers, a reverse transcription step is required before PCR. For GNA, a compatible polymerase or a chemical ligation method would be necessary for amplification.

  • Strand Separation: The double-stranded PCR product is denatured to generate single-stranded aptamers for the next round of selection.

  • Iterative Rounds: Steps 2-6 are repeated for multiple rounds (typically 8-15), with increasing stringency to enrich for the highest affinity binders.

  • Sequencing and Characterization: After the final round, the enriched aptamer pool is sequenced to identify individual candidate aptamers. These candidates are then synthesized and characterized for their binding affinity and specificity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.[12][13][14][15][16]

SPR_Workflow prep 1. Sample Preparation (Ligand and Analyte in matched buffer) immob 2. Ligand Immobilization (Aptamer on sensor chip) prep->immob baseline 3. Baseline Establishment (Flow of running buffer) immob->baseline assoc 4. Association (Inject analyte at various concentrations) baseline->assoc dissoc 5. Dissociation (Flow of running buffer) assoc->dissoc regen 6. Regeneration (Remove bound analyte) dissoc->regen analysis 7. Data Analysis (Fit sensorgram to determine kon, koff, and Kd) regen->analysis

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Detailed SPR Protocol:

  • Sample Preparation: Prepare the ligand (aptamer) and analyte (target) in a suitable running buffer. Ensure the buffers are identical to minimize refractive index mismatches.

  • Ligand Immobilization: The aptamer is immobilized onto the surface of a sensor chip. Common methods include amine coupling or biotin-streptavidin interaction.

  • Baseline: A stable baseline is established by flowing the running buffer over the sensor surface.

  • Association: The target analyte is injected at various concentrations and flows over the sensor surface. The binding of the analyte to the immobilized aptamer causes a change in the refractive index, which is detected as an increase in the SPR signal.

  • Dissociation: The analyte injection is stopped, and the running buffer flows over the surface again. The dissociation of the analyte from the aptamer results in a decrease in the SPR signal.

  • Regeneration: A regeneration solution is injected to remove any remaining bound analyte from the sensor surface, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[17][18][19][20][21]

ITC_Workflow prep 1. Sample Preparation (Macromolecule and Ligand in identical, degassed buffer) load 2. Loading (Macromolecule in sample cell, Ligand in syringe) prep->load equil 3. Thermal Equilibration load->equil titration 4. Titration (Inject ligand into sample cell in small aliquots) equil->titration heat 5. Heat Measurement (Detect heat change after each injection) titration->heat analysis 6. Data Analysis (Integrate heat peaks and fit to binding model to determine Kd, n, ΔH, and ΔS) heat->analysis

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed ITC Protocol:

  • Sample Preparation: The macromolecule (e.g., target protein) and the ligand (aptamer) are prepared in an identical, degassed buffer to avoid heat of dilution effects and air bubbles.

  • Loading: The macromolecule solution is loaded into the sample cell of the calorimeter, and the aptamer solution is loaded into the injection syringe.

  • Equilibration: The system is allowed to reach thermal equilibrium.

  • Titration: A series of small injections of the aptamer solution are made into the sample cell containing the target molecule.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the aptamer to the target. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Microscale Thermophoresis (MST)

MST is a technique that measures the directed movement of molecules in a temperature gradient. This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell of the molecule. Binding of a ligand to a fluorescently labeled molecule alters its thermophoretic properties, allowing for the determination of binding affinity.[22][23][24][25][26]

MST_Workflow label 1. Labeling (Fluorescently label one binding partner) prep 2. Sample Preparation (Serial dilution of unlabeled partner) label->prep mix 3. Mixing (Mix labeled and unlabeled partners) prep->mix load 4. Capillary Loading (Load mixtures into capillaries) mix->load measure 5. Measurement (Apply temperature gradient and measure fluorescence change) load->measure analysis 6. Data Analysis (Plot fluorescence change vs. concentration and fit to determine Kd) measure->analysis

References

A Comparative Structural Analysis of GNA-RNA Hybrid Duplexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structural Features, Stability, and Experimental Analysis of Glycol Nucleic Acid (GNA) paired with RNA, in comparison to canonical DNA-RNA and RNA-RNA duplexes.

This guide provides a comprehensive comparison of the structural and thermodynamic properties of GNA-RNA hybrid duplexes against their natural counterparts, DNA-RNA and RNA-RNA duplexes. Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog with a simplified acyclic backbone, which has garnered significant interest in the fields of synthetic biology and drug development due to its unique hybridization properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the potential of GNA in various applications, including antisense therapy and diagnostics.

Comparative Analysis of Duplex Stability and Conformation

The stability and conformation of nucleic acid duplexes are critical determinants of their biological function and therapeutic efficacy. GNA-RNA hybrids exhibit distinct characteristics when compared to DNA-RNA and RNA-RNA duplexes.

Thermodynamic Stability

The thermal stability of a nucleic acid duplex is a measure of the strength of the interactions between its two strands and is commonly quantified by the melting temperature (Tm), the temperature at which half of the duplexes dissociate. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more detailed understanding of the forces driving duplex formation.

GNA homoduplexes are known to be significantly more stable than both DNA and RNA homoduplexes.[1] However, the stability of GNA-RNA hybrid duplexes is highly dependent on the sequence, particularly the guanine-cytosine (G:C) content. While GNA-RNA hybrids with low G:C content form stable duplexes, an increase in G:C pairs can lead to a surprising decrease in thermal stability.[2] In contrast, RNA-RNA duplexes are generally the most stable among the natural nucleic acid duplexes, followed by DNA-RNA hybrids and then DNA-DNA duplexes.[3]

Table 1: Comparative Thermodynamic Parameters for Duplex Formation

Duplex TypeSequence DependenceRelative ΔG° (Stability)General Observations
GNA-RNA High (destabilized by high G:C content)Variable(S)-GNA forms more stable hybrids with RNA than (R)-GNA.[4] The rotated nucleobase orientation in GNA affects G:C pairing.[2]
DNA-RNA ModerateIntermediateStability is influenced by the deoxypyrimidine content and A:T/U fraction.[5]
RNA-RNA LowHighGenerally the most stable of the three duplex types under physiological conditions.[3]
Conformational Parameters

The three-dimensional structure of a nucleic acid duplex is defined by a set of conformational parameters that describe the geometry of the helix. These include parameters such as helical rise, twist, and the dimensions of the major and minor grooves. DNA-RNA hybrids typically adopt a conformation that is intermediate between the canonical A-form (characteristic of RNA-RNA duplexes) and B-form (characteristic of DNA-DNA duplexes).[6]

Table 2: Comparative Conformational Parameters of Nucleic Acid Duplexes

ParameterGNA-RNA HybridDNA-RNA HybridRNA-RNA Duplex (A-form)
Helical Handedness Right-handed (with (S)-GNA)Right-handedRight-handed
Base Pairing Watson-Crick (A:U/T), Reverse Watson-Crick (G:C affected)[2]Watson-CrickWatson-Crick
Sugar Pucker Acyclic backbone, no traditional puckerDNA strand: C2'-endo (B-like); RNA strand: C3'-endo (A-like)C3'-endo
Glycosidic Bond Rotated nucleobase orientation[4]antianti
Major Groove -Narrow and deepNarrow and deep
Minor Groove -Wide and shallowWide and shallow

Note: Detailed quantitative data for all GNA-RNA helical parameters are still emerging in the literature.

Experimental Protocols

Accurate structural and thermodynamic analysis of GNA-RNA hybrid duplexes requires robust experimental procedures. The following sections detail the methodologies for the synthesis of GNA oligonucleotides and the subsequent analysis of GNA-RNA duplexes.

Synthesis and Purification of GNA-RNA Hybrid Duplexes

The synthesis of GNA oligonucleotides is achieved using a modified solid-phase phosphoramidite (B1245037) chemistry approach.

Protocol 1: Solid-Phase Synthesis of GNA Oligonucleotides

  • Monomer Synthesis: GNA phosphoramidite monomers are synthesized from commercially available starting materials. Detailed protocols for the synthesis of GNA phosphoramidites have been published.[2]

  • Solid-Phase Synthesis:

    • Support: Controlled pore glass (CPG) or polystyrene solid support functionalized with the initial ribonucleoside (for the RNA strand) or GNA nucleoside.

    • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction using an automated DNA/RNA synthesizer. Each cycle consists of four steps:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

      • Coupling: Activation of the incoming GNA or RNA phosphoramidite with an activator (e.g., tetrazole) and subsequent coupling to the free 5'-hydroxyl group on the growing chain.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).

  • Cleavage and Deprotection:

    • The synthesized GNA and RNA oligonucleotides are cleaved from the solid support using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

    • Base and phosphate protecting groups are removed by heating the oligonucleotide solution in ammonium hydroxide.

  • Purification: The crude oligonucleotides are purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

  • Hybridization: The purified complementary GNA and RNA strands are mixed in equimolar amounts in a suitable buffer (e.g., phosphate buffer with NaCl). The mixture is heated to a temperature above the expected melting temperature and then slowly cooled to room temperature to facilitate duplex formation.

Structural and Thermodynamic Analysis

Protocol 2: NMR Spectroscopy for Structural Analysis

  • Sample Preparation: The purified GNA-RNA hybrid duplex is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O. The sample concentration should be in the millimolar range for optimal signal-to-noise.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

    • 1D ¹H NMR: To observe imino protons involved in base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify through-bond correlations within each nucleotide.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To determine scalar coupling constants, which provide information on dihedral angles.

  • Data Analysis:

    • Resonance Assignment: Sequential assignment of all non-exchangeable and exchangeable protons is performed using the combination of NOESY and TOCSY spectra.

    • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.

    • Conformational Parameter Analysis: The calculated structures are analyzed to determine helical parameters using software like 3DNA or CURVES+.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Conformational and Stability Analysis

  • Sample Preparation: The GNA-RNA hybrid duplex and control DNA-RNA and RNA-RNA duplexes are prepared in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0). The concentration should be in the micromolar range.

  • CD Spectra Acquisition:

    • CD spectra are recorded at a constant temperature (e.g., 20 °C) over a wavelength range of 200-320 nm.

    • The spectra provide information about the overall helical conformation (A-form, B-form, or intermediate). A-form helices typically show a positive peak around 260-270 nm and a strong negative peak around 210 nm.

  • Thermal Denaturation (Melting) Studies:

    • The CD signal at a fixed wavelength (usually the wavelength of maximum change upon melting, e.g., 260 nm) is monitored as the temperature is increased at a constant rate (e.g., 1 °C/min).

    • The resulting melting curve is used to determine the melting temperature (Tm).

    • By performing melting experiments at different duplex concentrations, the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from van't Hoff plots.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows for the structural analysis of GNA-RNA hybrid duplexes.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_hybridization Duplex Formation cluster_analysis Structural & Thermodynamic Analysis GNA_synth Solid-Phase GNA Synthesis Purification HPLC or PAGE Purification GNA_synth->Purification RNA_synth Solid-Phase RNA Synthesis RNA_synth->Purification Hybridization Annealing of GNA and RNA Strands Purification->Hybridization NMR NMR Spectroscopy Hybridization->NMR CD CD Spectroscopy Hybridization->CD Structure 3D Structure Calculation NMR->Structure Thermo Thermodynamic Analysis CD->Thermo Solid_Phase_Synthesis_Cycle Start Start with Support-Bound Nucleoside Deblock 1. Deblocking (Remove 5'-DMT) Start->Deblock Couple 2. Coupling (Add next Phosphoramidite) Deblock->Couple Cap 3. Capping (Block unreacted 5'-OH) Couple->Cap Oxidize 4. Oxidation (Stabilize Linkage) Cap->Oxidize End_Cycle Cycle Complete Oxidize->End_Cycle Final Repeat for next nucleotide or Cleavage & Deprotection End_Cycle->Final NMR_Analysis_Pathway cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis NMR_Sample GNA-RNA Duplex Sample NMR_Spectrometer High-Field NMR Spectrometer NMR_Sample->NMR_Spectrometer Resonance_Assignment Resonance Assignment (NOESY, TOCSY) NMR_Spectrometer->Resonance_Assignment 1D & 2D Spectra Constraint_Generation Generate Distance & Dihedral Angle Restraints Resonance_Assignment->Constraint_Generation Structure_Calculation 3D Structure Calculation (e.g., XPLOR-NIH) Constraint_Generation->Structure_Calculation Conformational_Analysis Helical Parameter Analysis Structure_Calculation->Conformational_Analysis

References

Unraveling Helical Handedness: A Comparative Guide to the Circular Dichroism Spectroscopy of GNA and Canonical Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of nucleic acids is paramount. Circular dichroism (CD) spectroscopy offers a powerful, non-destructive technique to probe the helical conformations of these vital biomolecules. This guide provides a comparative analysis of the CD spectra of left-handed (R)-Glycol Nucleic Acid (GNA) helices against its right-handed (S)-GNA counterpart and the canonical right-handed DNA and RNA helices, supported by experimental data and detailed protocols.

Glycol Nucleic Acid (GNA), a synthetic analog of DNA and RNA, exhibits unique structural properties stemming from its simpler three-carbon backbone. Unlike natural nucleic acids, GNA can form stable helices with either right-handed (S) or left-handed (R) chirality, leading to distinct and informative CD spectral signatures. These unique spectral characteristics provide a valuable tool for distinguishing between different helical forms and understanding the structural implications of incorporating GNA into nucleic acid-based therapeutics.

Comparative Analysis of CD Spectra

The CD spectrum of a nucleic acid helix is highly sensitive to its secondary structure, particularly its helical handedness. The differential absorption of left and right circularly polarized light, measured as molar ellipticity ([θ]), provides a unique fingerprint for different helical conformations.

Right-handed B-form DNA, the most common physiological form, typically displays a CD spectrum with a positive Cotton effect, characterized by a positive peak around 275-280 nm and a negative peak around 245 nm. Similarly, right-handed A-form RNA exhibits a dominant positive peak at approximately 265 nm. In stark contrast, left-handed Z-DNA shows an inverted spectrum with a negative peak around 290 nm and a positive peak near 260 nm.

GNA helices also present distinct CD spectra that directly correlate with their chirality. The right-handed (S)-GNA duplex displays a strong negative Cotton effect, with a prominent negative peak observed around 270-275 nm. Conversely, the left-handed (R)-GNA duplex exhibits a mirror-image spectrum, characterized by a strong positive peak at approximately 280 nm. This clear and opposite spectral behavior makes CD spectroscopy a definitive method for determining the helical handedness of GNA constructs.

Helix TypeHandednessWavelength of Major Positive Peak (nm)Molar Ellipticity ([θ]) at Positive Peak (deg·cm²·dmol⁻¹)Wavelength of Major Negative Peak (nm)Molar Ellipticity ([θ]) at Negative Peak (deg·cm²·dmol⁻¹)
(R)-GNA Left~280Positive (Specific values not readily available in literature)--
(S)-GNA Right--~270-275Negative (Specific values not readily available in literature)
B-form DNA Right~275-280~8,000 - 10,000~245~-8,000 to -10,000
A-form RNA Right~265~18,000~210~-15,000
Z-form DNA Left~260~5,000~290~-10,000

Note: Specific molar ellipticity values for (R)- and (S)-GNA homoduplexes are not consistently reported in the reviewed literature, however, the qualitative nature of their spectra (positive for R, negative for S) is well-established.

Experimental Protocols

Obtaining high-quality CD spectra of nucleic acid helices requires careful attention to experimental detail. The following is a generalized protocol for conducting such experiments.

1. Sample Preparation:

  • Purity: Nucleic acid samples must be of high purity, free from protein and other contaminants.

  • Concentration: The concentration of the nucleic acid solution should be accurately determined, typically by UV absorbance at 260 nm. A concentration that results in an absorbance of approximately 1.0 at 260 nm in a 1 cm pathlength cuvette is a good starting point.

  • Buffer Selection: A buffer with low absorbance in the far-UV region is crucial. Phosphate buffers (e.g., 10 mM sodium phosphate) with a neutral pH (around 7.0) and a moderate salt concentration (e.g., 100-150 mM NaCl) are commonly used. Avoid buffers with high chloride concentrations or other components that absorb strongly below 220 nm.

2. Instrumentation and Data Acquisition:

  • Spectropolarimeter: A calibrated circular dichroism spectropolarimeter is required.

  • Cuvette: Use a quartz cuvette with a known pathlength (typically 0.1 cm or 1 cm). Ensure the cuvette is thoroughly cleaned.

  • Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Wavelength Range: Scan from a higher wavelength (e.g., 320 nm) to a lower wavelength (e.g., 200 nm).

  • Parameters: Typical scan parameters include a bandwidth of 1-2 nm, a scan speed of 50-100 nm/min, and a response time of 1-2 seconds. Multiple scans (3-5) should be averaged to improve the signal-to-noise ratio.

  • Baseline Correction: A baseline spectrum of the buffer alone in the same cuvette must be recorded and subtracted from the sample spectrum.

3. Data Processing and Analysis:

  • The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * N) where:

    • θ is the observed ellipticity in degrees

    • c is the molar concentration of the nucleic acid

    • l is the pathlength of the cuvette in cm

    • N is the number of nucleotide residues

Visualizing the Concepts

To further clarify the relationships between helical structure and CD spectra, the following diagrams are provided.

Helicity_CD_Relationship cluster_Helices Nucleic Acid Helices cluster_Spectra Characteristic CD Spectra Right_Handed Right-Handed Helices ((S)-GNA, B-DNA, A-RNA) Positive_Cotton Positive Cotton Effect (Peak ~260-280 nm) Right_Handed->Positive_Cotton Generally Exhibit (S)-GNA (S)-GNA B-DNA B-DNA A-RNA A-RNA Left_Handed Left-Handed Helices ((R)-GNA, Z-DNA) Negative_Cotton Negative Cotton Effect (Trough ~270-290 nm) Left_Handed->Negative_Cotton Generally Exhibit (R)-GNA (R)-GNA Z-DNA Z-DNA (S)-GNA->Negative_Cotton Specific Case

Caption: Relationship between helical handedness and CD spectral features.

CD_Spectroscopy_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Purity Ensure High Purity Concentration Determine Accurate Concentration Purity->Concentration Buffer Select Appropriate Low-Absorbance Buffer Concentration->Buffer Instrument_Setup Calibrate and Purge Spectropolarimeter Buffer->Instrument_Setup Scan_Parameters Set Wavelength Range, Scan Speed, Bandwidth Instrument_Setup->Scan_Parameters Data_Collection Average Multiple Scans Scan_Parameters->Data_Collection Baseline Record and Subtract Buffer Baseline Data_Collection->Baseline Conversion Convert Ellipticity to Molar Ellipticity Baseline->Conversion Interpretation Compare Spectra to Reference Data Conversion->Interpretation

Caption: Experimental workflow for CD spectroscopy of nucleic acids.

GNA vs. LNA: A Comprehensive Performance Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, novel chemical modifications are continuously being developed to enhance the performance of oligonucleotides. Among these, Glycol Nucleic Acid (GNA) and Locked Nucleic Acid (LNA) have emerged as promising candidates for improving properties such as binding affinity, nuclease resistance, and specificity. This guide provides a detailed, data-driven comparison of GNA and LNA to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

Structural Differences: A Tale of Two Backbones

The fundamental difference between GNA and LNA lies in their sugar-phosphate backbone structures. LNA features a ribonucleoside with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon, which "locks" the ribose in a C3'-endo (A-form) conformation.[1][2] This pre-organized structure is key to many of LNA's properties.

In contrast, GNA possesses a simplified, acyclic backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds.[3] This acyclic nature, lacking a traditional ribose ring, makes GNA a highly flexible yet stable structure.

Below is a diagram illustrating the structural differences between GNA and LNA monomers.

cluster_GNA Glycol Nucleic Acid (GNA) cluster_LNA Locked Nucleic Acid (LNA) GNA_Structure GNA Monomer GNA_Desc Acyclic propylene glycol backbone LNA_Structure LNA Monomer LNA_Desc Bicyclic furanose unit (2'-O, 4'-C methylene bridge)

Caption: Structural comparison of GNA and LNA monomers.

Performance Comparison: A Tabular Overview

While direct head-to-head comparative studies under identical conditions are limited, this section summarizes key performance metrics for GNA and LNA based on available experimental data. It is important to consider that the experimental contexts for the GNA and LNA data presented here may differ.

Performance MetricGlycol Nucleic Acid (GNA)Locked Nucleic Acid (LNA)
Binding Affinity (ΔTm per modification) GNA-GNA duplexes show higher thermal stability than DNA-DNA and RNA-RNA duplexes.[3]+2 to +8 °C increase in melting temperature (Tm) per LNA monomer incorporated into a DNA or RNA oligonucleotide.[4]
Specificity (Mismatch Discrimination) GNA exhibits high fidelity in Watson-Crick base pairing.[3]LNA modification significantly enhances the discrimination of single nucleotide mismatches.[4]
Nuclease Resistance GNA nucleotide or dinucleotide incorporation into an oligonucleotide increases resistance against 3'-exonuclease-mediated degradation.[5][6]Incorporation of LNA monomers confers high resistance to both endonucleases and exonucleases.[4][7]
In Vivo/In Vitro Efficacy (S)-GNA-modified siRNAs have shown improved safety profiles and maintained in vivo potency in mice.[5][6]LNA-modified antisense oligonucleotides have demonstrated potent in vivo tumor growth inhibition in mouse models.[7]
Hybridization with Natural Nucleic Acids Does not form stable duplexes with DNA but can interact with RNA.[3]Forms highly stable duplexes with both complementary DNA and RNA strands.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of modified oligonucleotides like GNA and LNA.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of oligonucleotide duplexes, which is a measure of their thermal stability and binding affinity.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of the complementary single-stranded oligonucleotides in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • Calculate the required volumes of each stock solution to achieve the desired final duplex concentration (e.g., 1 µM).

    • Mix the complementary strands in a microcentrifuge tube.

  • Annealing:

    • Heat the mixture to 90°C for 2 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solution to cool slowly to room temperature to facilitate duplex formation.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Measure the absorbance at 260 nm while increasing the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the midpoint of the transition in the melting curve.[8][9]

cluster_workflow Thermal Melting (Tm) Analysis Workflow A Prepare Oligonucleotide Duplex Solution B Anneal Duplex (Heat to 90°C, cool slowly) A->B C Measure A260 vs. Temperature in Spectrophotometer B->C D Plot Absorbance vs. Temperature (Melting Curve) C->D E Determine Tm at Midpoint of Transition D->E

Caption: Workflow for Thermal Melting (Tm) Analysis.

Nuclease Resistance Assay

Objective: To assess the stability of modified oligonucleotides in the presence of nucleases.

Protocol:

  • Oligonucleotide Labeling:

    • Label the 5' end of the test and control (unmodified) oligonucleotides with a radioactive (e.g., ³²P) or fluorescent tag for visualization.

  • Incubation with Nuclease:

    • Incubate the labeled oligonucleotides in a buffer containing a specific nuclease (e.g., 3'-exonuclease from snake venom or serum).

    • Incubations are typically carried out at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA).

  • Gel Electrophoresis:

    • Separate the oligonucleotide fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis:

    • Visualize the bands using autoradiography (for radioactive labels) or fluorescence imaging.

    • Quantify the percentage of intact oligonucleotide remaining at each time point to determine the degradation rate.[10][11]

cluster_workflow Nuclease Resistance Assay Workflow A Label Oligonucleotides (Radioactive or Fluorescent) B Incubate with Nuclease at 37°C A->B C Collect and Quench Aliquots at Different Time Points B->C D Separate Fragments by Denaturing PAGE C->D E Visualize and Quantify Intact Oligonucleotide D->E

Caption: Workflow for Nuclease Resistance Assay.

Applications in Research and Drug Development

Both GNA and LNA have shown significant potential in various applications, primarily driven by their enhanced stability and binding properties.

Antisense Oligonucleotides (ASOs)

The high binding affinity and nuclease resistance of both GNA and LNA make them excellent candidates for antisense applications. LNA-modified ASOs have been extensively studied and have shown potent gene silencing activity both in vitro and in vivo.[1][7] GNA's ability to form stable duplexes with RNA and its resistance to degradation also position it as a promising tool for antisense therapy.[3]

Small Interfering RNA (siRNA)

The incorporation of GNA and LNA into siRNA duplexes can enhance their stability and specificity. (S)-GNA modification of siRNAs has been demonstrated to improve their safety profile while maintaining their in vivo potency.[5][6] LNA modifications can also increase the stability of siRNAs in serum and reduce off-target effects.[12][13]

Diagnostics and Probes

The high melting temperatures conferred by LNA modifications allow for the design of shorter, more specific probes for applications such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR).[4] GNA's high affinity and specificity suggest its potential use in similar diagnostic applications.[3]

Aptamers

The nuclease resistance of GNA and LNA is a significant advantage for the development of aptamers, which are structured oligonucleotides that bind to specific targets. This enhanced stability can prolong their therapeutic or diagnostic activity in biological fluids.[3][12][13]

Conclusion

Both GNA and LNA offer significant advantages over unmodified oligonucleotides, primarily in terms of increased binding affinity and nuclease resistance. LNA is a well-established modification with a wealth of data supporting its performance-enhancing characteristics. Its rigid, pre-organized structure leads to very high duplex stability and excellent mismatch discrimination.

GNA, with its simpler, acyclic backbone, represents a more recent but highly promising alternative. It demonstrates remarkable thermal stability in self-pairing and offers good nuclease resistance. The choice between GNA and LNA will depend on the specific application, the target nucleic acid (DNA or RNA), and the desired balance between rigidity, flexibility, and cost of synthesis. As research into these novel nucleic acid analogs continues, a clearer picture of their relative strengths and weaknesses will emerge, further guiding their application in the next generation of nucleic acid-based technologies.

References

GNA Modifications: A Promising Strategy to Mitigate RNAi Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Off-target effects in RNAi are primarily driven by the "seed" region (nucleotides 2-8) of the siRNA guide strand, which can bind to partially complementary sequences in the 3' untranslated region (3'-UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[1][2][3] Chemical modifications of the siRNA duplex are a key strategy to minimize these undesirable effects.[3] Among these, GNA, an acyclic nucleic acid analog, has emerged as a particularly effective modification for improving the safety and specificity of siRNA therapeutics.[4][5]

GNA Modifications Enhance Specificity by Destabilizing Seed-Region Binding

The strategic incorporation of (S)-GNA nucleotides, the right-handed isomer, within the seed region of an siRNA guide strand has been shown to effectively reduce off-target effects.[4][5] This is achieved by destabilizing the binding between the siRNA seed region and off-target mRNAs.[2] This targeted destabilization does not significantly compromise the on-target activity, where the siRNA binds with perfect complementarity to its intended target.[6]

Comparative Efficacy of GNA-Modified siRNAs

Experimental data consistently demonstrates the superiority of GNA modifications in reducing off-target effects while maintaining, and in some cases even enhancing, on-target potency.

Modification StrategyOn-Target Potency (Relative to Unmodified)Off-Target Gene Regulation (Reduction vs. Unmodified)Key Findings & References
(S)-GNA at position 7 of guide strand Maintained or slightly reducedSignificantly reducedMitigated off-target effects in a rodent model and showed improved safety profiles in humans.[4][5]
(S)-GNA at various seed positions Well-tolerated, can improve potency ~2-foldPosition-dependent reduction(S)-GNA is better accommodated in the RNA duplex than the (R)-isomer.[4]
2'-O-methyl (2'-OMe) modification MaintainedReduced silencing of ~80% of off-target transcriptsA common modification that reduces off-target effects, but GNA can offer a better therapeutic window.[7][8]
Unlocked Nucleic Acid (UNA) at position 7 MaintainedPotently reducedA strongly destabilizing modification that effectively reduces off-targeting.[6]

In Vivo Performance of GNA-Modified siRNAs

The therapeutic potential of any siRNA modification is ultimately determined by its in vivo performance. Studies in mice have shown that GalNAc-conjugated siRNAs with (S)-GNA modifications in the seed region maintain their in vivo potency.[9] Specifically, GNA modifications at positions 7 and 8 of the guide strand of a Ttr-targeting siRNA resulted in a similar level of target mRNA knockdown as the parent siRNA.[9]

A study in rats demonstrated a significantly improved therapeutic index for a GNA-modified siRNA compared to its parent compound. The GNA-modified siRNA (D4) had a no-observed-adverse-effect level (NOAEL) of 30 mg/kg, while the parent siRNA (D1) had a NOAEL of <3 mg/kg, representing a ≥8-fold improvement in the therapeutic index.[9]

CompoundTargetModificationED50 (mg/kg) in RatsNOAEL (mg/kg) in RatsTherapeutic Index Improvement
Parent siRNA (D1) TtrNone0.05< 3-
GNA-modified siRNA (D4) Ttr(S)-GNA at g70.07530≥ 8-fold
Parent siRNA (D6) Hao1None0.33-
GNA-modified siRNA (D9) Hao1(S)-GNA at g70.330≥ 10-fold

Experimental Protocols

The assessment of on-target and off-target effects of modified siRNAs relies on a set of well-established molecular biology techniques.

Dual-Luciferase Reporter Assay for Off-Target Effect Quantification

This assay provides a quantitative measure of the miRNA-like off-target activity of an siRNA.

  • Construct Preparation: A reporter plasmid is engineered to contain the firefly luciferase gene followed by a 3'-UTR containing sequences fully complementary to the seed region of the siRNA being tested. A second plasmid expressing Renilla luciferase is co-transfected as a normalization control.

  • Cell Transfection: Cells (e.g., HeLa or COS-7) are co-transfected with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the siRNA of interest (unmodified, GNA-modified, or other variants).[10]

  • Lysis and Luminescence Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[11][12]

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency. A decrease in the normalized firefly luciferase activity in the presence of the siRNA indicates off-target binding and repression.

Microarray Analysis for Genome-Wide Off-Target Profiling

Microarray analysis allows for a comprehensive assessment of the global gene expression changes induced by an siRNA, revealing the full spectrum of off-target effects.

  • siRNA Transfection: A chosen cell line is transfected with the siRNA being evaluated or a negative control siRNA.

  • RNA Extraction: At a specified time point post-transfection, total RNA is extracted from the cells.

  • Microarray Hybridization: The extracted RNA is labeled and hybridized to a microarray chip containing probes for thousands of genes.

  • Data Acquisition and Analysis: The microarray is scanned, and the signal intensity for each probe is quantified. Statistical analysis is then performed to identify genes that are significantly up- or down-regulated in the presence of the test siRNA compared to the control.[13][14]

In Vivo Assessment of siRNA Efficacy and Safety in Mice

Animal models are crucial for evaluating the therapeutic potential and safety of modified siRNAs.

  • siRNA Administration: The siRNA (often conjugated with a targeting ligand like GalNAc for liver delivery) is administered to mice, typically via subcutaneous injection.[9]

  • Tissue Collection and Analysis: At predetermined time points, tissues (e.g., liver) are collected.

  • On-Target Knockdown Measurement: Target mRNA levels in the tissue are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Safety Assessment: Animal health is monitored, and blood samples may be collected to measure liver enzyme levels (e.g., ALT, AST) as indicators of hepatotoxicity. Histopathological analysis of tissues can also be performed.[15]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the key concepts.

RNAi_Off_Target_Mechanism cluster_RISC RISC Loading & Activation cluster_Targeting Target Recognition cluster_Outcome Gene Silencing Outcome siRNA siRNA Duplex RISC RISC siRNA->RISC Loading active_RISC Active RISC (Guide Strand) RISC->active_RISC Passenger Strand Cleavage on_target On-Target mRNA (Perfect Complementarity) active_RISC->on_target off_target Off-Target mRNA (Seed Match) active_RISC->off_target Seed Region Binding on_target_silencing On-Target Cleavage on_target->on_target_silencing off_target_silencing Off-Target Repression off_target->off_target_silencing GNA_Modification_Effect cluster_unmodified Unmodified siRNA Interaction cluster_gna_modified GNA-Modified siRNA Interaction unmodified_siRNA Unmodified siRNA Guide Strand unmodified_on_target Strong Binding to On-Target mRNA unmodified_siRNA->unmodified_on_target unmodified_off_target Stable Binding to Off-Target mRNA (Seed) unmodified_siRNA->unmodified_off_target gna_modified_siRNA GNA-Modified siRNA Guide Strand gna_on_target Strong Binding to On-Target mRNA gna_modified_siRNA->gna_on_target gna_off_target Destabilized Binding to Off-Target mRNA (Seed) gna_modified_siRNA->gna_off_target Reduced Affinity high_off_target High Off-Target Effects unmodified_off_target->high_off_target Leads to low_off_target Mitigated Off-Target Effects gna_off_target->low_off_target Leads to Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Model) start Start: siRNA Design & Synthesis (Unmodified vs. GNA-modified) luciferase_assay Dual-Luciferase Reporter Assay start->luciferase_assay microarray Microarray Analysis start->microarray animal_dosing siRNA Administration (e.g., Subcutaneous) start->animal_dosing off_target_quant off_target_quant luciferase_assay->off_target_quant Quantify Off-Target genome_wide_spec genome_wide_spec microarray->genome_wide_spec Assess Genome-Wide Specificity end Conclusion: Comparative Efficacy & Safety Profile off_target_quant->end genome_wide_spec->end tissue_analysis Tissue Collection & Analysis (RT-qPCR) animal_dosing->tissue_analysis Measure On-Target Knockdown safety_assessment Safety Assessment (e.g., Liver Enzymes) animal_dosing->safety_assessment Evaluate Toxicity tissue_analysis->end safety_assessment->end

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-GNA-C(Bz)-phosphoramidite: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents like (R)-GNA-C(Bz)-phosphoramidite, a monomer used in the synthesis of glycol nucleic acid (GNA) oligonucleotides, is a critical component of responsible laboratory practice.[1][2][] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

This compound, like other phosphoramidites, is a reactive and hazardous substance requiring careful handling in a controlled environment.[4] Adherence to the following immediate safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the compound.[4][5]

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

  • Storage: Store the compound in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) at the recommended temperature of -20°C to maintain its stability.[1]

  • Spill Response: In the event of a spill, do not use water. Absorb the material with an inert substance such as vermiculite (B1170534) or dry sand.[4] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent (e.g., alcohol), and dispose of all contaminated materials as hazardous waste.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding this compound.

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
CAS Number 2023779-58-8--INVALID-LINK--
Molecular Formula C44H50N5O7P--INVALID-LINK--
Molecular Weight 791.9 g/mol --INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Primary Hazard Reactive, moisture-sensitive, irritantGeneral knowledge on phosphoramidites
Disposal Method Deactivation by hydrolysis followed by hazardous waste disposal--INVALID-LINK--

Experimental Protocol for Deactivation and Disposal

The primary method for the safe disposal of phosphoramidite (B1245037) waste involves a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite to a less reactive H-phosphonate species.[4] The following protocol is a general guideline for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste containers (one for liquid, one for solid)

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. Collect this rinsate.

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of the 5% aqueous sodium bicarbonate solution.[4] This should be done in a suitable flask or beaker.

    • The weak base facilitates hydrolysis and neutralizes any acidic byproducts.[4]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[4]

  • Waste Collection:

    • Liquid Waste: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[4]

    • Solid Waste: Any contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

  • Final Disposal: The sealed hazardous waste containers should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Do not dispose of this waste down the drain or in regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_deactivation Deactivation Protocol cluster_collection Waste Collection start Start: this compound Waste Generated waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste Solid contaminated_solid Contaminated Labware (gloves, wipes, etc.) waste_type->contaminated_solid Contaminated Labware liquid_waste Residual Liquid or Rinsate waste_type->liquid_waste Liquid dissolve Dissolve in Anhydrous Acetonitrile solid_waste->dissolve collect_solid Collect in Labeled Solid Hazardous Waste Container contaminated_solid->collect_solid liquid_waste->dissolve hydrolyze Hydrolyze with 5% NaHCO3 (aq) (24-hour reaction) dissolve->hydrolyze collect_liquid Collect in Labeled Aqueous Hazardous Waste Container hydrolyze->collect_liquid end Dispose via Institutional EHS collect_solid->end collect_liquid->end

Caption: Waste disposal workflow for this compound.

By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of chemical waste, thereby building a foundation of trust and reliability in their scientific endeavors.

References

Essential Safety and Logistics for Handling (R)-GNA-C(Bz)-phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized reagents like (R)-GNA-C(Bz)-phosphoramidite. This document provides immediate, essential guidance on personal protective equipment (PPE), operational handling, and disposal of this compound, designed to be a trusted resource for laboratory safety and chemical management.

This compound is a monomer used in the synthesis of glycol nucleic acid (GNA) oligonucleotides.[1][2][] Like other phosphoramidites, it is a reactive chemical that requires careful handling to mitigate risks.[4]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[4][5]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6][7]
Body Protection Laboratory CoatA full-length lab coat must be worn to protect skin and clothing.[5][6]
Respiratory Protection Dust Mask or RespiratorFor handling the powder form, a dust mask (e.g., N95) is recommended to prevent inhalation.[6] Operations with a potential for aerosol generation should be conducted in a fume hood.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe and effective use of this compound in oligonucleotide synthesis.[8] Phosphoramidites are sensitive to moisture and air, requiring an inert atmosphere for storage and handling.[9]

Experimental Protocol: Preparation and Use
  • Preparation : All handling of this compound should be conducted within a certified chemical fume hood to ensure proper ventilation.[4][7]

  • Reagent Handling :

    • Allow the sealed vial of the phosphoramidite (B1245037) to equilibrate to room temperature before opening to prevent moisture condensation.

    • Handle the solid compound under an inert atmosphere (e.g., argon or nitrogen).

    • For use in synthesis, dissolve the required amount of the phosphoramidite in anhydrous acetonitrile (B52724).[4]

  • Synthesis Cycle : The phosphoramidite is then used in the automated oligonucleotide synthesizer following the standard synthesis cycle of deblocking, coupling, capping, and oxidation.[8][10]

OperationalWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_synthesis Synthesis start Start: Equilibrate Vial fume_hood Work in Fume Hood start->fume_hood inert_atm Handle under Inert Atmosphere fume_hood->inert_atm dissolve Dissolve in Anhydrous Acetonitrile inert_atm->dissolve synthesizer Introduce to Synthesizer dissolve->synthesizer synthesis_cycle Automated Synthesis Cycle synthesizer->synthesis_cycle end End: Oligonucleotide Synthesis synthesis_cycle->end

Caption: Operational workflow for handling this compound.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to maintaining a safe laboratory environment and complying with regulations.[4] All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol
  • Solid Waste : Unused or expired solid this compound and contaminated materials (e.g., weigh boats, gloves) should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused solutions of the phosphoramidite in acetonitrile and other liquid waste from the synthesis process should be collected in a separate, clearly labeled hazardous waste container for flammable organic waste.

  • Deactivation of Small Quantities : For small amounts of residual solid waste, a deactivation process through hydrolysis can be performed.[4]

    • Carefully dissolve the phosphoramidite residue in a minimal amount of anhydrous acetonitrile within a fume hood.

    • Slowly add this solution to a 5% aqueous solution of sodium bicarbonate while stirring.

    • Allow the mixture to stir for at least 24 hours to ensure complete hydrolysis.

    • The resulting aqueous mixture should be collected in a hazardous waste container for aqueous chemical waste.[4]

  • Final Disposal : All sealed hazardous waste containers must be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[4][6]

DisposalPlan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_treatment Waste Treatment & Collection cluster_final_disposal Final Disposal waste_source Handling of this compound solid_waste Solid Waste (Unused chemical, contaminated items) waste_source->solid_waste liquid_waste Liquid Waste (Solutions in acetonitrile) waste_source->liquid_waste solid_container Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_container Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container ehs_disposal Dispose via EHS/Licensed Contractor solid_container->ehs_disposal liquid_container->ehs_disposal

Caption: Disposal plan for this compound waste.

References

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